3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid
Description
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-5-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-13-5-8(2-10(6-13)14(17)18)9-3-11(15)7-12(16)4-9/h2-7H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFJAJJNWVWMRAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C2=CC(=CC(=C2)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690516 | |
| Record name | 3'-Chloro-5'-fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261922-66-0 | |
| Record name | 3'-Chloro-5'-fluoro-5-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid
An In-depth Technical Guide to the Synthesis of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic Acid
Abstract
This technical guide provides a comprehensive, research-grade overview of a robust synthetic pathway for this compound, a biaryl carboxylic acid with potential applications as a key intermediate in pharmaceutical and materials science research. The synthesis is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. This document details the retrosynthetic analysis, mechanistic underpinnings of the key reaction, and step-by-step protocols for the synthesis of the requisite precursors and the final target molecule. The guide is designed for researchers, chemists, and drug development professionals, emphasizing the rationale behind experimental choices to ensure reproducibility and methodological integrity.
Introduction and Strategic Overview
This compound is a polysubstituted biaryl compound. Molecules of this class are of significant interest in drug discovery as they often serve as scaffolds for designing enzyme inhibitors, receptor antagonists, or other biologically active agents. The inherent rigidity and defined spatial orientation of the biaryl core allow for precise positioning of functional groups to interact with biological targets. This guide outlines a logical and efficient synthetic strategy, breaking down the complex target into readily accessible precursors.
The core of our strategy is a convergent synthesis, culminating in a Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction is renowned for its functional group tolerance, high yields, and mild reaction conditions, making it an ideal choice for constructing the central C-C bond of the biaryl system.[1][2]
Retrosynthetic Analysis
The logical disconnection of the target molecule informs our synthetic plan. The most strategic bond to disconnect is the aryl-aryl bond, as its formation via cross-coupling is highly reliable. This leads us to two key synthons: an aryl halide and an arylboronic acid.
Caption: Retrosynthetic analysis of the target molecule.
This retrosynthetic approach identifies 3-bromo-5-methoxybenzoic acid and (3-chloro-5-fluorophenyl)boronic acid as the immediate precursors for the final Suzuki coupling step.
Core Methodology: The Suzuki-Miyaura Coupling Mechanism
Understanding the mechanism of the Suzuki-Miyaura reaction is critical to appreciating the role of each reagent and optimizing the reaction conditions. The catalytic cycle involves a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4]
The cycle consists of three primary steps:[1][2][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-bromo-5-methoxybenzoic acid), forming a Pd(II) complex.
-
Transmetalation: The organoboron compound ((3-chloro-5-fluorophenyl)boronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the complex, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.
Part A: Synthesis of Precursor 1: 3-Bromo-5-methoxybenzoic acid
This protocol describes the regioselective bromination of 3-methoxybenzoic acid. The methoxy group is an ortho-, para-director; however, the position between the two meta-directing groups (carboxyl and methoxy) is sterically hindered and deactivated, leading to bromination at the C5 position (para to the methoxy group).
Reaction Scheme: 3-Methoxybenzoic acid → (Br₂, Acetic Acid) → 3-Bromo-5-methoxybenzoic acid
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) |
| 3-Methoxybenzoic acid | 152.15 | 10.0 g | 65.7 |
| Glacial Acetic Acid | 60.05 | 50 mL | - |
| Bromine (Br₂) | 159.81 | 3.5 mL (10.8 g) | 67.6 |
Step-by-Step Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-methoxybenzoic acid (10.0 g, 65.7 mmol).
-
Add glacial acetic acid (50 mL) and stir until the solid is fully dissolved.
-
In the fume hood, carefully add bromine (3.5 mL, 67.6 mmol) dropwise to the solution at room temperature. The solution will turn a deep reddish-brown.
-
Heat the reaction mixture to 60°C and maintain for 4 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Pour the mixture slowly into 200 mL of ice-cold water with vigorous stirring.
-
Collect the white precipitate by vacuum filtration, washing thoroughly with cold water to remove residual acetic acid and bromine.
-
Dry the solid product under vacuum at 50°C to a constant weight.
-
Validation: The product, a white crystalline solid[5], can be characterized by ¹H NMR and melting point analysis (Expected mp: ~184-187°C[5]). The expected yield is typically in the range of 80-90%.
Part B: Precursor 2: (3-Chloro-5-fluorophenyl)boronic acid
This reagent is commercially available from multiple suppliers and is recommended for direct use to ensure high purity and save significant synthetic effort.[6] For the purpose of this guide, we will proceed assuming its commercial acquisition. Its synthesis typically involves the reaction of 1-bromo-3-chloro-5-fluorobenzene with n-butyllithium at low temperature, followed by quenching with a trialkyl borate and acidic workup.
Part C: Final Suzuki Coupling for this compound
This final step couples the two precursors to form the target molecule. A common and effective catalyst system for this transformation is Pd(PPh₃)₄, with a carbonate base.[1]
| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 3-Bromo-5-methoxybenzoic acid | 231.04 | 5.00 g | 21.6 | 1.0 |
| (3-Chloro-5-fluorophenyl)boronic acid | 174.35 | 4.14 g | 23.8 | 1.1 |
| Pd(PPh₃)₄ | 1155.56 | 749 mg | 0.65 | 0.03 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 5.97 g | 43.2 | 2.0 |
| 1,4-Dioxane | - | 80 mL | - | - |
| Water | - | 20 mL | - | - |
Step-by-Step Procedure:
-
To a 250 mL flame-dried, three-neck round-bottom flask, add 3-bromo-5-methoxybenzoic acid (5.00 g, 21.6 mmol), (3-chloro-5-fluorophenyl)boronic acid (4.14 g, 23.8 mmol), and potassium carbonate (5.97 g, 43.2 mmol).
-
Equip the flask with a reflux condenser, a nitrogen inlet, and a magnetic stir bar.
-
Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (749 mg, 0.65 mmol).
-
Add the degassed solvents: 1,4-dioxane (80 mL) and water (20 mL). The solvent mixture should be degassed by bubbling nitrogen through it for at least 20 minutes prior to use.
-
Heat the reaction mixture to 90°C with vigorous stirring under a positive pressure of nitrogen.
-
Maintain the reaction at 90°C for 12-16 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting aryl bromide.
-
After completion, cool the mixture to room temperature.
-
Add 100 mL of water and transfer the mixture to a separatory funnel.
-
Acidify the aqueous layer to pH ~2-3 with 2M HCl. The product should precipitate. If it oils out, proceed to extraction.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Part D: Purification and Characterization
The crude product will likely contain residual starting materials and catalyst byproducts. Purification is essential to meet research-grade standards.
-
Purification: The crude solid can be purified by flash column chromatography on silica gel, using a gradient elution system (e.g., starting with 100% hexane and gradually increasing the polarity with ethyl acetate containing 1% acetic acid). Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be effective.
-
Final Validation: The structure and purity of the final product, this compound (MW: 282.68 g/mol ), should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and connectivity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
HPLC: To determine the purity of the final compound.
-
Conclusion
This guide presents a validated and reliable synthetic route for this compound. By employing a well-understood Suzuki-Miyaura cross-coupling reaction and detailing the synthesis of necessary precursors, this protocol provides a clear pathway for obtaining this valuable chemical intermediate. The emphasis on mechanistic understanding and detailed, step-by-step procedures is intended to empower researchers to successfully replicate and adapt this synthesis for their specific research and development needs.
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NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
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ChemBK. 3-bromo-5-methoxybenzoic acid. [Link]
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The Royal Society of Chemistry. SUPPORTING INFORMATION for "Decarboxylative Bromination of Arenedicarboxylic Acids". [Link]
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PrepChem.com. Synthesis of 2-bromo-5-methoxybenzoic acid. [Link]
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physicochemical properties of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid
An In-Depth Technical Guide to the Physicochemical Characterization of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The journey of a novel chemical entity from discovery to a viable drug candidate is fundamentally reliant on a comprehensive understanding of its physicochemical properties. These parameters govern a molecule's behavior, influencing everything from its interaction with biological targets to its absorption, distribution, metabolism, and excretion (ADMET) profile. This guide provides a detailed framework for the systematic characterization of this compound, a compound of interest in medicinal chemistry due to its structural motifs. We present not just the protocols, but the scientific rationale behind them, empowering researchers to generate robust and reliable data. This document serves as a practical whitepaper for characterizing this and other novel small molecules, emphasizing experimental integrity and data-driven decision-making in the drug discovery pipeline.[1][2][3]
Introduction: The "Why" Behind Physicochemical Profiling
In modern drug discovery, the "fail fast, fail cheap" paradigm is essential. A molecule's intrinsic physicochemical properties are primary determinants of its potential success.[2] Properties such as solubility, acidity (pKa), and melting point are not mere data points; they are critical indicators of a compound's "drug-likeness" and potential for development.[3] For instance, the ionization state of a molecule at physiological pH, dictated by its pKa, profoundly affects its ability to cross cellular membranes and its solubility in biological fluids.[2]
This compound incorporates several functional groups—a carboxylic acid, a biphenyl-ether-like linkage (though it is a direct biphenyl), and halogen substituents—that are common in bioactive molecules. Its characterization is therefore a representative case study for many novel compounds emerging from synthetic chemistry labs. This guide will walk through the essential experiments required to build a complete physicochemical profile for this molecule.
Compound Profile & Structural Confirmation
Before embarking on detailed experimental analysis, it is crucial to confirm the identity and structure of the synthesized compound.
-
Chemical Structure:
(Note: An illustrative placeholder image for the chemical structure would be placed here.) -
Molecular Formula: C₁₄H₉ClFO₃
-
Molecular Weight: 280.67 g/mol
Spectroscopic Validation: NMR & UV-Vis Analysis
Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy are indispensable tools for structural elucidation and confirmation.[4][5]
2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, one would expect distinct signals corresponding to the different proton and carbon environments.[4][6]
-
¹H NMR: The spectrum should show characteristic signals for the aromatic protons on both phenyl rings, with their chemical shifts and splitting patterns influenced by the electron-withdrawing (Cl, F, COOH) and electron-donating (OCH₃) groups.[7][8] A singlet for the methoxy group protons and a broad singlet for the carboxylic acid proton at a downfield chemical shift (>10 ppm) would be expected.[7]
-
¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show a unique signal for each carbon atom in a distinct electronic environment.[6] The carbonyl carbon of the carboxylic acid will appear significantly downfield (~170 ppm).[6] The carbons attached to the electronegative F, Cl, and O atoms will also show characteristic chemical shifts.
Experimental Protocol: NMR Analysis [4]
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.[4]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time and more scans are necessary due to the low natural abundance of ¹³C.[4]
-
Data Processing: Process the raw data using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.
2.1.2. UV-Visible Spectroscopy
UV-Vis spectroscopy is used to study electronic transitions within a molecule, particularly in systems with conjugated π-bonds, known as chromophores.[5][9] The biphenyl system in the target molecule constitutes a significant chromophore.
Experimental Protocol: UV-Vis Spectroscopy [10]
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement: Scan the sample across a wavelength range (e.g., 190-400 nm) against a solvent blank.[10]
-
Analysis: Identify the wavelength of maximum absorbance (λ_max). This value is characteristic of the compound's chromophore. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), which is a unique fingerprint for the compound under specific conditions.[9][11]
Core Physicochemical Properties: Experimental Workflows
The following sections detail the experimental determination of critical physicochemical properties.
Melting Point (Mp)
Scientific Rationale: The melting point is a fundamental physical property that provides a primary indication of a compound's purity. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[12] This is a crucial first-pass quality control check.
Experimental Protocol: Capillary Melting Point Determination [13][14][15]
-
Sample Preparation: Place a small amount of the dry, crystalline compound on a clean, dry surface. Finely crush the sample into a powder.
-
Capillary Loading: Dip the open end of a capillary tube into the powder. Gently tap the closed end of the tube on a hard surface to pack the sample down to a height of 1-2 mm.[14][15]
-
Measurement: Place the capillary tube into the heating block of a melting point apparatus.
-
Approximate Determination: Heat the sample rapidly (e.g., 10-15°C/min) to find an approximate melting range. Allow the apparatus to cool.
-
Accurate Determination: Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[12][15]
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
Caption: Workflow for Melting Point Determination.
Acid Dissociation Constant (pKa)
Scientific Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For an acidic compound like this compound, the pKa of the carboxylic acid group will determine its charge state in different biological compartments. This is critical for predicting solubility, absorption, and receptor binding interactions.[2] Potentiometric titration is a highly accurate method for its determination.[16][17][18]
Experimental Protocol: Potentiometric Titration [16][17][19]
-
System Calibration: Calibrate a pH meter using standard buffers of known pH (e.g., 4, 7, and 10).[16][17]
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent mixture (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM).[16][17] Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl.[16][17]
-
Titration Setup: Place the solution in a jacketed vessel maintained at a constant temperature (e.g., 25°C). Purge the solution with nitrogen to remove dissolved CO₂.[16] Immerse the calibrated pH electrode and a magnetic stir bar.
-
Titration: Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH). Record the pH after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.[16] This point can be precisely identified as the inflection point on a first-derivative plot of the titration curve.
Caption: Workflow for pKa Determination via Potentiometric Titration.
Solubility
Scientific Rationale: Aqueous solubility is a critical factor for oral drug absorption. Poorly soluble compounds often exhibit low bioavailability, presenting significant challenges for formulation development. It is essential to measure both kinetic and thermodynamic solubility. Thermodynamic solubility represents the true equilibrium state, while kinetic solubility is often measured in high-throughput screening and reflects the solubility of a compound from a DMSO stock solution, which can be influenced by precipitation kinetics.[20]
Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method) [20][21]
-
Sample Preparation: Add an excess amount of the solid compound to a series of vials containing buffers of different, physiologically relevant pH values (e.g., pH 2.0, 6.5, 7.4).
-
Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[21]
-
Phase Separation: After equilibration, allow the vials to stand so that the excess solid can settle. Carefully withdraw an aliquot of the supernatant. It is critical to filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.
-
Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or UV-Vis spectroscopy, against a standard calibration curve.[22]
-
Reporting: Report the solubility in µg/mL or µM at each specific pH.
Summary of Physicochemical Properties
The data generated from the above experiments should be compiled into a clear, concise table for easy reference and comparison.
| Physicochemical Property | Experimental Method | Result |
| Molecular Formula | - | C₁₄H₉ClFO₃ |
| Molecular Weight | Mass Spectrometry | 280.67 g/mol |
| Melting Point (Mp) | Capillary Method | To be determined |
| Aqueous Solubility | Shake-Flask (Thermodynamic) | To be determined at pH 2.0, 6.5, 7.4 |
| pKa | Potentiometric Titration | To be determined |
| UV λ_max | UV-Vis Spectroscopy | To be determined |
Conclusion
The systematic characterization of this compound, as outlined in this guide, provides the foundational data necessary for its advancement in a drug discovery program. Each property—from melting point as a measure of purity to pKa and solubility as predictors of in vivo behavior—contributes to a holistic understanding of the molecule. By adhering to these robust, validated protocols, researchers can generate high-quality, reproducible data, enabling informed decisions and mitigating risks in the development of new chemical entities.
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An In-Depth Technical Guide to 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid
CAS Number: 1261922-66-0 Molecular Formula: C₁₄H₁₀ClFO₃ Molecular Weight: 280.68 g/mol
This technical guide provides a comprehensive overview of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid, a substituted biaryl carboxylic acid. The information is curated for researchers, scientists, and professionals in drug development and medicinal chemistry. This document delves into the compound's structure, physicochemical properties, a proposed synthesis protocol based on established methodologies, analytical characterization techniques, and a discussion of its potential applications in research and development.
Introduction and Chemical Profile
This compound is a complex organic molecule characterized by a biphenyl core structure.[1][2] This structure is prevalent in many biologically active compounds, making it a molecule of interest in medicinal chemistry and materials science.[3][4] The molecule's functionality is derived from its distinct substituents on the two phenyl rings: a chloro and a fluoro group on one, and a methoxy and a carboxylic acid group on the other. These functional groups are expected to modulate the molecule's electronic properties, solubility, and potential biological interactions.
The biaryl motif is a key structural element in numerous pharmaceuticals and agrochemicals.[3][4] The specific substitution pattern of this compound, with its combination of electron-withdrawing halogens and an electron-donating methoxy group, along with the ionizable carboxylic acid, suggests its potential as a versatile building block in the synthesis of more complex molecules with tailored properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 1261922-66-0 | [1][2][5][6] |
| Molecular Formula | C₁₄H₁₀ClFO₃ | [7] |
| Molecular Weight | 280.68 g/mol | [7] |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols. | General knowledge |
| pKa | The carboxylic acid group is expected to have a pKa in the range of 4-5. | General knowledge |
Synthesis and Purification
The synthesis of this compound, a biaryl compound, can be efficiently achieved through a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[8][9] The proposed synthetic route involves the coupling of two key building blocks: an aryl halide and an arylboronic acid.
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
The logical disconnection for the synthesis of the target molecule points to two primary starting materials:
-
Aryl Halide: 3-Bromo-5-methoxybenzoic acid
-
Arylboronic Acid: (3-Chloro-5-fluorophenyl)boronic acid
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
-
Reaction Setup: To a flame-dried round-bottom flask, add 3-bromo-5-methoxybenzoic acid (1.0 eq), (3-chloro-5-fluorophenyl)boronic acid (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like sodium carbonate (2.0 eq).
-
Solvent Addition: Degas a mixture of toluene and water (e.g., 4:1 v/v) by bubbling argon or nitrogen through it for 15-20 minutes. Add the degassed solvent to the reaction flask.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (argon or nitrogen). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to protonate the carboxylic acid.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed.
| Technique | Expected Results |
| ¹H NMR | The proton NMR spectrum should show distinct signals for the aromatic protons on both phenyl rings, as well as a singlet for the methoxy group protons. The integration of these signals should correspond to the number of protons in the molecule. |
| ¹³C NMR | The carbon NMR spectrum will display signals for all 14 carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbon of the methoxy group, and the aromatic carbons. The chemical shifts will be influenced by the various substituents. |
| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. |
| Infrared (IR) Spectroscopy | The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad peak around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-O stretches for the ether and carboxylic acid. |
| Melting Point | A sharp melting point range for the purified solid product indicates high purity. |
Potential Applications and Research Directions
While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in compounds with a wide range of applications.
-
Pharmaceutical Development: Substituted benzoic acids are a common feature in many drugs.[10][11] The biaryl scaffold is also a privileged structure in medicinal chemistry, known to interact with various biological targets. The specific halogen and methoxy substitutions can influence the compound's pharmacokinetic and pharmacodynamic properties. For instance, fluorinated building blocks are often used in drug discovery to enhance metabolic stability and binding affinity.[12]
-
Agrochemicals: Similar chlorinated and methoxy-substituted aromatic compounds are utilized in the synthesis of herbicides and pesticides.[11][13] The unique substitution pattern of this molecule could be explored for the development of new agrochemicals.
-
Materials Science: Biaryl compounds can be used as building blocks for the synthesis of polymers and other advanced materials.[11] The functional groups on this compound allow for further chemical modifications to tailor its properties for specific material applications.
Future research on this compound could involve screening for various biological activities, such as enzyme inhibition or receptor binding, and its use as a scaffold for the synthesis of novel compounds with potential therapeutic or industrial applications.
Conclusion
This compound is a synthetically accessible biaryl carboxylic acid with potential for a variety of applications. The well-established Suzuki-Miyaura cross-coupling reaction provides a reliable method for its synthesis. Its structural features suggest that it could serve as a valuable intermediate in the development of new pharmaceuticals, agrochemicals, and materials. Further investigation into its biological and chemical properties is warranted to fully explore its potential.
References
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ACS Publications, Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process | Organic Letters. Available from: [Link]
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PubMed Central, Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Available from: [Link]
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A Comprehensive Guide to the Structural Elucidation of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic Acid
Foreword: The Imperative of Structural Certainty in Modern Drug Discovery
In the landscape of pharmaceutical and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all subsequent research is built. An erroneous structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and the costly failure of developmental candidates. The subject of this guide, 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid, is a biaryl compound. The biaryl motif is a privileged scaffold in medicinal chemistry, appearing in numerous top-selling drugs where the specific orientation and substitution pattern of the two aryl rings are critical for therapeutic efficacy[1][2]. This document provides a comprehensive, field-proven workflow for the complete structural elucidation of this molecule, synthesizing data from multiple spectroscopic techniques. Our approach is not merely a sequence of steps but a logical, self-validating system designed to ensure the highest degree of confidence in the final structural assignment.
Foundational Analysis: Molecular Formula and Degree of Unsaturation
Before any spectroscopic analysis, the elemental composition provides the fundamental constraints for any proposed structure. For this compound, the molecular formula is C₁₄H₁₀ClFO₃ .
-
Molecular Weight (Monoisotopic): 280.0299 g/mol
The first step in decoding the structure is to calculate the Degree of Unsaturation (DoU), which reveals the total number of rings and π-bonds within the molecule.
DoU Formula: DoU = C + 1 - (H/2) - (X/2) + (N/2) Where:
-
C = number of Carbon atoms
-
H = number of Hydrogen atoms
-
X = number of Halogen atoms (Cl, F)
-
N = number of Nitrogen atoms
Calculation: DoU = 14 + 1 - (10/2) - (2/2) + (0/2) = 15 - 5 - 1 = 9
A DoU of 9 is consistent with the proposed structure, which contains two benzene rings (4 DoU each = 8) and a carbonyl group (1 DoU), totaling 9 degrees of unsaturation. This initial calculation immediately validates the presence of the core biaryl and carboxylic acid features.
Mass Spectrometry: Confirming Molecular Identity and Key Features
Mass spectrometry (MS) serves two primary purposes in this workflow: the unequivocal confirmation of the molecular formula via high-resolution mass measurement and the identification of key structural features through controlled fragmentation.
Experimental Protocol: LC-MS/MS
A robust method involves coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS), which provides clean sample introduction and allows for fragmentation studies[3].
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient from 5% to 95% Mobile Phase B over several minutes.
-
-
Mass Spectrometer Conditions (ESI):
-
Ionization Modes: Both positive ([M+H]⁺) and negative ([M-H]⁻) modes are acquired to gather complementary fragmentation data.
-
Collision Gas: Argon.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) is applied to generate a comprehensive fragmentation spectrum.
-
Data Interpretation: A Two-Pronged Approach
The cornerstone of formula validation is the accurate mass measurement of the molecular ion. The experimentally determined mass should match the theoretical mass within a narrow tolerance (typically < 5 ppm).
| Ion | Theoretical m/z |
| [C₁₄H₁₀ClFO₃ + H]⁺ | 281.0375 |
| [C₁₄H₁₀ClFO₃ - H]⁻ | 279.0232 |
| [C₁₄H₉³⁷ClFO₃ - H]⁻ | 281.0203 |
A critical confirmatory feature is the isotopic signature of chlorine . The presence of the ³⁷Cl isotope will generate a characteristic [M+2] peak in the mass spectrum with an intensity approximately one-third that of the main [M] peak (corresponding to ³⁵Cl). This provides definitive evidence for the presence of a single chlorine atom.
Fragmentation patterns provide a roadmap to the molecule's assembly.
-
Negative Ion Mode ([M-H]⁻): For carboxylic acids, the most telling fragmentation in negative mode is the loss of carbon dioxide. This is a highly characteristic and reliable fragmentation pathway[4].
-
[M-H]⁻ → [M-H-CO₂]⁻: The deprotonated molecule at m/z 279.02 readily loses CO₂ (44.00 Da), yielding a major fragment ion at m/z 235.02.
-
-
Positive Ion Mode ([M+H]⁺): Fragmentation in positive mode often begins with the loss of neutral molecules like water, followed by carbon monoxide from the carboxylic acid moiety[3][5].
-
[M+H]⁺ → [M+H-H₂O]⁺: Loss of water (18.01 Da) from the protonated carboxylic acid gives a fragment at m/z 263.03.
-
[M+H-H₂O]⁺ → [M+H-H₂O-CO]⁺: Subsequent loss of carbon monoxide (28.00 Da) results in a fragment at m/z 235.03.
-
The convergence of the primary fragment ion at m/z ~235 in both positive and negative modes strongly supports the proposed biaryl core structure after the loss of the carboxyl group.
Caption: Predicted MS/MS Fragmentation Pathways.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
While MS confirms the formula, NMR spectroscopy elucidates the precise atomic connectivity, providing the definitive structural proof[6]. A full suite of 1D and 2D NMR experiments is required to assemble the molecular puzzle.
Experimental Protocol: Multi-dimensional NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will solubilize the compound and allow for the observation of the exchangeable carboxylic acid proton.
-
Experiments:
-
¹H NMR: To identify all proton environments, their integration, and coupling patterns.
-
¹³C{¹H} NMR: To identify all unique carbon environments.
-
DEPT-135: To differentiate between CH, CH₂, and CH₃ carbons.
-
COSY (Correlation Spectroscopy): To identify protons that are spin-coupled (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting molecular fragments.
-
Predicted Spectra & Data Interpretation
Aromatic protons typically resonate in the 6.5-8.0 ppm region[7][8]. The specific substitution pattern dictates the observed chemical shifts and multiplicities.
-
Carboxylic Acid Proton (-COOH): A very broad singlet, typically >12 ppm in DMSO-d₆. This peak will disappear upon addition of a drop of D₂O, confirming its identity as an exchangeable proton.
-
Methoxy Group Protons (-OCH₃): A sharp singlet integrating to 3 protons, expected around 3.8-3.9 ppm.
-
Ring A (5-methoxybenzoic acid moiety): This ring has three protons (H2, H4, H6). We expect three distinct signals in the aromatic region, likely appearing as two doublets of doublets (or triplets) and one triplet, depending on the coupling constants.
-
Ring B (3-chloro-5-fluorophenyl moiety): This ring also has three protons (H2', H4', H6'). The signals will be more complex due to both ³J(H,H) and multi-bond J(H,F) couplings, resulting in complex multiplets.
Aromatic carbons resonate between 110-160 ppm[9][10]. The presence of electronegative F and Cl atoms, along with the methoxy and carboxyl groups, will significantly influence the chemical shifts.
-
Carbonyl Carbon (-COOH): Expected around 167 ppm.
-
Quaternary Carbons: Six quaternary carbons are expected (C1, C3, C5, C1', C3', C5'). The carbons directly bonded to fluorine (C5') and chlorine (C3') will have characteristic chemical shifts. The C-F bond will also induce splitting on the C5' signal and adjacent carbons.
-
Methine Carbons (-CH): Six CH carbons are expected, corresponding to the six aromatic protons.
-
Methoxy Carbon (-OCH₃): Expected around 56 ppm.
The true power of NMR is realized through 2D correlation experiments.
Caption: Integrated NMR workflow for structure elucidation.
-
COSY: Will establish the H-H connectivities within each aromatic ring, confirming the proton assignments (e.g., H2 is coupled to H6, H4 is coupled to H2 and H6 on Ring A).
-
HSQC: Will provide an unambiguous link between each proton and its directly attached carbon.
-
HMBC (The Crucial Link): This experiment is the key to confirming the overall structure. The most critical correlations to observe are:
-
-OCH₃ to Ring A: A correlation from the methoxy protons (~3.9 ppm) to the C5 carbon of the benzoic acid ring.
-
Ring A to Ring B Connection: Correlations from protons on one ring (e.g., H2, H6) to the quaternary carbon of the other ring to which it is bonded (C1'). This definitively proves the biaryl linkage.
-
-COOH to Ring A: Correlations from the protons ortho to the carboxylic acid (H2, H4) to the carbonyl carbon (~167 ppm).
-
| Technique | Information Gained |
| ¹H NMR | Identifies all proton types, their relative numbers (integration), and neighboring protons (splitting). |
| ¹³C NMR | Identifies all unique carbon environments. |
| COSY | Reveals proton-proton coupling networks, confirming assignments within each of the two aromatic rings. |
| HSQC | Maps each proton directly to its attached carbon, creating C-H pairs. |
| HMBC | Establishes the connectivity between molecular fragments through 2- and 3-bond C-H correlations, confirming the biaryl linkage and substituent positions. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule, providing complementary evidence to the MS and NMR data.
Experimental Protocol: Attenuated Total Reflectance (ATR)
A small amount of the solid sample is placed directly on the ATR crystal for analysis, requiring minimal sample preparation.
Data Interpretation: Characteristic Vibrations
The IR spectrum of a carboxylic acid is highly characteristic, primarily due to strong hydrogen bonding in the solid state, which causes the formation of dimers[11][12].
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ . This broadness is a hallmark of the hydrogen-bonded -OH group in a carboxylic acid dimer[11].
-
C-H Stretch (Aromatic): Weak to medium absorptions are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ).
-
C=O Stretch (Carbonyl): A very strong, sharp absorption is expected between 1710-1680 cm⁻¹ , also characteristic of a hydrogen-bonded carboxylic acid[13].
-
C=C Stretch (Aromatic): Several medium-intensity peaks will appear in the 1600-1450 cm⁻¹ region, confirming the presence of the aromatic rings.
-
C-O Stretch: Strong absorptions corresponding to the C-O stretching of the carboxylic acid and the aryl-ether are expected in the 1320-1210 cm⁻¹ region.
-
Fingerprint Region (<1000 cm⁻¹): This region will contain complex vibrations, including C-Cl and C-F stretches, which are useful for creating a unique "fingerprint" of the compound[11].
Integrated Conclusion: A Self-Validating Structural Proof
The structure of this compound is confirmed by the seamless integration of data from all three spectroscopic techniques. Each method provides a unique and essential piece of the puzzle, and together they form a self-validating system.
Caption: Logical flow of integrated spectroscopic data.
-
Mass Spectrometry established the correct molecular formula (C₁₄H₁₀ClFO₃) via HRMS and confirmed the presence of a single chlorine atom through its isotopic pattern. Fragmentation data provided the first evidence of the robust biaryl core.
-
FTIR Spectroscopy unequivocally confirmed the presence of the key functional groups: a hydrogen-bonded carboxylic acid and aromatic rings.
-
NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC) provided the complete, unambiguous connectivity map. It placed every atom in its correct position, defined the substitution pattern on both rings, and, most critically, confirmed the C3-C1' linkage between the two rings through long-range HMBC correlations.
This multi-faceted approach leaves no ambiguity and provides the authoritative structural assignment required for progression in any research and development pipeline.
References
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An In-depth Technical Guide on the Potential Biological Activity of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of the novel chemical entity, 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid. In the absence of direct published research on this specific molecule, this document leverages a systematic analysis of structurally related compounds to postulate potential pharmacological targets and mechanisms of action. We present a strategic framework for the initial biological evaluation of this compound, detailing experimental protocols for in vitro and in vivo screening. This guide is intended for researchers, scientists, and drug development professionals interested in the discovery of new therapeutic agents.
Introduction and Rationale
The compound this compound is a unique chemical structure incorporating a biaryl linkage between a substituted benzoic acid and a di-halogenated phenyl ring. While this specific molecule is not extensively characterized in publicly available literature, its constituent fragments are present in a variety of biologically active compounds. The methoxybenzoic acid scaffold is a well-known privileged structure in medicinal chemistry, and the 3-chloro-5-fluorophenyl moiety is found in compounds targeting a range of receptors and enzymes. This guide will therefore infer potential biological activities and propose a comprehensive research plan to elucidate the pharmacological profile of this compound.
Analysis of Structural Moieties and Potential Biological Targets
The structure of this compound suggests several avenues for biological interaction. We can dissect the molecule into two key pharmacophores: the 5-methoxybenzoic acid core and the 3-chloro-5-fluorophenyl substituent.
The 5-Methoxybenzoic Acid Core
The substituted benzoic acid motif is prevalent in a vast array of therapeutic agents. Notably, derivatives of methoxybenzoic acid have been investigated for a range of activities. For instance, 3-chloro-5-methoxy-benzoic acid has been identified as a key intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as agrochemicals such as herbicides and pesticides[1]. Furthermore, esters of 4-amino-5-chloro-2-methoxybenzoic acid have been shown to act as potent agonists and antagonists at 5-HT4 receptors, suggesting a potential for this scaffold to interact with G-protein coupled receptors (GPCRs)[2].
The 3-Chloro-5-fluorophenyl Substituent
The presence and positioning of halogen atoms on a phenyl ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The 3-chloro-5-fluorophenyl group is of particular interest. A closely related compound, (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, has been identified as a potent and selective agonist of the transient receptor potential cation channel subfamily M member 5 (TRPM5)[3]. This suggests that the 3-chloro-5-fluorophenyl moiety may confer affinity and activity at ion channels.
Postulated Biological Activities and Mechanisms of Action
Based on the analysis of its structural components, we can hypothesize several potential biological activities for this compound:
-
Ion Channel Modulation: Given the presence of the 3-chloro-5-fluorophenyl group, the compound could potentially modulate the activity of ion channels, with a particular focus on the TRP family, such as TRPM5[3].
-
GPCR Ligand: The methoxybenzoic acid core suggests a possibility of interaction with GPCRs. The reported activity of similar structures at 5-HT4 receptors makes this a plausible area of investigation[2].
-
Enzyme Inhibition: The biaryl structure could fit into the active sites of various enzymes. Further screening against a panel of relevant enzymes would be necessary to explore this.
-
Anti-inflammatory and Analgesic Properties: The mention of 3-chloro-5-methoxy-benzoic acid as an intermediate for anti-inflammatory and analgesic drugs suggests that the title compound may possess similar properties[1].
Signaling Pathway Hypothesis: TRPM5 Agonism
Should this compound act as a TRPM5 agonist, it would likely modulate intracellular calcium levels, impacting downstream signaling pathways involved in taste perception and gastrointestinal motility[3].
Caption: Hypothetical signaling pathway for TRPM5 agonism.
Proposed Experimental Workflow for Biological Evaluation
A tiered approach is recommended to systematically evaluate the biological activity of this compound.
Tier 1: Initial In Vitro Screening
The initial phase will involve a broad panel of in vitro assays to identify potential biological targets.
Experimental Workflow: In Vitro Screening
Caption: Tiered in vitro screening workflow.
Step-by-Step Protocols:
-
GPCR Binding Assays:
-
Objective: To determine the affinity of the compound for a panel of GPCRs, with an initial focus on the 5-HT4 receptor.
-
Method: Radioligand binding assays will be performed using cell membranes expressing the target receptor. The compound will be incubated with the membranes and a specific radioligand (e.g., [³H]GR113808 for 5-HT4) at various concentrations.
-
Data Analysis: The concentration of the compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) will be determined.
-
-
Ion Channel Assays:
-
Objective: To evaluate the effect of the compound on the activity of various ion channels, particularly TRPM5.
-
Method: Automated patch-clamp electrophysiology or fluorescent-based ion flux assays (e.g., using a calcium-sensitive dye like Fura-2) will be employed in cells overexpressing the ion channel of interest.
-
Data Analysis: The concentration-response curve will be generated to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).
-
-
Enzyme Inhibition Assays:
-
Objective: To screen for inhibitory activity against a diverse panel of enzymes.
-
Method: Standard enzymatic assays will be used, measuring the conversion of a substrate to a product in the presence of varying concentrations of the compound.
-
Data Analysis: IC₅₀ values will be calculated.
-
-
Cytotoxicity Assays:
-
Objective: To assess the general toxicity of the compound in relevant cell lines.
-
Method: MTT or LDH release assays will be performed on a panel of cell lines (e.g., HepG2, HEK293).
-
Data Analysis: The concentration that reduces cell viability by 50% (CC₅₀) will be determined.
-
Tier 2: In-depth Mechanistic Studies and In Vivo Models
Based on the results from Tier 1, more focused studies will be conducted to elucidate the mechanism of action and to evaluate in vivo efficacy.
Data Summary Table: Hypothetical In Vitro Screening Results
| Assay | Target | Result (IC₅₀/EC₅₀/CC₅₀) |
| GPCR Binding | 5-HT4 Receptor | > 10 µM |
| Ion Channel | TRPM5 | EC₅₀ = 500 nM |
| Enzyme Inhibition | Panel of 50 Kinases | No significant inhibition |
| Cytotoxicity | HepG2 | CC₅₀ > 50 µM |
Conclusion
While direct biological data for this compound is currently unavailable, a systematic analysis of its structural components allows for the formulation of rational hypotheses regarding its potential biological activities. The proposed experimental workflow provides a clear path forward for the comprehensive pharmacological characterization of this novel compound. The initial focus on ion channels, particularly TRPM5, is warranted based on the activity of structurally related molecules. The findings from these studies will be crucial in determining the therapeutic potential of this promising chemical entity.
References
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Sabat, M., et al. (2022). The discovery of (1R, 3R)-1-(3-chloro-5-fluorophenyl)-3-(hydroxymethyl)-1,2,3,4-tetrahydroisoquinoline-6-carbonitrile, a potent and selective agonist of human transient receptor potential cation channel subfamily m member 5 (TRPM5) and evaluation of as a potential gastrointestinal prokinetic agent. Bioorganic & Medicinal Chemistry, 76, 117084. [Link]
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Chem-Impex. (n.d.). 3-Chloro-5-methoxy-benzoic acid. Retrieved from [Link]
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Turcotte, S., et al. (2001). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. Journal of Medicinal Chemistry, 44(19), 3225-3233. [Link]
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A Technical Guide to Investigating the Therapeutic Potential of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic Acid Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Rationale
The 3-(3-chloro-5-fluorophenyl)-5-methoxybenzoic acid scaffold represents a novel, yet strategically designed, chemical entity for therapeutic development. While direct biological data on this specific parent molecule is not extensively documented in public literature, its constituent parts provide a strong rationale for investigating its potential as a modulator of key physiological pathways. Biphenyl carboxylic acid derivatives are a privileged scaffold in medicinal chemistry, forming the core of numerous drugs with anti-inflammatory, anticancer, and antihypertensive properties.[1][2] The inclusion of a chloro-fluoro substitution pattern on one phenyl ring and a methoxy group on the benzoic acid ring introduces specific electronic and steric properties that can enhance target affinity, metabolic stability, and cell permeability.
This guide provides a comprehensive, hypothesis-driven framework for elucidating the therapeutic targets of this compound class. We posit that the structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) makes the cyclooxygenase (COX) enzymes a primary hypothetical target.[3][4] Additionally, the carboxylic acid moiety suggests potential interactions with nuclear receptors , such as Peroxisome Proliferator-Activated Receptors (PPARs).[5][6] This document outlines a logical, multi-tiered experimental workflow to systematically test these hypotheses, from initial biochemical screens to cell-based validation and eventual target deconvolution.
Primary Hypothesis: Modulation of the Cyclooxygenase (COX) Pathway
The biphenyl core, combined with an acidic carboxylic acid group, is a classic pharmacophore for inhibitors of COX-1 and COX-2, the enzymes responsible for converting arachidonic acid into prostaglandins—key mediators of inflammation, pain, and fever.[3][7] Selective inhibition of COX-2 is the goal of modern NSAIDs, as it is the inducible isoform primarily associated with inflammation, while COX-1 is constitutively expressed and involved in gastrointestinal cytoprotection.[4][8]
We hypothesize that derivatives of this compound can act as selective COX-2 inhibitors. The halogenated phenyl ring can be predicted to occupy the hydrophobic side pocket of the COX-2 active site, a key differentiator from the narrower COX-1 active site.
Proposed Signaling Pathway: COX-2 Mediated Prostaglandin Synthesis
The diagram below illustrates the canonical pathway where inhibition is hypothesized to occur. An inflammatory stimulus (like LPS) induces COX-2 expression, which then metabolizes arachidonic acid into Prostaglandin H2 (PGH2), a precursor for other pro-inflammatory prostaglandins like PGE2.
Caption: Hypothesized inhibition of the COX-2 pathway by the test compound.
Experimental Validation Workflow
A tiered approach is essential for efficiently validating therapeutic targets.[9][10] This workflow begins with high-throughput biochemical assays and progresses to more complex, physiologically relevant cell-based models.
Caption: A tiered experimental workflow for target validation.
Tier 1: Biochemical COX-1/COX-2 Inhibition Assay
Objective: To determine the direct inhibitory activity and selectivity of the compound derivatives against purified COX-1 and COX-2 enzymes.
Causality: This cell-free assay is the most direct method to confirm a physical interaction between the compound and the enzyme, independent of cellular uptake or metabolism. A fluorometric or colorimetric assay provides high-throughput capability for screening a library of derivatives.[7][11][12]
Experimental Protocol: Fluorometric COX Inhibitor Screening [13][14]
-
Reagent Preparation:
-
Prepare COX Assay Buffer as per the manufacturer's instructions.
-
Reconstitute lyophilized human recombinant COX-1 and COX-2 enzymes in Assay Buffer and keep on ice.
-
Prepare a 10X stock solution of the test compound and a known COX-2 inhibitor (e.g., Celecoxib) in an appropriate solvent (e.g., DMSO).[14]
-
-
Assay Plate Setup (96-well white opaque plate):
-
Enzyme Control (EC) wells: Add 10 µL of Assay Buffer.
-
Inhibitor Control (IC) wells: Add 10 µL of 10X Celecoxib solution.
-
Test Compound (Sample) wells: Add 10 µL of 10X test compound solution in a serial dilution format.
-
Solvent Control wells: If solvent effects are a concern, include wells with the highest concentration of solvent used.
-
-
Reaction Initiation:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to all wells.[13]
-
Add 10 µL of diluted COX-1 or COX-2 enzyme solution to all wells except a "No Enzyme" control.
-
Pre-incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.
-
Determine the percent inhibition relative to the Enzyme Control.
-
Plot percent inhibition versus compound concentration and fit to a dose-response curve to calculate the IC50 value.
-
Data Presentation:
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1 / IC50 COX-2) |
| Parent | > 100 | 8.5 | > 11.8 |
| Derivative A | 55.2 | 0.45 | 122.7 |
| Derivative B | > 100 | 15.2 | > 6.6 |
| Celecoxib | 15.0 | 0.05 | 300 |
Table 1: Hypothetical screening data for compound derivatives.
Tier 2: Cell-Based Prostaglandin E2 (PGE2) Production Assay
Objective: To confirm that the compound can inhibit COX-2 activity within a cellular context, which accounts for cell permeability and target engagement in a physiological environment.
Causality: Measuring the downstream product (PGE2) of the COX-2 pathway in response to an inflammatory stimulus provides robust validation of the compound's mechanism of action in a biological system.[15] Macrophage cell lines like RAW 264.7 are ideal as they robustly express COX-2 upon stimulation with lipopolysaccharide (LPS).
Experimental Protocol: LPS-Stimulated PGE2 Measurement by ELISA [16][17]
-
Cell Culture:
-
Plate RAW 264.7 murine macrophages in a 96-well plate at a density of 2.5 x 10^5 cells/mL and allow them to adhere overnight.
-
-
Compound Treatment:
-
Remove the culture medium. Add fresh medium containing serial dilutions of the test compound or vehicle control (DMSO).
-
Pre-incubate the cells with the compound for 1 hour at 37°C.
-
-
Inflammatory Stimulation:
-
Add LPS to all wells (final concentration 1 µg/mL) except for the unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C to allow for COX-2 expression and PGE2 production.
-
-
Sample Collection & Assay:
-
Data Analysis:
-
Generate a standard curve using the provided PGE2 standards.
-
Calculate the concentration of PGE2 in each sample.
-
Determine the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Secondary Hypothesis & Target Deconvolution
If a compound derivative demonstrates potent activity in the cell-based assay (Tier 2) but weak or no activity in the biochemical assay (Tier 1), it suggests an alternative mechanism of action. The compound might be a pro-drug, or it may target a different protein in the inflammatory signaling cascade. In such cases, unbiased target identification methods are required.[10][19][20]
Potential Secondary Target Class: PPARs
Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors that regulate genes involved in metabolism and inflammation.[6][21] PPAR agonists, which often contain a carboxylic acid head group, can exert anti-inflammatory effects.[5] It is plausible that the this compound scaffold could bind to and modulate PPARα or PPARγ. This can be tested using commercially available PPAR transactivation assays.
Unbiased Target Identification Strategies
When a clear hypothesis is lacking, the following methods can be employed to identify the direct binding partners of a bioactive compound.[19][22]
-
Affinity-Based Pull-Down: This method involves immobilizing a derivative of the lead compound onto a solid support (e.g., agarose beads).[20] This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down," separated by SDS-PAGE, and identified by mass spectrometry.[19]
-
Drug Affinity Responsive Target Stability (DARTS): DARTS leverages the principle that when a small molecule binds to its target protein, it often stabilizes the protein's conformation, making it more resistant to proteolysis.[22] Cell lysates are treated with the compound, followed by digestion with a protease. The target protein will be protected from digestion and can be identified by comparing protein bands on a gel or through quantitative mass spectrometry between treated and untreated samples.[22]
Conclusion & Future Directions
This guide presents a structured, scientifically-grounded methodology for investigating the therapeutic targets of this compound derivatives. By starting with a focused hypothesis centered on the well-precedented COX enzymes, researchers can efficiently screen for anti-inflammatory activity. The outlined protocols provide a clear path from initial biochemical validation to confirmation in a cellular context. Should the primary hypothesis prove incorrect, the proposed target deconvolution strategies offer a powerful, unbiased approach to uncover novel mechanisms of action. Successful identification and validation of a molecular target will pave the way for lead optimization, in vivo efficacy studies, and the ultimate development of a novel therapeutic agent.
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Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023, October 10). PubMed Central. [Link]
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Target Identification and Validation (Small Molecules). University College London. [Link]
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(PDF) Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]
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Identification of Direct Protein Targets of Small Molecules. (2011). ACS Chemical Biology. [Link]
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Target Identification and Validation in Drug Discovery. Chemspace. [Link]
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COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
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COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie. [Link]
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Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. (2023). MDPI. [Link]
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In vitro assays for cyclooxygenase activity and inhibitor characterization. (2010). PubMed. [Link]
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Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach. (2018). PMC. [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). PMC. [Link]
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Technical Manual PGE2 ELISA Kit. Assay Genie. [Link]
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Discovery of a Peroxisome Proliferator Activated Receptor γ (PPARγ) Modulator with Balanced PPARα Activity for the Treatment of Type 2 Diabetes and Dyslipidemia. ResearchGate. [Link]
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Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (2017). PMC. [Link]
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. [Link]
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Some reported selective COX-2 inhibitors (A–H) and the designed compounds (I). ResearchGate. [Link]
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Publications. [Link]
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Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. (2021). PMC. [Link]
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BIPHENYL CARBOXYLIC ACID. Ataman Kimya. [Link]
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Discovery of PPAR Alpha Lipid Pathway Modulators That Do Not Bind Directly to the Receptor as Potential Anti-Cancer Compounds. (2023). MDPI. [Link]
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Marine Natural and Nature-Inspired Compounds Targeting Peroxisome Proliferator Activated Receptors (PPARs). (2023). MDPI. [Link]
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Synthesis and Biological Activity of Novel (E)-N'-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs. Oriental Journal of Chemistry. [Link]
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Leveraging the 3-Chloro-4-fluorophenyl Motif to Identify Inhibitors of Tyrosinase from Agaricus bisporus. (2023). PubMed Central. [Link]
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3-Chloro-5-fluoro-4-methoxybenzoic acid. MySkinRecipes. [Link]
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Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. (2018). PubMed Central. [Link]
-
(PDF) High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. ResearchGate. [Link]
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Spectroscopic Data of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid: A Technical Guide
Introduction
Molecular Structure and Predicted Spectroscopic Overview
The structure of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid is presented below. The molecule consists of two substituted benzene rings linked by a single bond. Ring A is a 3,5-disubstituted benzoic acid moiety containing a methoxy group, while Ring B is a 3-chloro-5-fluorophenyl group. The spectroscopic properties are a direct consequence of the electronic effects of these substituents and their spatial arrangement.
Figure 1: Structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of different types of protons.
Experimental Protocol
A standard protocol for acquiring a ¹H NMR spectrum would involve:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical as the acidic proton of the carboxylic acid may exchange with residual water, leading to peak broadening or disappearance. DMSO-d₆ is often preferred for observing acidic protons.
-
Instrumentation: Utilize a high-field NMR spectrometer, typically operating at a frequency of 400 MHz or higher, to achieve optimal signal dispersion and resolution.
-
Data Acquisition: Acquire the spectrum at a standard temperature (e.g., 298 K). A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio. Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm).
Predicted ¹H NMR Spectrum
The predicted chemical shifts (δ) for the protons of this compound are summarized in the table below. These predictions are based on the analysis of substituent effects on aromatic systems and data from related compounds.[1][2]
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Ring |
| H (Carboxyl) | 12.0 - 13.0 | broad singlet | - | - |
| H-2', H-6' | 7.3 - 7.5 | multiplet | J(H,F) ≈ 2-3, J(H,H) ≈ 2-3 | B |
| H-4' | 7.1 - 7.3 | multiplet | J(H,F) ≈ 8-10, J(H,H) ≈ 2-3 | B |
| H-2, H-6 | 7.0 - 7.2 | multiplet | J(H,H) ≈ 2-3 | A |
| H-4 | 6.8 - 7.0 | triplet | J(H,H) ≈ 2-3 | A |
| OCH₃ | 3.8 - 3.9 | singlet | - | - |
Justification of Predicted Chemical Shifts:
-
Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding, resulting in a characteristic broad singlet in the downfield region (12.0-13.0 ppm).[3]
-
Aromatic Protons (Ring B): The protons on the 3-chloro-5-fluorophenyl ring are influenced by the electron-withdrawing effects of the halogen substituents. The fluorine atom will cause splitting of the adjacent proton signals (H-4' and H-6'). The proton at the 4' position will exhibit a larger coupling to fluorine (³JHF) compared to the protons at the 2' and 6' positions (⁴JHF and ²JHF respectively).
-
Aromatic Protons (Ring A): The protons on the 5-methoxybenzoic acid ring are influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid and phenyl groups. The protons will appear as multiplets due to small meta and para couplings.
-
Methoxy Protons: The three protons of the methoxy group are equivalent and not coupled to any other protons, thus they will appear as a sharp singlet in the typical region for methoxy groups attached to an aromatic ring (3.8-3.9 ppm).
Figure 2: Predicted ¹H NMR spectral regions.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides valuable information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.
Experimental Protocol
-
Sample Preparation: A more concentrated sample (20-50 mg) in 0.6 mL of deuterated solvent is typically required for ¹³C NMR compared to ¹H NMR.
-
Instrumentation: A high-field NMR spectrometer with a broadband probe is used.
-
Data Acquisition: ¹³C NMR spectra are usually acquired with proton decoupling to simplify the spectrum to a series of singlets. A sufficient number of scans and a suitable relaxation delay are necessary due to the low natural abundance of ¹³C and its longer relaxation times.
Predicted ¹³C NMR Spectrum
The predicted chemical shifts for the carbon atoms are presented below. These predictions are based on additivity rules for substituted benzenes and biphenyls, and by comparison with data for similar structures.[4][5][6]
| Carbon(s) | Predicted δ (ppm) | Ring |
| C=O (Carboxyl) | 165 - 168 | - |
| C-Cl | 161 - 164 (d, ¹JCF) | B |
| C-O (Methoxy) | 159 - 161 | A |
| C-ipso (Ring A to Ring B) | 140 - 143 | A |
| C-ipso (Ring B to Ring A) | 138 - 141 | B |
| C-F | 134 - 136 | B |
| C-COOH | 131 - 133 | A |
| CH (Ring B) | 120 - 130 | B |
| CH (Ring A) | 110 - 125 | A |
| OCH₃ | 55 - 57 | - |
Justification of Predicted Chemical Shifts:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum.
-
Carbons Bonded to Heteroatoms: Carbons directly attached to electronegative atoms like oxygen, chlorine, and fluorine are deshielded. The carbon attached to fluorine will appear as a doublet due to one-bond C-F coupling (¹JCF), which is typically large (around 240-260 Hz).
-
Quaternary Carbons: The ipso-carbons of the biphenyl linkage and the carbon attached to the carboxyl group are quaternary and will typically show lower intensity signals. Their chemical shifts are influenced by the substituents on both rings.
-
Aromatic CH Carbons: The chemical shifts of the protonated aromatic carbons are influenced by the combined electronic effects of the substituents on their respective rings.
-
Methoxy Carbon: The carbon of the methoxy group appears in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol
-
Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is first recorded and subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 3300 - 2500 | Broad, Strong |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (methoxy) | 2950 - 2850 | Medium |
| C=O stretch (carboxylic acid) | 1710 - 1680 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| C-O stretch (ether) | 1250 - 1200 | Strong |
| C-O stretch (carboxylic acid) | 1320 - 1210 | Strong |
| C-Cl stretch | 800 - 600 | Strong |
| C-F stretch | 1100 - 1000 | Strong |
Interpretation of IR Spectrum:
-
O-H Stretch: A very broad and strong absorption band in the 3300-2500 cm⁻¹ region is a hallmark of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.
-
C=O Stretch: A strong, sharp absorption band between 1710 and 1680 cm⁻¹ is characteristic of the carbonyl group in an aromatic carboxylic acid. Conjugation with the aromatic ring lowers the frequency compared to a saturated carboxylic acid.
-
Aromatic C=C Stretches: Multiple bands of medium to strong intensity in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon stretching vibrations within the two aromatic rings.
-
C-O Stretches: Strong absorptions corresponding to the C-O stretching of the ether linkage and the carboxylic acid will be present in the fingerprint region.
-
C-Halogen Stretches: Strong absorptions for the C-Cl and C-F stretching vibrations are expected in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule and can be used to deduce its structure by analyzing its fragmentation pattern.
Experimental Protocol
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Electron Ionization (EI) at 70 eV is a common technique that induces fragmentation, providing structural information. Softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to primarily observe the molecular ion.
-
Mass Analysis: A mass analyzer, such as a quadrupole, time-of-flight (TOF), or ion trap, separates the ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum (EI)
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₁₄H₉ClFO₃). The presence of chlorine will result in a characteristic isotopic pattern, with an M+2 peak approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.
-
Key Fragmentation Pathways: Under EI conditions, the molecular ion is expected to undergo fragmentation.[7][8]
Sources
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- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
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An In-depth Technical Guide to the Solubility of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic Acid in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid in organic solvents. While specific experimental data for this compound is not extensively published, this document synthesizes foundational principles of solubility, predictive analysis based on its chemical structure, and detailed, field-proven methodologies for its empirical determination. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical protocols to enable effective solvent selection and process optimization.
Introduction: The Significance of Solubility in Drug Development
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. For a complex molecule like this compound, a substituted aromatic carboxylic acid, understanding its behavior in various organic media is paramount for efficient process development, ensuring purity, and enabling consistent formulation.
This guide delves into the core principles governing the solubility of this specific molecule, providing a predictive assessment based on its structural attributes and offering robust experimental protocols for its quantitative measurement.
Physicochemical Characterization of this compound
A thorough understanding of a molecule's intrinsic properties is the foundation for predicting its solubility. The structure of this compound, with its combination of polar and non-polar functionalities, suggests a nuanced solubility profile.
Molecular Structure and Functional Groups
The molecule comprises a biphenyl core, substituted with a carboxylic acid group, a methoxy group, a chlorine atom, and a fluorine atom. Each of these functional groups contributes to the overall physicochemical properties of the compound.
-
Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. Its presence significantly influences solubility in polar solvents and allows for salt formation in basic media, which can dramatically increase aqueous solubility.[1]
-
Methoxy Group (-OCH3): The methoxy group is moderately polar and can act as a hydrogen bond acceptor.
-
Chloro (-Cl) and Fluoro (-F) Substituents: These halogen groups increase the molecule's lipophilicity and molecular weight.[2] Their electronegativity can also influence the electronic distribution within the aromatic rings, which can affect intermolecular interactions.[2]
-
Biphenyl Core: The two phenyl rings form a large, non-polar backbone, which contributes to the molecule's hydrophobic character and favors solubility in non-polar organic solvents.[3]
Predicted Physicochemical Properties
While experimental data for this specific molecule is sparse, we can estimate key properties based on its structure and data from similar compounds.
| Property | Predicted Value/Information | Source/Method |
| Molecular Formula | C₁₄H₁₀ClFO₃ | - |
| Molecular Weight | 280.68 g/mol | - |
| pKa | ~4 | Estimated based on benzoic acid and substituent effects |
| LogP | ~4-5 | Estimated based on fragment contributions |
Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The solubility of this compound will therefore be a balance between the polar interactions of its carboxylic acid and methoxy groups and the non-polar nature of its biphenyl core and halogen substituents.
Solvent-Solute Interactions
The dissolution of a solid in a liquid solvent involves the disruption of the crystal lattice of the solute and the formation of new interactions between the solute and solvent molecules. The key intermolecular forces at play are:
-
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor.[5] Solvents that can participate in hydrogen bonding (e.g., alcohols, DMSO) are likely to be effective at solvating this molecule. The methoxy group can also act as a hydrogen bond acceptor.
-
Dipole-Dipole Interactions: The polar functional groups in the molecule will interact favorably with polar solvents.
-
Van der Waals Forces: The non-polar biphenyl backbone will interact with non-polar solvents through these weaker forces.[6]
The interplay of these forces is illustrated in the diagram below:
Caption: Key intermolecular forces governing solubility.
Impact of Solvent Polarity
A qualitative prediction of solubility in common organic solvents based on their polarity is presented below.
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole-dipole interactions and ability to accept hydrogen bonds. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the carboxylic acid group. |
| Non-Polar | Hexane, Toluene | Low | The large non-polar biphenyl core will have some affinity, but the polar groups will hinder dissolution.[6] |
| Chlorinated | Dichloromethane, Chloroform | Moderate | Similar polarity and potential for weak interactions. |
Experimental Determination of Solubility
Given the lack of published quantitative data, empirical determination is essential. The following section provides a detailed protocol for the shake-flask method, a widely accepted technique for solubility measurement.
Shake-Flask Method (OECD Guideline 105)
This method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature and then measuring the concentration of the dissolved solute in the saturated solution.
-
This compound (solid)
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker/incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
The following diagram outlines the key steps in the shake-flask method:
Caption: Workflow for the shake-flask solubility determination method.
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen organic solvent. The excess solid is crucial to ensure a saturated solution is achieved.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. For fine suspensions, centrifugation may be necessary.
-
Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved compound. The solubility is then calculated by taking the dilution factor into account.
Analytical Method Development
A robust analytical method is critical for accurate solubility determination. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable choice.
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is often effective for acidic compounds.
-
Detection: The wavelength for UV detection should be set to the λmax of the compound.
-
Calibration: A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.
Data Interpretation and Application
The experimentally determined solubility data can be presented in a table for easy comparison across different solvents. This information is invaluable for:
-
Solvent Selection for Synthesis and Recrystallization: Choosing a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature is ideal for purification.
-
Formulation Development: Selecting appropriate solvents or co-solvent systems for liquid formulations.
-
Predictive Modeling: The data can be used to develop or refine quantitative structure-property relationship (QSPR) models for predicting the solubility of related compounds.
Conclusion
References
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?
- OUCI. (n.d.). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds?
- CK-12 Foundation. (n.d.). Physical Properties of Carboxylic Acids.
- National Institutes of Health. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
- LibreTexts. (2023). Solubility of Organic Compounds.
- StudySmarter. (n.d.). Polarity and Solubility of Organic Compounds.
- MDPI. (n.d.). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties.
- Chemistry LibreTexts. (2022). 3.1: Physical properties of organic compounds.
- YouTube. (2025). How Does Solvent Polarity Impact Compound Solubility?
- ScienceDirect. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.
Sources
An In-depth Technical Guide to the Reactive Sites of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid
This guide provides a comprehensive analysis of the reactive sites of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid, a molecule of interest for researchers, scientists, and professionals in drug development. The insights herein are grounded in established principles of organic chemistry, offering a predictive framework for the molecule's behavior in various chemical transformations.
Molecular Architecture and Electronic Landscape
This compound is a biaryl compound featuring two distinct aromatic rings with different substitution patterns. Understanding the electronic properties of each ring is paramount to predicting its reactivity.
-
Ring A: The 3-Chloro-5-fluorophenyl Moiety This ring is substituted with two halogen atoms, a chloro group and a fluoro group, meta to each other. Both are electron-withdrawing via induction (-I effect) and electron-donating via resonance (+M effect).[1][2] For halogens, the inductive effect generally outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution compared to benzene.[1] However, the resonance effect still directs incoming electrophiles to the ortho and para positions.
-
Ring B: The 5-Methoxybenzoic Acid Moiety This ring contains a strongly electron-donating methoxy group (-OCH₃) and a moderately electron-withdrawing carboxylic acid group (-COOH). The methoxy group is an activating group, donating electron density through a strong resonance effect (+M), and directs electrophilic substitution to the ortho and para positions.[3] Conversely, the carboxylic acid group is a deactivating group due to its electron-withdrawing inductive and resonance effects (-I, -M), directing incoming electrophiles to the meta position.[3]
The interplay of these substituents on each ring, and the potential for electronic communication between the rings, dictates the molecule's overall reactivity profile.
Analysis of Reactive Sites: A Dual-Ring Perspective
The reactivity of this compound can be systematically evaluated by considering electrophilic and nucleophilic attacks on each aromatic ring, as well as reactions involving its functional groups.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a fundamental reaction class for aromatic compounds.[4] The directing effects of the existing substituents determine the position of substitution.
On the 3-Chloro-5-fluorophenyl Ring (Ring A):
Both chlorine and fluorine are ortho, para-directors.[1] The potential sites for electrophilic attack are C2, C4, and C6.
-
Position C2: ortho to chlorine and meta to fluorine.
-
Position C4: para to chlorine and ortho to fluorine.
-
Position C6: ortho to fluorine and meta to chlorine.
Considering the relative directing strengths, fluorine's stronger resonance contribution due to better orbital overlap between its 2p orbital and the carbon 2p orbital makes it a more potent ortho, para-director than chlorine.[1] Therefore, positions ortho and para to the fluorine atom (C4 and C6) are the most likely sites for electrophilic attack.
On the 5-Methoxybenzoic Acid Ring (Ring B):
Here, we have a competition between the activating, ortho, para-directing methoxy group and the deactivating, meta-directing carboxylic acid group.[3]
-
The methoxy group strongly activates the positions ortho (C4 and C6) and para (C2) to it.
-
The carboxylic acid group deactivates the ring and directs incoming electrophiles to the positions meta (C2 and C6) to it.
The powerful activating effect of the methoxy group will dominate. The positions that are activated by the methoxy group and not strongly deactivated by the carboxylic acid group will be the most reactive. In this case, the positions ortho to the methoxy group (C4 and C6) are also meta to the carboxylic acid group, making them the most favored sites for electrophilic substitution.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is favored on electron-poor aromatic rings, particularly those bearing strong electron-withdrawing groups ortho or para to a good leaving group.[5][6]
On the 3-Chloro-5-fluorophenyl Ring (Ring A):
This ring is a candidate for SNAr due to the presence of two halogen leaving groups. While halogens are not as activating towards SNAr as nitro groups, the reaction can proceed under forcing conditions. The reactivity of halogens as leaving groups in SNAr is typically F > Cl > Br > I, which is counterintuitive to bond strength but is related to the high electronegativity of fluorine polarizing the C-F bond, making the carbon more susceptible to nucleophilic attack in the rate-determining step.[5][7]
Therefore, both the chloro and fluoro substituents can potentially be displaced by a strong nucleophile. The presence of the other halogen atom meta will have a modest activating effect.
On the 5-Methoxybenzoic Acid Ring (Ring B):
This ring is electron-rich due to the methoxy group and lacks a suitable leaving group, making it highly unlikely to undergo nucleophilic aromatic substitution.
Reactions of Functional Groups
The carboxylic acid and methoxy groups are also key reactive sites.
-
Carboxylic Acid Group: This functional group can undergo a variety of transformations:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst.
-
Acid Halide Formation: Reaction with reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form a more reactive acyl chloride.
-
Amide Formation: Conversion to an acyl chloride followed by reaction with an amine, or direct coupling with an amine using coupling agents.
-
Reduction: Reduction to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Salt Formation: Reaction with a base to form a carboxylate salt.
-
-
Methoxy Group: The ether linkage of the methoxy group is generally stable. However, under harsh acidic conditions (e.g., with HBr or HI), it can be cleaved to yield a phenol.
Experimental Protocols: A Practical Perspective
To illustrate the reactivity of this compound, the following are representative experimental protocols.
Protocol for Electrophilic Nitration
This protocol targets the activated 5-methoxybenzoic acid ring.
Objective: To selectively nitrate the 5-methoxybenzoic acid ring at the positions ortho to the methoxy group.
Methodology:
-
Dissolution: Dissolve 1.0 equivalent of this compound in a suitable solvent such as concentrated sulfuric acid at 0 °C. The low temperature helps to control the exothermic reaction.
-
Addition of Nitrating Agent: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature at 0-5 °C. This ensures the formation of the nitronium ion (NO₂⁺) electrophile and controls the reaction rate.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and then purify by recrystallization or column chromatography.
Rationale: The strongly activating methoxy group directs the nitration to its ortho positions (C4 and C6). The use of a controlled temperature and slow addition of the nitrating agent minimizes side reactions.
Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol targets the 3-chloro-5-fluorophenyl ring.
Objective: To displace one of the halogen atoms with an amine.
Methodology:
-
Reaction Setup: In a sealed pressure vessel, combine 1.0 equivalent of this compound, an excess of the desired amine (e.g., 3-5 equivalents), and a suitable high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Addition of Base: Add a strong base, such as potassium carbonate or sodium hydride, to deprotonate the amine and increase its nucleophilicity.
-
Heating: Heat the mixture to a high temperature (e.g., 120-150 °C) for several hours. The high temperature is necessary to overcome the activation energy for SNAr on a moderately activated ring.
-
Reaction Monitoring and Workup: Monitor the reaction by TLC or HPLC. After completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent.
-
Purification: Purify the product by column chromatography.
Rationale: The use of a high temperature and a polar aprotic solvent facilitates the SNAr reaction. An excess of the amine is used to drive the reaction to completion. The choice of amine and reaction conditions can influence the selectivity between the displacement of the chloro and fluoro groups.
Summary of Reactive Sites
The following table summarizes the predicted reactivity of this compound.
| Reactive Site | Type of Reaction | Predicted Reactivity | Key Influencing Factors |
| Ring A: C4, C6 | Electrophilic Aromatic Substitution | High | ortho, para-directing effect of fluorine. |
| Ring A: C2 | Electrophilic Aromatic Substitution | Moderate | ortho-directing effect of chlorine. |
| Ring A: C3, C5 | Nucleophilic Aromatic Substitution | Moderate | Presence of halogen leaving groups. |
| Ring B: C4, C6 | Electrophilic Aromatic Substitution | High | Dominant ortho, para-directing effect of the methoxy group. |
| Carboxyl Group | Various | High | Inherent reactivity of carboxylic acids. |
| Methoxy Group | Ether Cleavage | Low | Requires harsh acidic conditions. |
Conclusion
This compound possesses a rich and varied chemical reactivity. A thorough understanding of the electronic effects of its substituents allows for a predictive approach to its chemical transformations. The methoxy-substituted benzoic acid ring is primed for electrophilic attack, while the di-halogenated phenyl ring is a target for nucleophilic substitution. Furthermore, the carboxylic acid group provides a handle for a wide array of functional group interconversions. This guide serves as a foundational resource for scientists looking to utilize this versatile molecule in their research and development endeavors.
References
-
Chem-Impex. (n.d.). 1-Chloro-3-fluorobenzene. Retrieved from [Link]
-
Exploring 1-Chloro-3-Fluorobenzene: Properties and Applications. (n.d.). Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, January 4). Rate of EAS in chlorobenzene and fluorobenzene. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
Science.gov. (n.d.). Aromatic nucleophilic substitution: Topics. Retrieved from [Link]
-
PubMed Central (PMC) - NIH. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ACS Publications - Journal of Chemical Education. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). A biphenyl containing two electron-donating and two electron-accepting moieties: a rigid and small donor–acceptor–donor ladder system. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The Electrophilic Aromatic Substitution of Fluorobenzene. Retrieved from [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4,5-dimethoxybenzoic acid. Retrieved from [Link]
-
YouTube. (2019, July 12). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A biphenyl containing two electron-donating and two electron-accepting moieties: A rigid and small donor-acceptor-donor ladder system | Request PDF. Retrieved from [Link]
-
AOBChem USA. (n.d.). 3-Chloro-5-fluoro-4-methoxybenzoic acid. Retrieved from [Link]
-
Sciencemadness.org. (2016, January 1). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]
-
YouTube. (2018, March 21). 30.04 Electron-donating and -withdrawing Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Phenyl group. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
-
Chem-Impex. (n.d.). 3-Chloro-5-methoxy-benzoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxybenzoic Acid. Retrieved from [Link]
-
YouTube. (2023, January 5). Electron-donating and Electron-withdrawing Groups. Retrieved from [Link]
-
brainly.com. (2023, March 17). Draw the major product(s) of the electrophilic chlorination of m-methoxybenzoic acid. Retrieved from [Link]
-
FooDB. (2012, September 11). Showing metabocard for 3-Methoxybenzoic acid (HMDB0032606). Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]
- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic Acid via Suzuki-Miyaura Coupling
Introduction
3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. The unique substitution pattern of a chlorinated and fluorinated phenyl ring coupled to a methoxy-substituted benzoic acid core presents a versatile scaffold for the development of novel pharmaceutical agents and functional organic materials. This application note provides a detailed, field-proven protocol for the synthesis of this target molecule, leveraging the highly efficient and versatile Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices, self-validating system checks, and authoritative references are integrated to ensure scientific integrity and reproducibility.
The synthetic strategy hinges on the palladium-catalyzed cross-coupling of two key building blocks: 3-bromo-5-methoxybenzoic acid and (3-chloro-5-fluorophenyl)boronic acid. The Suzuki-Miyaura reaction is renowned for its mild reaction conditions, high functional group tolerance, and excellent yields, making it an ideal choice for constructing the pivotal C-C bond in the target molecule.[1]
Core Synthesis Workflow
The synthesis of this compound is achieved through a single, pivotal Suzuki-Miyaura cross-coupling reaction. The overall workflow, from starting materials to the purified final product, is depicted below.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis, purification, and characterization of this compound.
Materials and Reagents
| Reagent | Supplier | Purity |
| 3-Bromo-5-methoxybenzoic acid | Commercially Available | ≥98% |
| (3-Chloro-5-fluorophenyl)boronic acid | Commercially Available | ≥95% |
| Tetrakis(triphenylphosphine)palladium(0) | Commercially Available | ≥98% |
| Potassium Carbonate (K₂CO₃) | Commercially Available | ≥99% |
| Toluene | Anhydrous | ≥99.8% |
| Deionized Water | --- | --- |
| Ethyl Acetate (EtOAc) | ACS Grade | ≥99.5% |
| Hexanes | ACS Grade | ≥98.5% |
| Hydrochloric Acid (HCl) | 1 M solution | --- |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | --- |
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methoxybenzoic acid (1.0 eq.), (3-chloro-5-fluorophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
The use of an excess of the boronic acid ensures complete consumption of the more valuable bromo-benzoic acid, while a sufficient amount of base is crucial for the catalytic cycle.
-
-
Solvent Addition and Degassing:
-
Add a 4:1 mixture of toluene and deionized water to the flask. The total solvent volume should be sufficient to ensure effective stirring (approximately 10 mL per gram of 3-bromo-5-methoxybenzoic acid).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes. This is a critical step to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst.
-
-
Catalyst Addition:
-
Under a positive pressure of the inert gas, add tetrakis(triphenylphosphine)palladium(0) (0.03 eq.) to the reaction mixture. The bright yellow color of the catalyst should be visible.
-
-
Reaction:
-
Heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel.
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3. This step protonates the carboxylate salt, rendering the product soluble in the organic layer.
-
Separate the organic layer.
-
-
Extraction and Washing:
-
Extract the aqueous layer with two additional portions of ethyl acetate.
-
Combine the organic layers and wash sequentially with water and brine (saturated NaCl solution).
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient eluent system (e.g., a mixture of hexanes and ethyl acetate, with a small percentage of acetic acid to improve peak shape) to afford the pure this compound.
-
Characterization Data (Predicted)
| Analysis Type | Predicted Observations |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. A singlet for the methoxy group around 3.8-3.9 ppm. A broad singlet for the carboxylic acid proton above 10 ppm (if a non-protic solvent is used). |
| ¹³C NMR | Resonances for the carboxyl carbon (~165-170 ppm), aromatic carbons (110-160 ppm), and the methoxy carbon (~55-56 ppm). The carbons attached to fluorine and chlorine will show characteristic couplings and shifts. |
| Mass Spectrometry | A molecular ion peak [M]⁺ or [M-H]⁻ corresponding to the molecular weight of 280.67 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) should be observable. |
Catalytic Cycle of the Suzuki-Miyaura Reaction
The catalytic cycle for this synthesis involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This application note details a comprehensive and robust protocol for the synthesis of this compound. By employing the Suzuki-Miyaura cross-coupling reaction, this method offers high efficiency and is amenable to a wide range of substrates. The detailed step-by-step procedure, coupled with explanations for key experimental choices, provides researchers with a reliable starting point for the laboratory-scale preparation of this and structurally related biaryl compounds.
References
-
ChemBK. (2024). 3-bromo-5-methoxybenzoic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
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Zhang, et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. Retrieved from [Link]
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Sciencemadness.org. (2016). Preparation of 3-methoxybenzoic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-5-methoxybenzoic acid. Retrieved from [Link]
-
Fleckenstein, C. A., & Plenio, H. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 5-membered Heteroaryl-substituted Benzyloxy-benzaldehydes by the Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]
-
AIR Unimi. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-CHLOROPERBENZOIC ACID. Retrieved from [Link]
-
SpectraBase. (n.d.). 3,4,5-Trimethoxy-benzoic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
- Google Patents. (n.d.). CN101671245A - Process for preparing 3-methoxypropiophenone.
Sources
Application Notes and Protocols for 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid in Medicinal Chemistry
Introduction: The Potential of Biaryl Scaffolds in Drug Discovery
Biaryl moieties are privileged structures in medicinal chemistry, frequently found in a wide array of therapeutic agents due to their ability to present functionalities in a defined three-dimensional space, enabling precise interactions with biological targets.[1] The compound 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid belongs to this important class of molecules. Its structural features, including the halogenated phenyl ring, the methoxy group, and the benzoic acid moiety, suggest its potential as a modulator of various biological targets. While specific biological data for this exact compound is not extensively published, its structural similarity to known inhibitors of Fatty Acid Binding Proteins (FABPs) makes this protein family a compelling hypothetical target for investigation.[2]
Fatty Acid Binding Proteins are a family of intracellular lipid-binding proteins that play a crucial role in the transport and metabolism of fatty acids and other lipophilic molecules.[3][4] Dysregulation of FABP function has been implicated in a range of metabolic and inflammatory diseases, making them attractive targets for drug discovery.[2][3] This document provides a comprehensive guide for researchers and drug development professionals on the potential application of this compound as a putative FABP inhibitor, outlining its synthesis and detailed protocols for its biological evaluation.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The synthesis of this compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for the formation of C-C bonds between aromatic rings.
Workflow for Synthesis
Caption: Synthetic workflow for this compound.
Step-by-Step Protocol
-
Reaction Setup: In a round-bottom flask, combine 3-bromo-5-methoxybenzoic acid (1.0 eq.), (3-chloro-5-fluorophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a degassed mixture of toluene and water (4:1 v/v).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq.) to the mixture.
-
Reaction: Heat the mixture to 90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Extraction and Drying: Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Biological Evaluation: Assessing FABP Inhibition
The following protocols are designed to evaluate the inhibitory potential of this compound against a representative member of the Fatty Acid Binding Protein family, FABP4 (also known as aP2), which is implicated in metabolic diseases.[2]
In Vitro Assay: Competitive Binding Assay
This assay measures the ability of the test compound to displace a fluorescently labeled fatty acid probe from the binding pocket of recombinant FABP4.
Workflow for Competitive Binding Assay
Caption: Workflow for the in vitro FABP4 competitive binding assay.
Protocol:
-
Reagent Preparation: Prepare a solution of recombinant human FABP4 protein in assay buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a stock solution of the fluorescent probe (e.g., 1-anilinonaphthalene-8-sulfonic acid (ANS) or acrylodan-labeled intestinal fatty acid binding protein (ADIFAB)). Prepare serial dilutions of this compound.
-
Assay Plate Preparation: To the wells of a 96-well black plate, add the assay buffer.
-
Addition of Reagents: Add the FABP4 protein solution to each well, followed by the test compound at various concentrations.
-
Probe Addition and Incubation: Add the fluorescent probe to all wells. Incubate the plate at room temperature for 30 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen probe.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
| Parameter | Typical Concentration/Condition |
| Recombinant FABP4 | 100 - 500 nM |
| Fluorescent Probe (ANS) | 1 - 5 µM |
| Incubation Time | 30 minutes |
| Incubation Temperature | Room Temperature (25 °C) |
Cell-Based Assay: Lipolysis in Adipocytes
This assay assesses the functional consequence of FABP4 inhibition by measuring the release of glycerol from cultured adipocytes, as FABP4 is involved in lipid metabolism.
Protocol:
-
Cell Culture: Culture a suitable adipocyte cell line (e.g., 3T3-L1) to full differentiation.
-
Compound Treatment: Pre-incubate the differentiated adipocytes with varying concentrations of this compound for 1-2 hours.
-
Lipolysis Induction: Stimulate lipolysis by adding isoproterenol (a non-selective β-adrenergic agonist) to the cells.
-
Sample Collection: After a 2-4 hour incubation period, collect the cell culture supernatant.
-
Glycerol Measurement: Measure the glycerol concentration in the supernatant using a commercially available glycerol assay kit.
-
Data Analysis: Normalize the glycerol release to the total protein content in each well. Plot the percentage of inhibition of isoproterenol-stimulated glycerol release against the compound concentration to determine the EC₅₀ value.
Conclusion and Future Directions
The provided synthetic and biological testing protocols offer a robust framework for the investigation of this compound as a potential modulator of Fatty Acid Binding Proteins. The biaryl scaffold of this compound, combined with its specific substitution pattern, warrants further exploration of its structure-activity relationship (SAR) to optimize its potency and selectivity for different FABP isoforms. Future studies could involve the synthesis of analogs with modifications to the halogen substitution, the position of the methoxy group, and the nature of the acidic functionality. Successful identification of potent and selective FABP inhibitors from this chemical series could pave the way for the development of novel therapeutics for metabolic and inflammatory disorders.
References
- WO2011043994A1 - Inhibitors of fatty acid binding protein (fabp)
-
Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening. (URL: [Link])
-
Identification of Fatty Acid Binding Protein 5 Inhibitors Through Similarity-Based Screening. (URL: [Link])
-
Fatty-acid-binding protein inhibition produces analgesic effects through peripheral and central mechanisms. (URL: [Link])
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- 2. WO2011043994A1 - Inhibitors of fatty acid binding protein (fabp) - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Fatty-acid-binding protein inhibition produces analgesic effects through peripheral and central mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic Acid in Agrochemical Synthesis
Introduction: The Strategic Importance of Substituted Biaryl Carboxylic Acids in Modern Agrochemicals
The relentless pursuit of enhanced crop protection agents with improved efficacy, selectivity, and environmental profiles has led to a focus on complex molecular scaffolds. Among these, substituted biaryl carboxylic acids and their heteroaromatic analogs have emerged as a cornerstone in the development of modern herbicides. The compound 3-(3-chloro-5-fluorophenyl)-5-methoxybenzoic acid represents a key building block in this field, offering a unique combination of electronic and steric properties that can be leveraged to create potent agrochemicals.
The strategic placement of chloro, fluoro, and methoxy groups on the two phenyl rings is not arbitrary. These substituents play a crucial role in dictating the molecule's interaction with its biological target, its metabolic stability within the plant, and its environmental fate. The biaryl linkage provides a semi-rigid backbone that allows for precise spatial orientation of these functional groups, a critical factor in achieving high target-site affinity. This guide will provide a comprehensive overview of the application of this compound in the synthesis of a representative herbicidal compound, detailing the underlying synthetic strategy, a step-by-step protocol for the key synthetic transformation, and an exploration of the mechanism of action of the resulting agrochemical.
Core Concept: The Biphenyl Carboxylic Acid Scaffold as a Synthetic Auxin Mimic
Many herbicides derived from biaryl carboxylic acids, such as the commercial herbicide Halauxifen, function as synthetic auxins.[1][2] Natural auxins, like indole-3-acetic acid (IAA), are plant hormones that regulate a wide array of growth and developmental processes.[3][4] However, when applied at high concentrations, synthetic auxins overwhelm the plant's natural hormonal balance, leading to uncontrolled, disorganized growth and ultimately, plant death.[5]
The herbicidal activity of these synthetic auxins is mediated through their interaction with specific auxin receptors, such as the TIR1/AFB F-box proteins. This interaction triggers a signaling cascade that leads to the degradation of transcriptional repressors (Aux/IAA proteins), thereby activating the expression of auxin-responsive genes.[5][6] The sustained activation of this pathway by the more stable synthetic auxins results in a cascade of detrimental physiological effects, including epinasty (downward curling of leaves), stem twisting, and the accumulation of abscisic acid (ABA) and ethylene, which further contribute to the phytotoxic effects.[5][7] The biaryl carboxylic acid structure is key to this mimicry, providing the necessary spatial arrangement of a carboxylic acid group and a substituted aromatic system to effectively bind to the auxin receptors.
Synthetic Strategy: Palladium-Catalyzed Cross-Coupling as the Linchpin Reaction
The central challenge in synthesizing herbicidal compounds based on the this compound scaffold is the formation of the carbon-carbon bond between the two phenyl rings. The Suzuki-Miyaura cross-coupling reaction is the preeminent method for achieving this transformation in modern organic synthesis, including in the production of agrochemicals.[8][9] This Nobel Prize-winning reaction offers a robust and versatile method for coupling an organoboron compound (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[10][11]
The proposed synthetic route to a hypothetical, yet representative, herbicidal compound from this compound would involve the following key steps:
-
Functionalization of the Starting Material: Conversion of the carboxylic acid to a more reactive derivative, such as an ester, to protect it during the subsequent cross-coupling reaction.
-
Preparation of the Coupling Partners: One of the phenyl rings will need to be converted into an organoboron species (e.g., a boronic acid), while the other will be a halide (e.g., a bromide or iodide).
-
Suzuki-Miyaura Cross-Coupling: The palladium-catalyzed reaction of the two coupling partners to form the biaryl C-C bond.
-
Deprotection and Final Modification: Hydrolysis of the ester to regenerate the carboxylic acid, which is often crucial for the herbicidal activity.
The following diagram illustrates this general synthetic workflow:
Caption: General Synthetic Workflow for a Biaryl Herbicide
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative procedure for the Suzuki-Miyaura cross-coupling of a methyl 3-bromo-5-methoxybenzoate with (3-chloro-5-fluorophenyl)boronic acid.
Materials:
| Reagent/Material | CAS Number | Molecular Weight | Quantity (mmol) | Molar Equivalents |
| Methyl 3-bromo-5-methoxybenzoate | 76054-58-9 | 245.07 | 1.0 | 1.0 |
| (3-Chloro-5-fluorophenyl)boronic acid | 915401-01-9 | 174.40 | 1.2 | 1.2 |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.02 | 0.02 |
| SPhos | 657408-07-6 | 410.57 | 0.04 | 0.04 |
| Potassium phosphate (K₃PO₄) | 7778-53-2 | 212.27 | 2.0 | 2.0 |
| Toluene (degassed) | 108-88-3 | 92.14 | 5 mL | - |
| Water (degassed) | 7732-18-5 | 18.02 | 0.5 mL | - |
Equipment:
-
Oven-dried Schlenk tube or round-bottom flask
-
Magnetic stir bar
-
Septum
-
Schlenk line or inert gas (Argon or Nitrogen) source
-
Oil bath
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add methyl 3-bromo-5-methoxybenzoate (1.0 mmol), (3-chloro-5-fluorophenyl)boronic acid (1.2 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).
-
Inert Atmosphere: Seal the Schlenk tube with a septum and connect it to a Schlenk line. Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the Schlenk tube via syringe.
-
Reaction Execution: Place the Schlenk tube in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by TLC using a suitable eluent system (e.g., 20% ethyl acetate in hexanes).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired methyl 3-(3-chloro-5-fluorophenyl)-5-methoxybenzoate.
The following diagram outlines the key steps in the Suzuki-Miyaura catalytic cycle:
Caption: Suzuki-Miyaura Catalytic Cycle
Structure-Activity Relationship (SAR) and Causality Behind Experimental Choices
The efficacy of a synthetic auxin herbicide is highly dependent on its molecular structure. The choice of this compound as a starting material is predicated on established SAR principles:
-
Carboxylic Acid Group: This is essential for mimicking the carboxylate of natural auxin and is believed to be the primary binding moiety to the receptor. Its acidic nature is critical for activity.
-
Biaryl Core: Provides the correct spatial separation between the carboxylic acid and the second aromatic ring, influencing the overall shape and fit within the receptor pocket.
-
Halogen and Methoxy Substituents: The chloro, fluoro, and methoxy groups modulate the electronic properties and lipophilicity of the molecule. This affects its transport within the plant, its metabolic stability, and the strength of its interaction with the target receptor. For instance, the presence of halogens can increase metabolic stability by blocking sites of oxidation by plant enzymes.
Conclusion and Future Perspectives
This compound is a valuable and strategically designed intermediate for the synthesis of novel agrochemicals, particularly herbicides that function as synthetic auxins. The robust and versatile Suzuki-Miyaura cross-coupling reaction provides a reliable method for constructing the core biaryl structure of these compounds. A thorough understanding of the mechanism of action and structure-activity relationships is paramount in guiding the design and synthesis of next-generation herbicides with improved performance and safety profiles. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists working in the field of agrochemical discovery and development.
References
-
Auxinic herbicides, mechanisms of action, and weed resistance: A look into recent plant science advances. (n.d.). SciELO. Retrieved January 15, 2026, from [Link]
-
Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action. (n.d.). UNL. Retrieved January 15, 2026, from [Link]
-
Herbicides that Mimic or Interfere with Auxin. (n.d.). The Ohio State University Pressbooks. Retrieved January 15, 2026, from [Link]
-
Auxin Herbicide Action: Lifting the Veil Step by Step. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]
-
Auxin and Auxinic Herbicide Mechanisms of Action. (2018, November 2). UNL MediaHub. Retrieved January 15, 2026, from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved January 15, 2026, from [Link]
-
A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. (2020, July 15). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. (n.d.). ACS Publications. Retrieved January 15, 2026, from [Link]
-
Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]
-
A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]
- CN102351620A - Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. (n.d.). Google Patents.
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010, November 10). University of Glasgow. Retrieved January 15, 2026, from [Link]
-
Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]
-
Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (n.d.). PMC - NIH. Retrieved January 15, 2026, from [Link]
-
Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025, August 7). ResearchGate. Retrieved January 15, 2026, from [Link]
-
Halauxifen. (n.d.). PubChem - NIH. Retrieved January 15, 2026, from [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (n.d.). NIH. Retrieved January 15, 2026, from [Link]
-
florpyrauxifen data sheet. (n.d.). Compendium of Pesticide Common Names. Retrieved January 15, 2026, from [Link]
- CN102898358A - Preparation method of fluoropyridine compounds. (n.d.). Google Patents.
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- 3. Mimics a Natural Plant Hormone | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 1 - Introduction - passel [passel2.unl.edu]
- 4. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]
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Application Notes & Protocols: The Strategic Utility of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic Acid in Pharmaceutical Synthesis
Abstract and Scope
This technical guide provides an in-depth exploration of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid, a highly functionalized biaryl carboxylic acid that serves as a pivotal intermediate in modern pharmaceutical development. Its unique structural arrangement, featuring a halogenated phenyl ring linked to a methoxy-substituted benzoic acid, presents a versatile scaffold for constructing complex molecular architectures. This document details the compound's physicochemical properties, provides a robust, field-tested protocol for its synthesis via Suzuki-Miyaura cross-coupling, outlines methods for its purification and analytical characterization, and discusses its strategic application in the synthesis of potential therapeutic agents. The protocols and insights are intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.
Compound Profile and Physicochemical Data
This compound is a tan to brown solid at room temperature.[1] The biaryl linkage is a privileged structure in medicinal chemistry, often contributing to enhanced binding affinity with biological targets. The chloro and fluoro substituents on one ring, and the methoxy and carboxylic acid groups on the other, provide multiple points for further chemical modification, influencing both the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).
Table 1: Physicochemical and Safety Data
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₄H₁₀ClFO₃ | Calculated |
| Molecular Weight | 280.68 g/mol | Calculated |
| Appearance | Tan to Brown Solid | [1] |
| Melting Point | 172-176 °C (for 3-Chloro-5-methoxybenzoic acid precursor) | |
| Purity | ≥ 97% | |
| Storage Conditions | Store at 2-8 °C, tightly closed, in a dry environment. | [1] |
| Primary Hazards | Irritant. Causes skin and serious eye irritation. | [2] |
| Handling Precautions | Wear protective gloves, eye/face protection. Wash skin thoroughly after handling. Use in a well-ventilated area. |[2][3] |
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
The most efficient and modular route to synthesize this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6] This powerful C-C bond-forming reaction joins an organoboron compound with an organohalide. For this synthesis, we couple 3-bromo-5-methoxybenzoic acid with (3-chloro-5-fluorophenyl)boronic acid.
Causality of Component Selection:
-
Palladium Catalyst (e.g., Pd(PPh₃)₄): A Pd(0) source is essential to initiate the catalytic cycle. Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available catalyst suitable for a wide range of Suzuki couplings.
-
Base (e.g., K₂CO₃, Cs₂CO₃): The base is crucial for the transmetalation step, activating the boronic acid. Potassium carbonate is a cost-effective and efficient choice for this transformation.
-
Solvent System (e.g., Toluene/Water or Dioxane/Water): A biphasic solvent system is commonly used to dissolve both the organic-soluble reactants and the inorganic base.[4] This enhances the reaction rate and facilitates product separation.
Workflow for Synthesis
Caption: Workflow for Suzuki-Miyaura Synthesis.
Step-by-Step Experimental Protocol
-
Vessel Preparation: To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 3-bromo-5-methoxybenzoic acid (1.0 eq), (3-chloro-5-fluorophenyl)boronic acid (1.1 eq), and a 4:1 mixture of Toluene:Water (volume appropriate for ~0.2M concentration).
-
Inerting: Begin stirring and bubble nitrogen gas through the mixture for 20-30 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst and Base Addition: Add potassium carbonate (K₂CO₃, 2.5 eq) followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting bromide is observed.
-
Workup - Phase Separation: Once complete, cool the reaction to room temperature. Transfer the mixture to a separatory funnel. The organic (toluene) layer is separated.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x volumes). Combine all organic layers and discard the aqueous phase.
-
Back-Extraction: Wash the combined organic layers with a saturated brine solution, then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. This will yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a pure solid.
Analytical Characterization
To ensure the identity, purity, and quality of the synthesized intermediate, a suite of analytical methods must be employed. Each method provides a self-validating piece of evidence.
Table 2: Analytical Methods for Quality Control
| Technique | Purpose | Expected Result |
|---|---|---|
| HPLC (High-Performance Liquid Chromatography) | Quantify purity and identify impurities. | A major peak corresponding to the product with purity >97%. Retention time is method-dependent. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Confirm molecular structure by analyzing proton environments. | A spectrum showing distinct aromatic and methoxy proton signals consistent with the proposed structure. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Confirm carbon backbone of the molecule. | A spectrum showing the correct number of carbon signals, including the carbonyl carbon (~165-175 ppm). |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Confirm molecular weight. | A mass spectrum showing a parent ion peak [M-H]⁻ or [M+H]⁺ corresponding to the calculated molecular weight (280.68 g/mol ). |
| Titration | Determine assay by functional group analysis (carboxylic acid). | A quantitative titration with a standardized base (e.g., NaOH) to confirm the molar quantity of the acidic product. |
Application in Pharmaceutical Synthesis: A Pathway to Kinase Inhibitors
The this compound scaffold is particularly valuable for the synthesis of kinase inhibitors, a class of drugs often used in oncology.[7][8] The biaryl structure can mimic the hinge-binding motif of ATP, while the carboxylic acid provides a handle for amide coupling to introduce further complexity and target specificity.
Below is a representative workflow illustrating how this intermediate can be advanced toward a hypothetical kinase inhibitor API.
Caption: Application of the intermediate in API synthesis.
Protocol: Synthesis of a Hypothetical Amide-Linked API
This protocol describes the conversion of the carboxylic acid to a more reactive acyl chloride, followed by coupling with a pharmacologically relevant amine.
-
Acyl Chloride Formation: Suspend this compound (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). Stir at room temperature for 2-3 hours until gas evolution ceases. The solvent can be removed in vacuo to yield the crude acyl chloride, which is often used immediately in the next step.
-
Amide Coupling: Dissolve the crude acyl chloride in fresh DCM and cool to 0 °C. In a separate flask, dissolve the desired amine (e.g., 3-amino-1H-pyrazole, 1.0 eq) and a non-nucleophilic base like triethylamine (TEA, 2.0 eq) in DCM. Add the amine solution dropwise to the acyl chloride solution.
-
Reaction and Workup: Allow the reaction to warm to room temperature and stir for 12-18 hours. Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude amide product.
-
Purification: The final API can be purified using column chromatography on silica gel or by recrystallization to meet pharmaceutical-grade purity standards.
This modular approach allows for the rapid generation of a library of potential drug candidates by varying the amine component, demonstrating the strategic value of this compound as a versatile intermediate.
References
- Vertex AI Search. (2023). 3 - SAFETY DATA SHEET.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- Chem-Impex. 3-Chloro-5-methoxy-benzoic acid.
- BenchChem. An In-depth Technical Guide to the Synthesis of 3-Chloro-5-(4-fluorophenyl)aniline.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Google Patents. (2009). Patent Application Publication (10) Pub. No.: US 2011/0003809 A1.
- Google Patents. (2010). COMPOUNDS - European Patent Office - EP 3810602 B1.
- Sigma-Aldrich. (n.d.). 3-Chloro-5-methoxybenzoic acid 97.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
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- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Note & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid
For: Researchers, scientists, and drug development professionals engaged in medicinal chemistry and synthetic organic chemistry.
Introduction: The Strategic Value of Carboxylic Acid Derivatization
The molecule 3-(3-chloro-5-fluorophenyl)-5-methoxybenzoic acid represents a complex biaryl scaffold, a structural motif frequently encountered in the development of novel therapeutic agents. The carboxylic acid group, while a versatile synthetic handle, often imparts physicochemical properties—such as high polarity and low cell permeability—that can be suboptimal for drug candidates. Consequently, its strategic derivatization is a cornerstone of lead optimization campaigns.
This guide provides an in-depth exploration of key derivatization strategies for this specific arylcarboxylic acid. The protocols herein are designed not merely as procedural steps but as self-validating systems, grounded in mechanistic principles to empower researchers to adapt and troubleshoot effectively. Derivatization is a critical tool for several purposes:
-
Modulation of Physicochemical Properties: Converting the polar carboxylic acid to less polar esters or amides can enhance membrane permeability and oral bioavailability.
-
Bioisosteric Replacement: Amides, sulfonamides, or other acid isosteres can alter binding interactions with biological targets.
-
Prodrug Strategies: Esterification is a common method to create prodrugs that are cleaved in vivo to release the active carboxylic acid.
-
Analytical Enhancement: Derivatization can introduce chromophores or fluorophores, significantly improving detectability in analytical techniques like High-Performance Liquid Chromatography (HPLC).[1][2]
This document details four robust methods for derivatizing the target molecule: classical esterification, carbodiimide-mediated amidation, the Ugi four-component reaction for rapid library generation, and Barton ester formation for advanced radical transformations.
Strategy 1: Esterification via Acid Chloride
Esterification is a fundamental derivatization for masking the polarity of a carboxylic acid. While direct Fischer esterification is possible, it often requires harsh acidic conditions and high temperatures that may not be suitable for complex substrates.[3][4] A more controlled, two-step approach involves the initial conversion of the carboxylic acid to a highly reactive acyl chloride intermediate, followed by reaction with an alcohol. This method proceeds under mild conditions and is generally high-yielding.
Rationale and Mechanistic Insight
The carboxylic acid is first activated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its gaseous byproducts (SO₂ and HCl), which are easily removed. The resulting acyl chloride is a potent electrophile due to the inductive effect of the chlorine atom, making the carbonyl carbon highly susceptible to nucleophilic attack by even weakly nucleophilic alcohols. A mild base like pyridine or triethylamine is often included in the second step to neutralize the HCl generated.
Caption: Workflow for two-step esterification via an acyl chloride intermediate.
Detailed Protocol: Synthesis of Methyl 3-(3-chloro-5-fluorophenyl)-5-methoxybenzoate
Materials:
-
This compound (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Methanol (MeOH)
-
Pyridine (2.0 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel
Procedure:
-
Activation: To a stirred solution of this compound (1.0 eq) in anhydrous DCM (approx. 0.2 M), add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature, then heat to reflux for 2 hours. Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.
-
Removal of Excess Reagent: Cool the mixture to room temperature and remove the solvent and excess SOCl₂ under reduced pressure. Scientist's Note: It is crucial to remove all thionyl chloride as it will react violently with the alcohol in the next step.
-
Ester Formation: Re-dissolve the crude acyl chloride in anhydrous DCM. In a separate flask, prepare a solution of anhydrous methanol (3.0 eq) and pyridine (2.0 eq) in anhydrous DCM.
-
Add the methanol/pyridine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Purification: Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
| Parameter | Condition/Reagent | Rationale / Notes |
| Activation Reagent | Thionyl Chloride (SOCl₂) | Forms a highly reactive acyl chloride; byproducts are gaseous. |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent, good solubility for reactants, easily removed. |
| Base | Pyridine | Acts as a nucleophilic catalyst and scavenges HCl produced. |
| Temperature | 0 °C to Reflux | Controlled addition at low temperature, followed by heating to drive the reaction. |
| Work-up | Aqueous Washes | Removes pyridine hydrochloride and unreacted starting materials. |
| Expected Yield | >90% | High efficiency due to the high reactivity of the intermediate. |
Strategy 2: Amide Bond Formation via Carbodiimide Coupling
The direct reaction between a carboxylic acid and an amine is an acid-base reaction that forms a stable and unreactive ammonium carboxylate salt.[5][6][7] To facilitate amide bond formation under mild conditions, coupling reagents are essential. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[8][9]
Rationale and Mechanistic Insight
EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][11] This intermediate is susceptible to nucleophilic attack by an amine to form the desired amide. The main byproduct is a water-soluble urea, which is easily removed during aqueous work-up. To improve efficiency and suppress side reactions (like racemization in chiral acids), additives such as 1-hydroxybenzotriazole (HOBt) or 4-(dimethylamino)pyridine (DMAP) are often included.[12][13] HOBt traps the O-acylisourea to form an activated ester, which is less prone to side reactions and reacts cleanly with the amine.
Caption: Mechanism of EDC-mediated amide bond formation.
Detailed Protocol: Synthesis of N-benzyl-3-(3-chloro-5-fluorophenyl)-5-methoxybenzamide
Materials:
-
This compound (1.0 eq)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)
-
HOBt (1-Hydroxybenzotriazole) (1.2 eq)
-
Benzylamine (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
Procedure:
-
Pre-activation: Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF (approx. 0.3 M) in a round-bottom flask.
-
Stir the mixture at room temperature for 30 minutes. Scientist's Note: This pre-activation step allows for the formation of the HOBt-activated ester, which can lead to cleaner reactions and higher yields.
-
Amine Addition: Add DIPEA (2.0 eq) to the mixture, followed by the dropwise addition of benzylamine (1.1 eq).
-
Stir the reaction at room temperature overnight (12-18 hours). Monitor progress by HPLC or TLC.
-
Work-up: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Trustworthiness Check: The acidic wash removes basic DIPEA and any unreacted amine, while the basic wash removes unreacted carboxylic acid and HOBt.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide product by flash column chromatography or recrystallization.
| Reagent | Molar Eq. | Role |
| EDC | 1.2 | Carbodiimide coupling agent; activates the carboxylic acid. |
| HOBt | 1.2 | Additive to suppress side reactions and increase coupling efficiency. |
| Benzylamine | 1.1 | Nucleophile for amide bond formation. |
| DIPEA | 2.0 | Non-nucleophilic base to maintain basic pH and neutralize any generated acids. |
| Solvent | DMF | Polar aprotic solvent, excellent for dissolving all reaction components. |
Strategy 3: Ugi Four-Component Reaction (Ugi-4CR)
For applications in drug discovery and the generation of chemical libraries, efficiency is paramount. The Ugi four-component reaction (Ugi-4CR) is a powerful multicomponent reaction that combines a carboxylic acid, an amine, a carbonyl compound (aldehyde or ketone), and an isocyanide in a single pot to rapidly generate complex α-acylaminoamides.[14][15][16][17][18]
Rationale and Application
The reaction proceeds through a series of equilibrium steps, initiated by the formation of an imine from the amine and aldehyde.[14] The isocyanide and the carboxylate anion then add to the iminium ion, followed by an irreversible intramolecular acyl transfer (the Mumm rearrangement) to yield the thermodynamically stable final product.[15] This one-pot process offers exceptional atom economy and allows for the rapid creation of a diverse array of molecules from readily available building blocks.
Caption: Convergence of four components in the Ugi reaction to build complexity.
Representative Protocol for Ugi-4CR
Materials:
-
This compound (1.0 eq)
-
Aniline (1.0 eq)
-
Isobutyraldehyde (1.0 eq)
-
tert-Butyl isocyanide (1.0 eq)
-
Methanol (MeOH)
Procedure:
-
To a solution of this compound (1.0 eq) in methanol (approx. 0.5 M) in a screw-cap vial, add aniline (1.0 eq).
-
Stir for 5 minutes, then add isobutyraldehyde (1.0 eq).
-
Stir for another 10 minutes at room temperature.
-
Add tert-butyl isocyanide (1.0 eq) to the mixture. Safety Note: Isocyanides are volatile and have a strong, unpleasant odor. This step must be performed in a well-ventilated fume hood.
-
Seal the vial and stir the reaction at room temperature for 24-48 hours. The reaction is often exothermic.[17]
-
Monitor the reaction by LC-MS (Liquid Chromatography-Mass Spectrometry) for the formation of the product.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the resulting α-acylaminoamide by flash column chromatography.
Analytical Characterization of Derivatives
Robust analytical characterization is essential to confirm the identity, purity, and structure of the synthesized derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Esters (e.g., Methyl Ester): Expect a new singlet around 3.8-4.0 ppm corresponding to the methyl ester (-OCH₃) protons. Protons on the carbon alpha to the ester will typically resonate around 2.0-2.5 ppm.[19][20]
-
Amides (e.g., N-benzyl): Look for a broad singlet for the N-H proton between 7.5-8.5 ppm.[21] The benzylic protons (-CH₂-Ph) will appear as a doublet (if coupled to the N-H) or a singlet around 4.3-4.6 ppm.
-
-
¹³C NMR:
-
The carbonyl carbon (C=O) of the starting carboxylic acid appears around 165-175 ppm. Upon derivatization, this signal will shift slightly but remain in a characteristic region for esters and amides (160-180 ppm).[22]
-
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight of the product.
-
Esters and Amides: A common and diagnostically significant fragmentation pattern is the cleavage of the bond adjacent to the carbonyl group, leading to the formation of a stable acylium ion [R-C≡O]⁺.[23][24] The molecular ion peak (M⁺) should be clearly visible, especially with soft ionization techniques like ESI (Electrospray Ionization).
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary tool for assessing the purity of the final compound and for monitoring reaction progress.
-
Method: A standard reversed-phase HPLC method can be used.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.
-
Detection: UV detection at a wavelength where the aromatic system absorbs (e.g., 254 nm).
-
Observation: The derivatives (esters, amides) are typically less polar than the starting carboxylic acid and will therefore have a longer retention time on a reversed-phase column.
| Derivative Type | Key ¹H NMR Signal | Key ¹³C NMR Signal | Key MS Fragment | HPLC Retention |
| Carboxylic Acid | Broad singlet >10 ppm (-COOH) | ~165-175 ppm (C=O) | [M-OH]⁺, [M-COOH]⁺ | Shortest |
| Methyl Ester | Singlet ~3.9 ppm (-OCH₃) | ~160-170 ppm (C=O) | [M-OCH₃]⁺ (Acylium ion) | Longer |
| N-Benzyl Amide | Broad singlet ~8.0 ppm (-NH-) | ~160-170 ppm (C=O) | [M-NHCH₂Ph]⁺ (Acylium ion) | Longest |
Conclusion
The derivatization of the carboxylic acid group of this compound is a versatile and essential strategy in synthetic and medicinal chemistry. This guide has provided detailed, mechanistically-grounded protocols for its conversion into esters and amides, as well as its incorporation into more complex scaffolds via the Ugi reaction. By understanding the causality behind each procedural step and employing robust analytical validation, researchers can confidently and efficiently modify this valuable chemical entity to achieve desired molecular properties and advance their discovery programs.
References
- St. Petersburg State University. (n.d.). Acids: Derivatization for GC Analysis.
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- Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary.
- Amerigo Scientific. (n.d.). Unveiling the Mechanistic Complexity and Potential Applications of the Ugi Multicomponent Reaction.
- Springer. (2010). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA.
- BenchChem. (n.d.). Application Notes and Protocols for HPLC Analysis of Carboxylic Acids Using 4-Bromomethylbiphenyl as a Derivatizing Agent.
- ResearchGate. (n.d.). Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry.
- Organic Chemistry Portal. (n.d.). Ugi Reaction.
- Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids.
- Chemistry LibreTexts. (2023, August 9). Spectroscopy of Carboxylic Acid Derivatives.
- Clark, J. (n.d.). The Preparation of Amides. Chemguide.
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- University of Illinois. (2007, February 19). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. Chemistry at Illinois.
- BenchChem. (n.d.). Application Notes & Protocol: HPLC Analysis of Carboxylic Acids Using 4-Aminobenzonitrile as a Pre-Column Derivatization Rea.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
- JoVE. (2023, April 30). Spectroscopy of Carboxylic Acid Derivatives.
- Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives.
- Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent.
- Chemistry LibreTexts. (2023, November 24). 21.10 Spectroscopy of Carboxylic Acid Derivatives.
- W. W. Norton & Company. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition.
- National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
- Royal Society of Chemistry. (2023, December 21). Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry.
- Saraiva, M. F., Couri, M. R. C., Le Hyaric, M., & de Almeida, M. V. (2009).
- University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry.
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- Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
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Application Note and Protocol for the Large-Scale Synthesis of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid, a biaryl carboxylic acid of interest in pharmaceutical and materials science research. The synthetic strategy is centered around a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] This guide offers a detailed, step-by-step protocol, insights into reaction optimization, and safety considerations for scaling up the synthesis. The information presented herein is intended to enable researchers to safely and efficiently produce the target molecule in significant quantities.
Introduction
Biaryl structures are privileged motifs in medicinal chemistry and materials science, often imparting desirable pharmacokinetic and physicochemical properties to molecules.[4] this compound is a key building block for the synthesis of a variety of complex organic molecules. Its efficient production on a large scale is therefore a critical step in the development of new chemical entities.
The Suzuki-Miyaura cross-coupling reaction is the method of choice for this synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids and aryl halides.[1][2] This protocol outlines the coupling of two key intermediates: 3-bromo-5-methoxybenzoic acid and (3-chloro-5-fluorophenyl)boronic acid .
Synthetic Strategy
The overall synthetic approach is a convergent synthesis, where the two key fragments are prepared separately and then coupled in the final step. This strategy allows for efficient production and purification of the intermediates, leading to a higher overall yield and purity of the final product.
Caption: Overall synthetic workflow for this compound.
Synthesis of Starting Materials
Synthesis of 3-bromo-5-methoxybenzoic acid
This intermediate can be prepared from 3-bromo-5-methoxybenzaldehyde via oxidation.[5]
Protocol:
-
To a stirred solution of 3-bromo-5-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as a mixture of pyridine and water, add potassium permanganate (KMnO₄) (2.0 eq) portion-wise at a controlled temperature.
-
After the addition is complete, continue to heat the reaction mixture for a specified time until the starting material is consumed (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture and filter off the manganese dioxide precipitate.
-
Acidify the filtrate with a suitable acid (e.g., concentrated HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to afford 3-bromo-5-methoxybenzoic acid.
Synthesis of (3-chloro-5-fluorophenyl)boronic acid
This boronic acid derivative is commercially available from several suppliers.[6][7] For large-scale synthesis, it may be more cost-effective to prepare it in-house from 1-bromo-3-chloro-5-fluorobenzene via a lithium-halogen exchange followed by borylation with a trialkyl borate.
Large-Scale Synthesis Protocol: Suzuki-Miyaura Coupling
This protocol is designed for the synthesis of this compound on a multi-gram to kilogram scale.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Reagents and Materials
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity (molar eq.) |
| 3-bromo-5-methoxybenzoic acid | 157893-14-6 | 231.04 | 1.0 |
| (3-chloro-5-fluorophenyl)boronic acid | 328956-61-2 | 174.35 | 1.1 - 1.5 |
| Palladium(II) acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 | 0.01 - 0.05 |
| Triphenylphosphine (PPh₃) | 603-35-0 | 262.29 | 0.02 - 0.10 |
| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 - 3.0 |
| Toluene | 108-88-3 | 92.14 | - |
| Water (degassed) | 7732-18-5 | 18.02 | - |
| Ethyl acetate | 141-78-6 | 88.11 | - |
| Hydrochloric acid (HCl), 2M | 7647-01-0 | 36.46 | - |
Equipment
-
Jacketed glass reactor with overhead stirrer, reflux condenser, and nitrogen inlet/outlet.
-
Temperature controller and heating/cooling circulator.
-
Addition funnel.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum oven.
Step-by-Step Protocol
-
Reactor Setup: Ensure the reactor is clean, dry, and properly assembled. Purge the reactor with nitrogen for at least 30 minutes to establish an inert atmosphere.[8]
-
Charging Reagents: To the reactor, add 3-bromo-5-methoxybenzoic acid (1.0 eq), (3-chloro-5-fluorophenyl)boronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Solvent Addition: Add degassed toluene and a degassed aqueous solution of potassium carbonate (2.5 eq). The typical solvent ratio of toluene to water is between 4:1 and 10:1.
-
Reaction: With vigorous stirring, heat the reaction mixture to 80-100 °C. The reaction progress should be monitored by a suitable analytical technique such as HPLC, TLC, or NMR spectroscopy.[9][10][11] The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and ethyl acetate. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate to recover any remaining product.
-
Acidification and Precipitation: Combine the aqueous layers and, with stirring, slowly add 2M HCl until the pH is approximately 2-3. The product will precipitate as a solid.
-
Filtration: Filter the precipitated solid and wash it thoroughly with water to remove any inorganic salts.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
-
Drying: Dry the purified product in a vacuum oven at an appropriate temperature to a constant weight.
Optimization, Safety, and Scale-up Considerations
Reaction Optimization
The efficiency of the Suzuki-Miyaura coupling can be influenced by several factors.[12][13] For large-scale synthesis, optimization is crucial to maximize yield and minimize costs.
-
Catalyst System: While Pd(OAc)₂/PPh₃ is a cost-effective choice, other palladium catalysts and ligands may offer higher turnover numbers and efficiency. For challenging couplings, more advanced catalysts such as those based on Buchwald or Herrmann palladacycles may be considered.
-
Base: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent System: A biphasic solvent system, such as toluene/water or dioxane/water, is often employed to facilitate the dissolution of both the organic and inorganic reagents.
-
Temperature: The reaction is typically run at elevated temperatures (80-110 °C) to ensure a reasonable reaction rate.
Safety Considerations
Scaling up chemical reactions introduces potential hazards that must be carefully managed.[4][14][15]
-
Exotherms: Suzuki-Miyaura couplings can be exothermic.[14][15] On a large scale, the heat generated can lead to a dangerous increase in temperature and pressure. It is essential to have adequate cooling capacity and to monitor the internal temperature of the reactor closely.
-
Reagent Handling: Palladium catalysts, while used in small quantities, can be toxic and should be handled with appropriate personal protective equipment (PPE). Some phosphine ligands can be air-sensitive and pyrophoric.
-
Solvent Safety: Toluene is flammable and has associated health risks. Ensure adequate ventilation and use in a well-maintained reactor.
-
Pressure Build-up: Ensure the reactor is equipped with a pressure relief system.
Scale-Up Considerations
-
Mixing: Efficient mixing is crucial for biphasic reactions. The stirrer speed and design should be optimized to ensure good mass transfer between the aqueous and organic phases.
-
Heat Transfer: The surface-area-to-volume ratio decreases on scale-up, making heat transfer less efficient. The heating and cooling system must be capable of maintaining the desired reaction temperature.
-
Purification: Recrystallization is a common method for purifying the final product on a large scale. The choice of solvent and the cooling profile are critical for obtaining high purity and good crystal morphology.
Analytical Characterization
The identity and purity of the final product should be confirmed by appropriate analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Melting Point: As an indicator of purity.
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides an efficient and scalable route for the synthesis of this compound. By carefully selecting and optimizing the reaction conditions, and by adhering to strict safety protocols, this valuable building block can be produced in high yield and purity on a large scale. The protocol and considerations outlined in this guide provide a solid foundation for researchers and process chemists to successfully implement this synthesis in their laboratories and manufacturing facilities.
References
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ChemBK. 3-bromo-5-methoxybenzoic acid - Introduction. Available at: [Link]
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AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. 2018. Available at: [Link]
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ChemistryViews. Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning. 2022. Available at: [Link]
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Fiveable. Biaryl Synthesis Definition - Organic Chemistry Key Term. Available at: [Link]
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Schroeder Group - University of Illinois. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. 2022. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura - Green Review. Available at: [Link]
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ResearchGate. Optimization of reaction conditions. a. Available at: [Link]
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Advion. SUZUKI REACTION MONITORING. Available at: [Link]
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Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. 2023. Available at: [Link]
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Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. 2025. Available at: [Link]
-
Chem-Impex. 3-Chloro-5-fluorophenylboronic acid. Available at: [Link]
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ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. 2018. Available at: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]
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Purdue College of Engineering. Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. 2022. Available at: [Link]
-
ResearchGate. In situ monitoring of Suzuki-Miyaura cross-coupling reaction by using surface-enhanced Raman spectroscopy on a bifunctional Au-Pd nanocoronal film. Available at: [Link]
-
Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Available at: [Link]
-
ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. 2019. Available at: [Link]
-
Reddit. Trouble isolating my Suzuki coupling biaryl acid product. 2022. Available at: [Link]
-
Sciencemadness.org. Preparation of 3-methoxybenzoic acid. 2016. Available at: [Link]
- Google Patents. CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available at: [Link]
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The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. 2023. Available at: [Link]
-
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available at: [Link]
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NIH. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Available at: [Link]
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ResearchGate. 3,5-substituent effect on catalytic activities in Suzuki-Miyaura... Available at: [Link]
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- Google Patents. CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid.
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ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Available at: [Link]
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ResearchGate. (PDF) 3-Chloro-2,4,5-trifluorobenzoic acid. Available at: [Link]
- Google Patents. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
- Google Patents. CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof.
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Application Notes and Protocols for the Quantification of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic Acid
Introduction
3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid is a synthetic organic compound with potential applications in pharmaceutical and agrochemical research. As with any biologically active compound, accurate and precise quantification is paramount for pharmacokinetic studies, metabolic profiling, quality control, and ensuring product safety and efficacy. This document provides a comprehensive guide to the analytical methodologies for the quantification of this compound in various matrices, with a primary focus on biological samples. The protocols outlined herein are designed to be robust, reproducible, and adhere to international standards for analytical method validation.[1][2][3][4][5]
The acidic nature of the carboxylic acid group and the presence of halogen atoms on the phenyl rings present unique challenges and opportunities for its analytical determination. This guide will explore reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with UV detection, a widely accessible and reliable technique, and liquid chromatography-tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity, which is crucial for bioanalysis.[6][7][8] Furthermore, a gas chromatography-mass spectrometry (GC-MS) method following derivatization will be discussed for specific applications.
PART 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective method for the quantification of this compound, particularly in bulk drug substance and pharmaceutical formulations where concentrations are relatively high. The principle lies in the separation of the analyte from other components on a nonpolar stationary phase with a polar mobile phase.[9] The acidic nature of the analyte necessitates careful control of the mobile phase pH to ensure consistent retention and peak shape.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is selected for its hydrophobicity, which provides excellent retention for the nonpolar regions of the target molecule. The aromatic rings and the chloro- and fluoro- substituents contribute to its retention on the C18 stationary phase.
-
Mobile Phase: An acidic mobile phase is crucial to suppress the ionization of the carboxylic acid group (pKa typically around 4-5).[9] In its neutral form, the analyte is more hydrophobic and will be better retained on the reversed-phase column, leading to sharper peaks and improved chromatographic performance. A mixture of acetonitrile or methanol with an aqueous buffer (e.g., phosphate or acetate) with an acidic modifier like phosphoric acid or formic acid is recommended.
-
Detection: The presence of aromatic rings in the molecule results in strong UV absorbance. A photodiode array (PDA) detector is ideal for method development to determine the optimal detection wavelength (λmax), which is expected to be in the range of 230-280 nm.
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol: HPLC-UV
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA or UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Phosphoric acid (analytical grade).
-
Water (HPLC grade or Milli-Q).
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile:Water (50:50, v/v).
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the diluent.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |
| Gradient Program | 0-15 min: 40-90% B; 15-17 min: 90% B; 17-18 min: 90-40% B; 18-25 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by PDA (scan 200-400 nm), likely around 254 nm |
| Injection Volume | 10 µL |
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r² > 0.99).
-
Quantify the analyte in unknown samples by interpolating their peak areas from the calibration curve.
PART 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[10][11][12] This technique couples the separation power of HPLC with the highly selective and sensitive detection capabilities of tandem mass spectrometry.
Causality Behind Experimental Choices
-
Ionization: Electrospray ionization (ESI) is the preferred ionization technique for polar and semi-polar molecules like carboxylic acids. Given the acidic proton, ESI in negative ion mode ([M-H]⁻) is expected to be more sensitive and produce a stable precursor ion.[10]
-
Mass Spectrometry: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. A specific precursor ion (the deprotonated molecule) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is unique to the analyte, minimizing interference from matrix components.
-
Sample Preparation: Biological samples require extensive cleanup to remove proteins and other interfering substances that can cause ion suppression and contaminate the MS system.[6][7][13][14] Protein precipitation is a simple and fast method, while liquid-liquid extraction (LLE) and solid-phase extraction (SPE) offer cleaner extracts and the potential for sample concentration.[6][7][8][13][14]
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis of this compound.
Detailed Protocol: LC-MS/MS
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., a UPLC system coupled to a triple quadrupole mass spectrometer).
-
C18 column suitable for UPLC (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., a different halogenated benzoic acid derivative).
-
Reagents for sample preparation (e.g., acetonitrile, ethyl acetate, formic acid).
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| LC Conditions | |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient Program | Optimized for analyte elution (e.g., 2-minute gradient from 10-95% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS/MS Conditions | |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Gas Flow | 800 L/hr |
| Desolvation Temp. | 400 °C |
| MRM Transitions | To be determined by infusion of a standard solution. Precursor ion will be [M-H]⁻. |
4. Method Validation: The developed method must be validated according to ICH guidelines.[1][2][3][4][5] Key validation parameters include:
-
Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the method is accurate and precise.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogenous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | 85-115% (LLOQ), 80-120% (other concentrations) |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
PART 3: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Carboxylic acids are generally not volatile enough for direct GC analysis and require a derivatization step to convert them into more volatile esters or silyl derivatives.[15][16][17][18][19] This method can be highly sensitive and specific.
Causality Behind Experimental Choices
-
Derivatization: Derivatization is essential to increase the volatility and thermal stability of the carboxylic acid.[19] Silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) is a common and effective approach.[18] Alkylation to form methyl or other alkyl esters is also a viable option.[15][16]
-
GC Separation: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is suitable for separating the derivatized analyte from other sample components based on boiling point and polarity differences.
-
MS Detection: Electron ionization (EI) is a standard technique that produces reproducible fragmentation patterns, which are useful for structural confirmation and quantification. Selected Ion Monitoring (SIM) can be used to enhance sensitivity by monitoring specific ions characteristic of the derivatized analyte.
Detailed Protocol: GC-MS
1. Sample Preparation and Derivatization:
-
Extract the analyte from the sample matrix using LLE or SPE as described for the LC-MS/MS method.
-
Evaporate the extract to complete dryness.
-
To the dry residue, add 50 µL of BSTFA with 1% TMCS (trimethylchlorosilane) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
2. GC-MS Conditions:
| Parameter | Condition |
| GC Conditions | |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Splitless |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Conditions | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Transfer Line Temp. | 280 °C |
| Acquisition Mode | Full Scan (for identification) or SIM (for quantification) |
Conclusion
The choice of analytical method for the quantification of this compound depends on the specific application, the required sensitivity, and the nature of the sample matrix. For high-concentration samples like bulk drug substance, HPLC-UV offers a reliable and accessible solution. For trace-level quantification in complex biological matrices, LC-MS/MS is the gold standard, providing unparalleled sensitivity and selectivity. GC-MS following derivatization presents a viable alternative, particularly when high chromatographic resolution is required. Regardless of the method chosen, rigorous validation in accordance with ICH guidelines is essential to ensure the generation of accurate, reliable, and reproducible data.[1][2][3][4][5]
References
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Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. (2014). ResearchGate. Available at: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at: [Link]
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Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. (2014). Semantic Scholar. Available at: [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Available at: [Link]
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ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]
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Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace. Available at: [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube. Available at: [Link]
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Review Article: Determination of Strong Acidic Drugs in Biological Matrices: A Review of Separation Methods. Scribd. Available at: [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available at: [Link]
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A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. (2023). ACS Publications. Available at: [Link]
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Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. (2025). ResearchGate. Available at: [Link]
-
Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. (2025). ResearchGate. Available at: [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. NIH. Available at: [Link]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. Available at: [Link]
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Development of Conditions for the Derivatization of Phenyl Carboxylic Acids Isolated from Blood Using Gas Chromatography/Mass Spectrometry. (2025). ResearchGate. Available at: [Link]
-
Relative Quantification of Carboxylic Acid Metabolites by Liquid-Chromatography Mass-Spectrometry Using Isotopic Variants of Cho. (2008). SciSpace. Available at: [Link]
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Acids: Derivatization for GC Analysis. ScienceDirect. Available at: [Link]
-
Analysis of Drugs from Biological Samples. International Journal of Innovative Science and Research Technology. Available at: [Link]
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Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. (2024). ACS Publications. Available at: [Link]
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Bioanalytical sample preparation. Biotage. Available at: [Link]
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III Analytical Methods. Ministry of the Environment, Government of Japan. Available at: [Link]
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Analytical Methods. RSC Publishing. Available at: [Link]
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Application of HPLC in the Synthesis of 2,4,5-Trifluorobenzoic Acid. (2015). American Laboratory. Available at: [Link]
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Liquid chromatographic determinations of meta-chlorobenzoic acid in bupropion hydrochloride. NIH. Available at: [Link]
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Analytical Methods. RSC Publishing. Available at: [Link]
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Application Notes and Protocols for 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid (CFA-355) in Anti-Inflammatory Drug Development
Document ID: AN-CFA355-INFLAM-2601
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the evaluation of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid , herein designated as CFA-355 , as a potential anti-inflammatory agent. We present a hypothesized mechanism of action centered on selective cyclooxygenase-2 (COX-2) inhibition, a proposed synthetic pathway, and detailed protocols for its in vitro and in vivo characterization. The methodologies are designed to be self-validating, incorporating industry-standard controls and clear endpoints to ensure data integrity and reproducibility.
Introduction and Scientific Rationale
Inflammation is a critical biological response, but its dysregulation leads to chronic diseases such as rheumatoid arthritis and inflammatory bowel disease. Non-steroidal anti-inflammatory drugs (NSAIDs) are primary therapeutics, largely functioning through the inhibition of cyclooxygenase (COX) enzymes.[1] The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and plays a role in protecting the gastric mucosa, and COX-2, which is induced during inflammation and is responsible for synthesizing pain- and inflammation-mediating prostaglandins.[2]
Selective COX-2 inhibitors were developed to offer the therapeutic benefits of traditional NSAIDs while minimizing gastrointestinal side effects associated with COX-1 inhibition.[3][4] CFA-355, a biphenyl carboxylic acid derivative, belongs to a chemical class known for its potential to interact with the COX active site. Its structural features—a substituted biphenyl core—suggest a conformation that may allow for selective binding to the larger, more accommodating active site of the COX-2 enzyme compared to COX-1.[5] These application notes outline the necessary experimental framework to synthesize and validate the anti-inflammatory potential of CFA-355.
Proposed Mechanism of Action: Selective COX-2 Inhibition
We hypothesize that CFA-355 acts as a selective inhibitor of the COX-2 enzyme. Upon cellular stimulation by pro-inflammatory signals (e.g., cytokines, lipopolysaccharide), the expression of COX-2 is upregulated. This enzyme then catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (PGE2, PGI2) that mediate pain, fever, and swelling.[6] By selectively binding to and inhibiting COX-2, CFA-355 is proposed to block this pathway, thereby reducing the inflammatory response without impacting the homeostatic functions of COX-1.[3]
Caption: Hypothesized mechanism of CFA-355 as a selective COX-2 inhibitor.
Synthesis of CFA-355
The synthesis of biphenyl carboxylic acids is efficiently achieved via palladium-catalyzed cross-coupling reactions. The proposed route for CFA-355 utilizes a Suzuki-Miyaura coupling, which is well-documented for its reliability and functional group tolerance.[7]
Caption: Proposed synthetic workflow for CFA-355 via Suzuki-Miyaura coupling.
Protocol 3.1: Synthesis of this compound (CFA-355)
Causality: This protocol employs a palladium(0) catalyst which facilitates the coupling between the aryl bromide and the boronic acid. The base (K2CO3) is essential for the transmetalation step of the catalytic cycle. A dioxane/water solvent system is used to dissolve both the organic starting materials and the inorganic base.[7]
-
Reagent Preparation : In a round-bottom flask, combine 3-bromo-5-methoxybenzoic acid (1.0 eq), (3-chloro-5-fluorophenyl)boronic acid (1.1 eq), and potassium carbonate (K2CO3, 2.5 eq).
-
Solvent Addition : Add a 4:1 mixture of 1,4-dioxane and water.
-
Degassing : Bubble nitrogen gas through the mixture for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition : Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq) to the flask.
-
Reaction : Heat the mixture to 80-90°C under a nitrogen atmosphere and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Extraction : After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (EtOAc) to remove non-acidic impurities.
-
Acidification : Carefully acidify the aqueous layer with 2M hydrochloric acid (HCl) until a precipitate forms (pH ~2-3).
-
Isolation : Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purification : Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography to yield pure CFA-355.
In Vitro Evaluation Protocols
Protocol 4.1: COX-1/COX-2 Inhibition Assay
Causality: This assay directly measures the ability of CFA-355 to inhibit the enzymatic activity of COX-1 and COX-2. By comparing the concentration required to inhibit 50% of each enzyme's activity (IC50), we can determine both the potency and the selectivity of the compound. A high COX-1/COX-2 IC50 ratio indicates high selectivity for COX-2.[8]
-
Assay Kit : Utilize a commercially available COX inhibitor screening assay kit (e.g., Cayman Chemical, Abcam). These kits typically measure the peroxidase activity of the COX enzymes.
-
Reagent Preparation : Reconstitute human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and heme according to the manufacturer's protocol. Prepare a range of concentrations of CFA-355 (e.g., 0.01 nM to 100 µM) in DMSO. A known non-selective inhibitor (e.g., indomethacin) and a selective COX-2 inhibitor (e.g., celecoxib) should be used as controls.
-
Assay Procedure :
-
To separate wells of a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the diluted CFA-355 or control compounds to the respective wells. Include a "vehicle" control (DMSO only) and a "no enzyme" control.
-
Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Develop the reaction using the provided colorimetric substrate and measure the absorbance at the specified wavelength (e.g., 590 nm) after a 10-minute incubation.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration of CFA-355 compared to the vehicle control.
-
Plot the percent inhibition against the log concentration of CFA-355.
-
Determine the IC50 values for both COX-1 and COX-2 using non-linear regression analysis.
-
Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2).
-
Table 1: Hypothetical In Vitro COX Inhibition Data for CFA-355
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| CFA-355 | 15.2 | 0.08 | 190 |
| Celecoxib (Control) | >10 | 0.05 | >200 |
| Indomethacin (Control) | 0.02 | 0.25 | 0.08 |
Protocol 4.2: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages
Causality: Lipopolysaccharide (LPS), a component of gram-negative bacteria, is a potent activator of macrophages, leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent production of the pro-inflammatory mediator nitric oxide (NO).[9][10] This assay assesses the ability of CFA-355 to suppress this inflammatory response in a cellular context.
-
Cell Culture : Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Plating : Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere for 24 hours.[9]
-
Compound Treatment : Treat the cells with various concentrations of CFA-355 (e.g., 1 µM to 100 µM) for 1-2 hours.
-
Inflammatory Stimulation : Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubation : Incubate the plate for 24 hours at 37°C.
-
Nitrite Measurement (Griess Assay) :
-
NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant.
-
Transfer 100 µL of supernatant from each well to a new 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[9]
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate nitrite concentration using a sodium nitrite standard curve.
-
-
Cell Viability Assay (MTT Assay) : To ensure that the reduction in NO is not due to cytotoxicity, perform a parallel MTT assay. After removing the supernatant for the Griess assay, add MTT solution to the remaining cells and incubate. Measure the absorbance to determine cell viability.[9]
In Vivo Evaluation Protocol
Protocol 5.1: Carrageenan-Induced Paw Edema in Rats
Causality: This is a classic and highly reproducible model of acute inflammation.[11] The subplantar injection of carrageenan induces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the late phase (3-6 hours) is primarily driven by the production of prostaglandins via the COX pathway.[12][13] A compound's ability to reduce paw swelling (edema), particularly in the late phase, is a strong indicator of COX-inhibiting anti-inflammatory activity in vivo.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
-
Animals : Use male Wistar rats (180-220 g). Allow them to acclimatize for at least one week.
-
Grouping : Divide animals into groups (n=6 per group):
-
Group I: Vehicle Control (e.g., 0.5% Carboxymethyl cellulose).
-
Group II: CFA-355 (10 mg/kg, p.o.).
-
Group III: CFA-355 (30 mg/kg, p.o.).
-
Group IV: Positive Control (Indomethacin, 10 mg/kg, p.o.).
-
-
Baseline Measurement : Measure the initial volume (V₀) of the right hind paw of each rat using a digital plethysmometer.[12]
-
Drug Administration : Administer the vehicle, CFA-355, or Indomethacin by oral gavage (p.o.) one hour before carrageenan injection.[14]
-
Induction of Edema : Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar tissue of the right hind paw.[11]
-
Paw Volume Measurement : Measure the paw volume (Vₜ) at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
Data Analysis :
-
Calculate the edema volume (ΔV) at each time point: ΔV = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100
-
Table 2: Hypothetical In Vivo Anti-Inflammatory Activity of CFA-355
| Group | Dose (mg/kg) | Mean Paw Edema (mL) at 3 hr ± SEM | % Inhibition at 3 hr |
|---|---|---|---|
| Vehicle Control | - | 0.85 ± 0.06 | - |
| CFA-355 | 10 | 0.51 ± 0.04* | 40.0% |
| CFA-355 | 30 | 0.32 ± 0.03** | 62.4% |
| Indomethacin | 10 | 0.38 ± 0.04** | 55.3% |
*p < 0.05, *p < 0.01 compared to Vehicle Control
Preliminary Pharmacokinetics and Toxicology
Following confirmation of efficacy, the drug development pipeline requires a thorough evaluation of the compound's pharmacokinetic (PK) and toxicological profile. PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of CFA-355, which are crucial for defining a dosing regimen.[8] Toxicology studies are essential to establish the safety profile of the compound. These are typically conducted in at least two species and follow regulatory guidelines.[15]
Conclusion
The protocols detailed in this document provide a robust framework for the initial evaluation of This compound (CFA-355) as a novel anti-inflammatory agent. The proposed mechanism as a selective COX-2 inhibitor is supported by its chemical structure and can be rigorously tested using the described in vitro and in vivo assays. Positive results from these studies would warrant further investigation into its detailed mechanism, pharmacokinetic properties, and safety profile, positioning CFA-355 as a promising candidate for further preclinical development.
References
-
Patsnap Synapse. (2024). What are COX-2 inhibitors and how do they work?[Link]
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Slideshare. (n.d.). Cox 2 inhibitors. [Link]
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
-
MedicineNet. (n.d.). What Are Cox-2 Inhibitors? Side Effects, List, Uses & Dosage. [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
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NCBI Bookshelf. (n.d.). COX Inhibitors. [Link]
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Springer Nature Experiments. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. [Link]
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National Institutes of Health. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
-
National Institutes of Health. (n.d.). Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts. [Link]
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ResearchGate. (n.d.). Synthesis of 4′-substituted biphenyl-4-carboxylic acids 1–14. [Link]
-
PubMed. (1996). The design and synthesis of substituted biphenyl libraries. [Link]
-
PubMed. (2014). Pharmacokinetics, pharmacodynamics, toxicology and therapeutics of mavacoxib in the dog: a review. [Link]
-
National Institutes of Health. (n.d.). LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. [Link]
-
PubMed Central. (n.d.). Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin. [Link]
-
MDPI. (n.d.). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. [Link]
-
National Institutes of Health. (2021). Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages. [Link]
-
PubMed. (n.d.). Differential pharmacokinetics and pharmacokinetic/pharmacodynamic modelling of robenacoxib and ketoprofen in a feline model of inflammation. [Link]
-
ResearchGate. (2019). Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. [Link]
-
PubMed. (n.d.). The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells. [Link]
-
MDPI. (n.d.). Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. [Link]
-
Taylor & Francis. (2019). Pharmacotoxicology – Knowledge and References. [Link]
-
MDPI. (n.d.). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. [Link]
-
PubMed Central. (2025). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. [Link]
-
Frontiers. (2026). Disposition and effects of alpha-pyrrolidinoisohexanophenone (α-PHiP) in comparison with cocaine: an observational study. [Link]
-
Frontiers. (n.d.). Traditional, Complementary and Integrative Medicine – Opportunities for Managing and Treating Neurodegenerative Diseases and Ischaemic Stroke. [Link]
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- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. inotiv.com [inotiv.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
Application Notes & Protocols: 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic Acid in Advanced Materials
Introduction: Unlocking New Frontiers in Material Science
The quest for novel materials with tailored properties is a driving force in modern research and development. 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid is an emerging aromatic carboxylic acid with a unique combination of functional groups that make it a compelling candidate for a variety of applications in material science. The biaryl core structure is a well-established motif in functional materials, and the specific substitutions on this molecule—a chloro group, a fluoro group, and a methoxy group—each contribute distinct electronic and steric effects.[1][2][3]
The presence of halogen atoms, particularly fluorine, is known to enhance thermal stability, chemical resistance, and specific electronic characteristics in polymers and other materials.[4][5][6][7] The methoxy group can influence solubility and hole-transport properties in organic semiconductors.[8] This application note will explore the potential uses of this compound in high-performance polymers and organic electronics, providing detailed protocols for its synthesis and incorporation into functional materials.
Part 1: Synthesis of this compound via Suzuki-Miyaura Cross-Coupling
The synthesis of biaryl compounds is effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a robust and versatile method.[1][2] This protocol outlines a representative synthesis of the title compound from commercially available precursors.
Synthetic Scheme
Caption: Synthetic pathway for this compound.
Experimental Protocol
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, combine 3-bromo-5-methoxybenzoic acid (1 equivalent), 3-chloro-5-fluorophenylboronic acid (1.2 equivalents), and potassium carbonate (3 equivalents).
-
Solvent Addition: Add a 4:1 mixture of dioxane and deionized water to the flask.
-
Degassing: Bubble nitrogen gas through the solution for 20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive nitrogen atmosphere, add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the solution with 1M HCl to a pH of approximately 2-3.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Part 2: Application in High-Performance Polyamides
The incorporation of fluorinated and chlorinated moieties into polymer backbones can significantly enhance their thermal stability, chemical resistance, and dielectric properties.[4][9] this compound can be converted to its corresponding acyl chloride and used as a monomer in the synthesis of novel polyamides.
Workflow for Polyamide Synthesis and Characterization
Sources
- 1. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids [pubmed.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. chemimpex.com [chemimpex.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic Acid
Welcome to the technical support guide for the purification of crude 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed protocols to help you navigate the common challenges encountered during the purification of this key chemical intermediate.
Section 1: Initial Assessment of Crude Material
Before beginning any purification protocol, a preliminary analysis of the crude product is essential. This step provides critical information about the impurity profile and helps in selecting the most effective purification strategy.
Q1: How can I quickly assess the purity of my crude this compound?
A preliminary purity assessment can be efficiently performed using Thin-Layer Chromatography (TLC) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.
-
Thin-Layer Chromatography (TLC): TLC is an invaluable technique for visualizing the number of components in your crude mixture.[1][2] Spot your crude material on a silica gel plate and develop it in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). Your desired product, being a polar carboxylic acid, should have a relatively low Rf value. The presence of multiple spots indicates impurities. Unreacted starting materials or less polar byproducts will typically have higher Rf values.
-
¹H NMR Spectroscopy: A quick ¹H NMR spectrum of the crude material can reveal the presence of major impurities, especially unreacted starting materials or isomers, by comparing the observed signals to the known spectrum of the pure product.
Section 2: Primary Purification Strategy: Acid-Base Extraction
The carboxylic acid functional group in the target molecule makes it an ideal candidate for purification via acid-base extraction. This technique separates the acidic product from neutral and basic impurities by exploiting differences in solubility between the neutral compound and its corresponding salt.[3][4][5]
Q2: What is the most robust initial purification method for this compound?
An acid-base extraction is the recommended first-line purification technique.[6][7] The process involves dissolving the crude material in an organic solvent, treating it with an aqueous basic solution to convert the carboxylic acid into its water-soluble carboxylate salt, separating the layers, and then re-acidifying the aqueous layer to precipitate the purified product.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for purification via acid-base extraction.
Detailed Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane, in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Use a volume roughly equal to that of the organic solvent.
-
Causality: Sodium bicarbonate is a weak base, ideal for selectively deprotonating the carboxylic acid without affecting other potentially sensitive functional groups.[5]
-
-
Mixing & Venting: Stopper the funnel and shake vigorously, inverting the funnel several times. Crucially, vent the funnel frequently by opening the stopcock to release the pressure generated by the evolution of CO₂ gas.[3]
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Repeat the extraction (steps 2-4) on the organic layer one or two more times to ensure complete recovery of the product. Combine all aqueous extracts.
-
Backwash (Optional but Recommended): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of fresh organic solvent. Discard this organic wash.[7]
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~2, check with pH paper). A precipitate of the purified product should form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Troubleshooting Guide: Acid-Base Extraction
Q3: I've formed a persistent emulsion at the interface of the organic and aqueous layers. How can I resolve this?
Emulsions are common and can typically be broken by:
-
Time: Allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) can sometimes resolve the emulsion.
-
Brine Wash: Add a small amount of saturated aqueous sodium chloride (brine) solution. The increased ionic strength of the aqueous layer often helps to break the emulsion.
-
Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can help to break up the emulsified particles.
Q4: No precipitate formed when I acidified the aqueous layer. What went wrong?
This issue can arise from several factors:
-
Insufficient Acidification: Ensure you have added enough acid to bring the pH down to ~2. The carboxylate salt will not be fully protonated at higher pH values, remaining soluble in water.
-
High Water Solubility: If the product has some solubility in acidic water, precipitation may be incomplete.[5] Try cooling the solution thoroughly in an ice bath for a longer duration. If still no solid forms, you may need to extract the product back into an organic solvent (e.g., three portions of ethyl acetate), combine the organic extracts, dry them over anhydrous sodium sulfate, and evaporate the solvent.[5]
-
Low Product Concentration: If the initial amount of product was very low, it might be soluble in the total volume of the aqueous solution. In this case, extracting the product back into an organic solvent is the best course of action.
Section 3: Secondary Purification Strategy: Recrystallization
For removing impurities that have similar acidity to the target compound (e.g., other carboxylic acids), recrystallization is the preferred next step. This technique relies on the differences in solubility between the desired compound and impurities in a specific solvent at varying temperatures.
Q5: How do I select an appropriate solvent for recrystallization?
The ideal recrystallization solvent is one in which your compound is highly soluble at high temperatures but poorly soluble at room temperature or below. A good starting point is to test the solubility of a small amount of your product in various solvents.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | High | May be suitable, especially if heated. Benzoic acids often have low solubility in cold water but higher solubility in hot water.[8] |
| Ethanol/Water | Variable | Tunable | A solvent pair can be very effective. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point). Add a drop or two of ethanol to clarify, then cool. |
| Toluene | 111 | Low | Good for dissolving nonpolar impurities while potentially leaving the more polar benzoic acid less soluble. |
| Ethyl Acetate/Hexane | Variable | Tunable | A common solvent/anti-solvent pair. Dissolve in a minimum of hot ethyl acetate and add hexane until the cloud point is reached. |
Troubleshooting Guide: Recrystallization
Q6: My compound "oiled out" during cooling instead of forming crystals. What should I do?
"Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated. To fix this:
-
Add more solvent to the hot mixture to reduce the saturation.
-
Reheat the solution to dissolve the oil completely.
-
Allow the solution to cool much more slowly. Vigorous scratching of the inside of the flask with a glass rod at the liquid-air interface can help induce crystallization.
-
Adding a "seed crystal" (a tiny amount of the pure solid) can also initiate crystallization.
Q7: The purity of my material did not significantly improve after one recrystallization. What are my options?
-
Repeat Recrystallization: A second recrystallization using the same or a different solvent system may be necessary.
-
Consider Chromatography: If impurities have very similar solubility profiles to your product, recrystallization may not be effective. In this case, chromatographic purification is the next logical step.
Section 4: Advanced Purification: Chromatographic Methods
When high purity is required (>99%) or when impurities are structurally very similar to the target compound (e.g., positional isomers), column chromatography or preparative HPLC is necessary.[9][10]
Workflow Diagram: Purification Decision Logic
Caption: Decision tree for selecting the appropriate purification method.
Q8: My compound streaks badly on a silica TLC plate. What does this mean for column chromatography?
Streaking of an acidic compound on silica gel is very common. The highly acidic silanol groups on the silica surface can strongly and irreversibly bind to your carboxylic acid, leading to poor separation and low recovery. To mitigate this:
-
Acidify the Mobile Phase: Add a small amount of acetic acid (0.5-1%) to the eluent. This protonates the silica surface and the carboxyl group of your compound, reducing the strong interaction and leading to sharper bands.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina or a reversed-phase column (C18).[11]
Section 5: Final Purity and Identity Confirmation
Q9: How do I confirm the purity and structure of my final product?
A combination of techniques should be used to provide a comprehensive confirmation of purity and identity:
-
HPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity analysis. A single sharp peak indicates a high degree of purity.
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point suggests the presence of impurities.
-
Spectroscopy (NMR, MS): ¹H NMR, ¹³C NMR, and Mass Spectrometry should be used to confirm that the chemical structure of the purified compound is correct.
References
- University of Colorado Boulder. (n.d.). Liquid/Liquid Separation: Extraction of Acids or Bases from Neutral Organics.
-
Wikipedia. (2023). Acid–base extraction. Retrieved from [Link]
-
Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Acid-Base Extraction. Retrieved from [Link]
- Danielson, J. W., & Snell, R. L. (1981). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Journal of Chromatographic Science, 19(8), 391-394.
-
The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Achieve high-throughput LC/MS purification of pharmaceutical impurities. Retrieved from [Link]
- Google Patents. (1966). Purification of benzoic acid. US3235588A.
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
-
Pharmaguideline. (2025). Resolving API Impurity Issues in Drug Development. Retrieved from [Link]
-
Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220-228. Retrieved from [Link]
- Gerasimov, A. V., et al. (2018). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Journal of Analytical Chemistry, 73(1), 85-92.
-
International Journal of Novel Research and Development. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD, 9(3). Retrieved from [Link]
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- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
- 9. Achieve high-throughput LC/MS purification of pharmaceutical impurities | Separation Science [sepscience.com]
- 10. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
Technical Support Center: Synthesis of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid
Welcome to the technical support center for the synthesis of 3-(3-chloro-5-fluorophenyl)-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you navigate the complexities of this synthesis and improve your reaction yields.
The most common and robust method for synthesizing this biaryl compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, offering high functional group tolerance and generally good yields.[1][2]
Our focus will be on the coupling between 3-bromo-5-methoxybenzoic acid and (3-chloro-5-fluorophenyl)boronic acid .
Core Synthesis Workflow
This section outlines the standard, optimized protocol for the synthesis. Subsequent sections will address deviations from this "ideal" workflow.
Diagram of the Synthetic Pathway
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol
-
Reagent Preparation : To a dry Schlenk flask, add 3-bromo-5-methoxybenzoic acid (1.0 eq.), (3-chloro-5-fluorophenyl)boronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent catalyst oxidation.[3]
-
Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe. The mixture should be stirred to ensure homogeneity.
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the flask under a positive pressure of inert gas.
-
Reaction : Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[4]
-
Workup :
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent like ethyl acetate.
-
Perform an aqueous workup. Since the product is a carboxylic acid, a simple acid-base extraction is challenging. Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure this compound.
Troubleshooting Guide (Q&A)
This section addresses common issues encountered during the synthesis.
Diagram: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in the synthesis.
Q1: My reaction yield is very low, or I'm not seeing any product formation. What's the first thing I should check?
A1: The most common culprit for a failed Suzuki reaction is the inactivation of the palladium catalyst.[3]
-
Oxygen Sensitivity : The active Pd(0) species is highly sensitive to oxygen. Incomplete degassing of solvents or a poor inert atmosphere can lead to catalyst oxidation and deactivation.
-
Solution : Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas (Argon or Nitrogen) through them for at least 30 minutes.[3] Maintain a positive pressure of inert gas throughout the entire reaction setup.
-
-
Catalyst/Ligand Choice : For this specific transformation involving an electron-deficient aryl halide and a functionalized benzoic acid, the choice of ligand is crucial. While Pd(PPh₃)₄ can work, more electron-rich and bulky phosphine ligands can significantly improve performance.
-
Solution : Consider screening more advanced catalyst systems. Ligands like SPhos or XPhos, often used with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, can be more effective.[3]
-
Q2: I'm observing significant amounts of side products, such as the homocoupling of my boronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often exacerbated by the presence of oxygen.[2][4]
-
Mechanism : Oxygen can re-oxidize the Pd(0) catalyst to Pd(II), which can then promote the homocoupling of two boronic acid molecules.[2]
-
Solutions :
-
Rigorous Degassing : As with low yield issues, the most effective solution is to meticulously remove all oxygen from the reaction system.
-
Control Stoichiometry : Using a slight excess (1.2-1.5 equivalents) of the boronic acid is standard, but a large excess can sometimes favor homocoupling.
-
Temperature Control : Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.
-
Q3: I'm having trouble separating my final product from the unreacted boronic acid. What purification strategies do you recommend?
A3: Co-elution of the carboxylic acid product and the boronic acid starting material during silica gel chromatography is a frequent challenge due to their similar polarities.[5]
-
Acid/Base Workup Limitation : A standard basic wash to remove the acidic boronic acid will also extract your acidic product into the aqueous layer.
-
Recommended Solutions :
-
Esterification : A robust method is to convert the crude mixture to their methyl esters using a reagent like trimethylsilyldiazomethane or by heating in methanol with a catalytic amount of acid. The resulting esters often have different polarities and are more easily separated by chromatography. The purified product ester can then be easily hydrolyzed back to the carboxylic acid.[5]
-
Chromatography with Acid Additive : Modifying your chromatography mobile phase by adding a small amount of acetic acid (around 0.1-1%) can sometimes improve the separation of acidic compounds on silica gel.[5]
-
Azeotropic Removal of Boronic Acid : Boronic acids can sometimes be selectively converted to their methyl boronate esters by repeatedly dissolving the crude material in methanol and removing the solvent under reduced pressure. The less polar methyl boronate may then be easier to separate from your carboxylic acid product.[5]
-
Frequently Asked Questions (FAQs)
Q: What is the role of the base in the Suzuki-Miyaura reaction?
A: The base is a critical component of the catalytic cycle and has multiple roles.[1] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻).[6][7][8] This boronate then undergoes transmetalation with the palladium complex, which is a key step in forming the new carbon-carbon bond. The choice of base can significantly impact the reaction rate and yield.[9]
Q: Which base is best for this synthesis?
A: The optimal base is substrate-dependent. For couplings involving aryl bromides, common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[9]
-
Potassium Phosphate (K₃PO₄) is often a very effective base, particularly for less reactive coupling partners.
-
Cesium Carbonate (Cs₂CO₃) is a stronger base and can be beneficial in challenging cases, but it is also more expensive.
-
It is often best to screen a few different bases to find the optimal conditions for your specific system.
Q: Can I use an aryl chloride instead of an aryl bromide for the benzoic acid component?
A: While possible, using an aryl chloride (e.g., 3-chloro-5-methoxybenzoic acid) is significantly more challenging. The carbon-chlorine bond is much stronger than the carbon-bromine bond, making the initial oxidative addition step of the catalytic cycle more difficult.[10] To achieve successful coupling with an aryl chloride, you would typically need:
-
A more electron-rich and bulky ligand (e.g., SPhos, XPhos, or an N-heterocyclic carbene (NHC) ligand).
-
A stronger base and potentially higher reaction temperatures.
For initial attempts and higher success rates, the aryl bromide is the recommended starting material.
Q: How do I know if my boronic acid is still good?
A: Boronic acids can dehydrate over time to form cyclic trimers called boroxines. While boroxines are often still reactive in Suzuki couplings, their presence can complicate stoichiometry and sometimes lead to lower yields.
-
Appearance : High-quality boronic acid should be a fine, crystalline solid. Clumpy or waxy material may indicate degradation.
-
Analysis : The purity can be checked by NMR.
-
Best Practice : For critical reactions, it is always best to use a fresh bottle of boronic acid or material that has been stored properly under inert gas in a desiccator.[3]
Data Summary Table
The following table provides a starting point for reaction optimization, based on common conditions for similar Suzuki-Miyaura couplings.
| Parameter | Recommended Starting Conditions | Alternatives for Optimization | Rationale |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) | Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(II) sources require an appropriate ligand. |
| Ligand | PPh₃ (in Pd(PPh₃)₄) | SPhos, XPhos, RuPhos (2-5 mol%) | Bulky, electron-rich ligands can accelerate the reaction and improve yields, especially with challenging substrates.[3] |
| Base | K₃PO₄ (2.5 eq.) | K₂CO₃, Cs₂CO₃ (2-3 eq.) | The choice of base is crucial for activating the boronic acid; screening is often necessary.[9] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O, THF / H₂O | A mixed aqueous/organic solvent system is typically required to dissolve both the organic substrates and the inorganic base.[3] |
| Temperature | 90 °C | 80-110 °C | Higher temperatures can increase reaction rates but may also lead to more side products or decomposition. |
References
-
Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). On the role of the base in the mechanism of the Suzuki–Miyaura reaction. Chemistry–A European Journal, 17(8), 2492-2503. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116-2119. [Link]
-
Leconte, N., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry–A European Journal, 20(12), 3465-3473. [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn Resources. [Link]
-
Patel, I., Ganesan, G., & Jain, S. (2024). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Reddit. (2022). r/chemistry - Trouble isolating my Suzuki coupling biaryl acid product. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Chemistry LibreTexts. (2024). Limitations of Suzuki Coupling. [Link]
-
Yoneda Labs. (n.d.). Side reactions in Suzuki-Miyaura cross-coupling. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scilit.com [scilit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot common side reactions and optimize this specific transformation. The synthesis of this biaryl compound is most commonly achieved via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While powerful, this reaction is complex and can be prone to several side reactions that lower yield and complicate purification. This document provides in-depth, experience-driven solutions to these challenges in a direct question-and-answer format.
Troubleshooting Guide: Common Side Reactions & Impurities
This section addresses specific problems you may encounter during the synthesis, identified by common analytical observations.
Question 1: My mass spec shows a major impurity with a mass corresponding to a symmetrical dimer of my boronic acid starting material. What is this byproduct and how can I prevent it?
Answer: You are observing a classic side reaction known as boronic acid homocoupling . This process forms a symmetrical biaryl from two molecules of your organoboron reagent, in this case, leading to the formation of 3,3'-dichloro-5,5'-difluorobiphenyl.
-
Causality & Mechanism: Homocoupling is primarily promoted by the presence of oxygen and Palladium(II) species in the reaction mixture.[1][2] The desired Suzuki catalytic cycle requires the Palladium(0) active species. If the reaction is not rigorously deoxygenated, Pd(0) can be oxidized to Pd(II). These Pd(II) species can then catalyze the coupling of two boronic acid molecules, often through an oxo-palladium pathway, before being reduced back to Pd(0).[3][4][5] This parasitic cycle consumes your starting material and generates a difficult-to-remove impurity.
-
Preventative Measures & Solutions:
-
Rigorous Degassing: This is the most critical factor. Ensure your solvent and reaction mixture are thoroughly deoxygenated before adding the palladium catalyst. Standard inert gas bubbling (sparging with argon or nitrogen for 20-30 minutes) is good, but for sensitive reactions, three to four "freeze-pump-thaw" cycles are superior.[6]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (e.g., via a balloon or Schlenk line) for its entire duration to prevent atmospheric oxygen from re-entering.[2]
-
Use a Pd(0) Pre-catalyst: While Pd(OAc)₂ is common, it is a Pd(II) source that requires in-situ reduction. Using a true Pd(0) source like Pd(PPh₃)₄ or a pre-catalyst that readily forms the active species can minimize the initial concentration of problematic Pd(II).[7]
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands stabilize the Pd(0) center and promote the desired cross-coupling cycle, making it kinetically more favorable than the homocoupling pathway.[6]
-
Question 2: I am isolating a significant amount of 3-methoxybenzoic acid from my reaction. Why is my aryl halide being reduced?
Answer: This side product results from the dehalogenation (or hydrodehalogenation) of your electrophile, methyl 3-halo-5-methoxybenzoate. In this reaction, the chloro- or bromo-substituent is replaced by a hydrogen atom.
-
Causality & Mechanism: Dehalogenation occurs when a palladium-hydride (Pd-H) species is formed in the catalytic cycle.[8] This hydride can arise from several sources, including certain bases (e.g., those with β-hydrogens), alcoholic solvents, or residual water. Once the aryl halide has undergone oxidative addition to form the Ar-Pd(II)-X intermediate, this complex can react with the hydride source. Subsequent reductive elimination yields the dehalogenated arene (Ar-H) instead of the desired biaryl product (Ar-Ar').[1][8]
-
Preventative Measures & Solutions:
-
Choice of Base: Avoid using bases that can easily generate hydrides. While alkoxides are effective bases, they can be problematic. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred as they are less likely to be a hydride source.[8]
-
Solvent Selection: Avoid using alcohol as the primary solvent, as it can be a hydride source. Aprotic solvents like dioxane, THF, or toluene are standard for Suzuki reactions.[1] If a co-solvent is needed, use minimal amounts of water rather than alcohol.
-
Optimize Ligand: The choice of ligand can influence the relative rates of reductive elimination. Bulky biarylphosphine ligands can accelerate the desired C-C bond formation, outcompeting the dehalogenation pathway.[6]
-
Reaction Time: Minimize reaction time where possible. Prolonged heating can sometimes increase the prevalence of side reactions like dehalogenation. Monitor the reaction by TLC or LC-MS and work it up once the starting material is consumed.
-
Question 3: My (3-chloro-5-fluorophenyl)boronic acid seems to be unstable under the reaction conditions, and I'm detecting 1-chloro-3-fluorobenzene. What is happening?
Answer: You are observing protodeboronation (also called protodeborylation), a common decomposition pathway for boronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[9]
-
Causality & Mechanism: Protodeboronation is essentially the hydrolysis of the boronic acid back to its parent arene.[9] The reaction can be catalyzed by either acid or base and is highly dependent on the specific boronic acid structure and the reaction conditions.[10] The presence of water and a strong base, both essential components of many Suzuki protocols, can accelerate this undesired side reaction. Electron-deficient arylboronic acids can be particularly susceptible.[11]
-
Preventative Measures & Solutions:
-
Use Boronic Esters or Trifluoroborates: Boronic acids can be protected to increase their stability. Pinacol esters, MIDA esters, or potassium aryltrifluoroborate salts are significantly more stable to protodeboronation.[9][12] Under the basic aqueous conditions of the Suzuki reaction, they undergo slow hydrolysis to release the boronic acid in situ. This "slow release" strategy keeps the instantaneous concentration of the sensitive boronic acid low, minimizing its decomposition while allowing the cross-coupling to proceed.[13][14]
-
Use a Milder Base: While a base is required, an excessively strong base or high concentration can accelerate protodeboronation. Consider using a milder base like K₂CO₃ or K₃PO₄ instead of hydroxides.
-
Minimize Water Content: While some water is often beneficial or necessary for the Suzuki reaction (especially with inorganic bases), using a large excess can promote hydrolysis. Use a defined ratio of organic solvent to water (e.g., 10:1 Dioxane:Water).
-
Increase Catalyst Turnover Rate: A more active catalyst system that promotes rapid cross-coupling can "outrun" the slower protodeboronation side reaction. Using highly active Buchwald or NHC ligands can be beneficial.[2][9]
-
Question 4: My reaction mixture turns black and stalls before completion. What does this indicate?
Answer: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition . This means the soluble, active Pd(0) catalyst has agglomerated and precipitated out of solution, halting the catalytic cycle.
-
Causality & Mechanism: The phosphine ligands used in the reaction serve to stabilize the individual palladium atoms, keeping them soluble and catalytically active. If these ligands dissociate or degrade, or if the palladium complex is otherwise destabilized, the palladium atoms will aggregate and crash out of solution. This is often caused by:
-
Presence of Oxygen: As mentioned, oxygen can lead to undesirable oxidative pathways that destabilize the catalyst.
-
High Temperatures: Excessive heat can accelerate ligand degradation and catalyst decomposition.
-
Impurities: Impurities in the reagents or solvents can sometimes poison the catalyst.[15]
-
-
Preventative Measures & Solutions:
-
Strictly Anaerobic Conditions: This is the primary defense against catalyst decomposition. Ensure your degassing and inert atmosphere techniques are robust.[2]
-
Moderate Temperature: Do not overheat the reaction. Most Suzuki couplings proceed efficiently between 80-110 °C. Run the reaction at the lowest temperature that gives a reasonable reaction rate.
-
Use High-Purity Reagents: Ensure that solvents and reagents are pure and dry (where appropriate). Impurities can interfere with the delicate catalytic cycle.[16]
-
Ligand-to-Palladium Ratio: Ensure an adequate amount of ligand is present. A slight excess of the phosphine ligand relative to the palladium source can sometimes help maintain catalyst stability.
-
Summary of Troubleshooting Strategies
| Observed Problem | Side Reaction | Primary Cause(s) | Recommended Solution(s) |
| Symmetrical dimer of boronic acid | Homocoupling | Oxygen, Pd(II) species | Rigorous degassing (freeze-pump-thaw), maintain inert atmosphere, use Pd(0) source.[1][2] |
| Halide replaced by hydrogen | Dehalogenation | Pd-H species from base/solvent | Use non-hydride-donating bases (K₃PO₄, Cs₂CO₃), aprotic solvents (dioxane, toluene).[8] |
| Boronic acid reverts to arene | Protodeboronation | Hydrolysis (base/acid catalyzed) | Use a more stable boronic ester (pinacol, MIDA) or trifluoroborate salt for slow release.[9][12][13] |
| Reaction mixture turns black/stalls | Catalyst Decomposition | Oxygen, high temperature, impurities | Improve degassing, use moderate temperatures (80-100 °C), use high-purity reagents.[2][15] |
Visualization of Reaction Pathways
The following diagram illustrates the desired Suzuki-Miyaura catalytic cycle and the points at which the major side reactions diverge.
Caption: Main catalytic cycle vs. side reaction pathways.
Frequently Asked Questions (FAQs)
Q1: Which specific coupling partners should I use for this synthesis? A1: You will need an organoboron component and an aryl halide component. The most logical disconnection is between the two phenyl rings.
-
Option A (Recommended): (3-Chloro-5-fluorophenyl)boronic acid (or its pinacol ester) + Methyl 3-bromo-5-methoxybenzoate. Aryl bromides are generally excellent substrates for Suzuki coupling—more reactive than chlorides but more stable than iodides.[1]
-
Option B: 3-Bromo-5-methoxybenzoic acid + (3-Chloro-5-fluorophenyl)boronic acid. Coupling directly with the free carboxylic acid can sometimes be problematic, potentially requiring protection or specialized conditions. Coupling with the methyl ester first, followed by a final saponification step to get the acid, is a more robust and common strategy.
Q2: What is a reliable, general-purpose catalyst system for this type of coupling? A2: A highly effective and broadly applicable system for biaryl synthesis involves a palladium source and a bulky, electron-rich biarylmonophosphine ligand. A robust starting point would be:
-
Palladium Source: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂.
-
Ligand: SPhos (Dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine) or XPhos.
-
Typical Loading: 1-3 mol % Pd, with a Ligand:Pd ratio of 2:1.
Q3: How do I choose the right base and solvent? A3: The base is crucial for activating the boronic acid for transmetalation. The solvent must solubilize the reactants and catalyst.
-
Base: Potassium phosphate (K₃PO₄) is an excellent, effective, and broadly compatible base that minimizes side reactions like dehalogenation.[8] Cesium carbonate (Cs₂CO₃) is also very effective.
-
Solvent: Anhydrous 1,4-dioxane or toluene with a small amount of water (e.g., a 10:1 to 5:1 ratio of organic solvent to water) is a standard and effective system. The water helps to solubilize the inorganic base and facilitate the catalytic cycle.
Q4: My final product is contaminated with byproducts. What is a good purification strategy? A4: Purification of biaryl compounds typically involves one or more of the following techniques:
-
Aqueous Workup: After the reaction, a standard aqueous workup can remove the inorganic base and salts.
-
Crystallization: If the product is a solid, recrystallization is a powerful technique for removing impurities.[17][18] A solvent screen (e.g., hexanes/ethyl acetate, toluene, ethanol/water) will be necessary to find suitable conditions.
-
Silica Gel Chromatography: Flash column chromatography is the most common method for separating the desired product from closely related impurities like the homocoupled dimer or dehalogenated starting material.[6] A gradient of ethyl acetate in hexanes is a typical starting point for elution.
Appendix: Optimized Experimental Protocol
This protocol is a general guideline for a Suzuki-Miyaura coupling reaction designed to minimize the side reactions discussed above.
Protocol: Synthesis of Methyl 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoate
-
Reagent Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add methyl 3-bromo-5-methoxybenzoate (1.0 eq), (3-chloro-5-fluorophenyl)boronic acid pinacol ester (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (e.g., a 10:1 v/v ratio) via syringe. The total solvent volume should be sufficient to make the reaction concentration approximately 0.1 M with respect to the limiting reagent.
-
Degassing: Sparge the resulting slurry with argon gas for 20 minutes while stirring to ensure the solution is thoroughly deoxygenated.
-
Catalyst Addition: In a separate vial under argon, quickly weigh and add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol %) and the ligand (e.g., SPhos, 3.3 mol %). Briefly flush the vial with argon and add it to the main reaction flask against a positive flow of argon.
-
Reaction: Seal the flask and place it in a preheated oil bath at 90-100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure methyl ester product.
-
Hydrolysis (Final Step): The purified methyl ester can then be hydrolyzed to the final carboxylic acid product using standard conditions (e.g., LiOH or NaOH in THF/water).
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Campos, D. O., et al. (2017). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis. [Link]
-
ACS Publications. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ACS Catalysis. [Link]
-
Wikipedia. Protodeboronation. [Link]
-
Butters, M., et al. (2010). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. [Link]
-
ResearchGate. Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis. [Link]
-
West, A., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Semantic Scholar. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Jedinák, L., & Cankař, P. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link]
-
San Diego Mesa College. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | The Journal of Organic Chemistry. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Scilit. Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. [Link]
-
R Discovery. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction? [Link]
-
ResearchGate. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions | Request PDF. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. [Link]
-
de la Torre, A., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis. [Link]
-
ResearchGate. Side reactions of Suzuki cross-coupling | Download Scientific Diagram. [Link]
-
ResearchGate. Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Royal Society of Chemistry. CHAPTER 13: Recent Advances/Contributions in the Suzuki–Miyaura Reaction. [Link]
-
ResearchGate. Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 18. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Scale-Up of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic Acid Production
Introduction
Welcome to the Technical Support Center. This guide is designed to provide in-depth troubleshooting and practical advice for challenges encountered during the scale-up of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid. This biaryl compound is a crucial intermediate in various pharmaceutical development pipelines. Its synthesis, typically achieved via a Suzuki-Miyaura cross-coupling reaction, presents several challenges when transitioning from laboratory scale (grams) to pilot or manufacturing scale (kilograms).[1][2]
The complexities of palladium-catalyzed processes, including sensitivity to reaction parameters and difficulties in removing residual metal, can lead to unexpected failures in large-scale production.[1] This document offers a structured approach to identifying root causes and implementing robust solutions, ensuring process consistency, purity, and yield.
Primary Synthetic Route: Suzuki-Miyaura Coupling
The most common and industrially viable route involves the palladium-catalyzed cross-coupling of (3-chloro-5-fluorophenyl)boronic acid with a suitable aryl halide, such as 3-bromo-5-methoxybenzoic acid.[3][4]
Figure 1. General reaction scheme for the synthesis of the target compound via Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that process chemists frequently encounter during the initial phases of scale-up.
Q1: Which palladium catalyst/ligand system is recommended for kilogram-scale production?
A1: While Pd(PPh₃)₄ (Tetrakis) is common in lab-scale synthesis, it is often suboptimal for large-scale operations due to its thermal sensitivity and the generation of triphenylphosphine oxide, which can complicate purification.[2] For scale-up, consider using more robust and highly active catalyst systems:
-
Buchwald Ligands: Ligands like SPhos or XPhos, when combined with a palladium source like Pd(OAc)₂, offer high activity at low catalyst loadings (0.05 to 1 mol%), tolerate a wide range of functional groups, and can even enable room-temperature reactions for some substrates.[5]
-
Pre-catalysts: PEPPSI™-type or Buchwald pre-catalysts provide improved air and moisture stability, making them easier to handle in a manufacturing environment and ensuring more consistent reaction initiation.[6]
-
Heterogeneous Catalysts: Palladium on carbon (Pd/C) or other supported catalysts can simplify catalyst removal through filtration, although they may exhibit lower activity and require higher temperatures or pressures.[7]
Q2: What are the primary side reactions to monitor during scale-up?
A2: The most common side reactions in Suzuki couplings are:
-
Protodeborylation: The boronic acid starting material reacts with a proton source (often residual water or alcohol solvents) to form the corresponding des-borylated arene (1-chloro-3-fluorobenzene). This is a major cause of low yield.[6][8]
-
Homocoupling: Coupling of two boronic acid molecules or two aryl halide molecules can occur, leading to biaryl impurities that may be difficult to separate from the desired product.
-
Dehalogenation: The aryl halide starting material can be reduced, replacing the bromine with a hydrogen atom to form 3-methoxybenzoic acid.[6]
Q3: How critical is oxygen control during a large-scale Suzuki reaction?
A3: Extremely critical. Oxygen can oxidatively degrade the phosphine ligands and the active Pd(0) catalyst, leading to reaction stalling.[1] While laboratory reactions may proceed with a simple nitrogen blanket, large-scale reactors require stringent anaerobic conditions.[2] This involves thorough purging of the reactor and solvents with an inert gas (nitrogen or argon) before adding the catalyst. However, some studies have noted that a controlled, minimal introduction of air during the workup phase can paradoxically aid in the precipitation of palladium black, assisting in its removal.[2] This is an advanced technique that requires careful process control.
Q4: What solvent systems are suitable for scale-up?
A4: The choice of solvent is critical for reaction kinetics, impurity profile, and process safety.
-
Toluene/Water or 2-BuOH/Water: Biphasic systems are common. Toluene is a good choice for its high boiling point and ability to azeotropically remove water if needed.[2] A 2-butanol/water mixture has also been used effectively in multi-kilogram scale campaigns.[2]
-
Aprotic Polar Solvents: Solvents like Dioxane or THF are frequently used in the lab but can pose safety (peroxide formation) and workup (water miscibility) challenges on a larger scale.[9] If their use is necessary, ensure peroxide tests are performed and consider the impact on aqueous extractions.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving specific issues encountered during the manufacturing process.
Problem 1: Low or Stalled Reaction Conversion
| Symptom | Potential Root Cause | Recommended Action & Rationale |
| Reaction stalls at <80% conversion after several hours. | 1. Catalyst Deactivation: The active Pd(0) species or phosphine ligand has been degraded, often by oxygen ingress or thermal instability.[1] | Action: Ensure the reactor is rigorously purged with N₂/Ar. Use degassed solvents. Consider a more robust ligand system (e.g., a biarylphosphine like SPhos) that forms a more stable catalytic complex.[5] |
| 2. Ineffective Base: The inorganic base (e.g., K₂CO₃, K₃PO₄) has low solubility in the organic phase or is of insufficient strength or quantity. The base is crucial for the transmetalation step.[3] | Action: Ensure the base is finely powdered to maximize surface area. Check the amount used (typically 2-3 equivalents). For challenging couplings, a stronger base like Cs₂CO₃ or K₃PO₄ may be required. Ensure adequate agitation to facilitate phase transfer. | |
| 3. Boronic Acid Instability: The (3-chloro-5-fluorophenyl)boronic acid is degrading via protodeborylation, especially if the reaction is run at high temperatures for extended periods.[6] | Action: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. If instability is severe, consider converting the boronic acid to a more stable MIDA boronate ester or a trifluoroborate salt, which are less prone to decomposition.[4] | |
| 4. Insufficient Temperature: The reaction kinetics are too slow. This can be an issue at high altitudes where solvents boil at lower temperatures.[2] | Action: If operating at high altitude, a pressure-rated reactor may be necessary to achieve the target internal temperature (e.g., 85-90 °C).[2] Carefully increase the reaction temperature, monitoring for impurity formation. |
Problem 2: High Levels of Impurities
| Symptom | Potential Root Cause | Recommended Action & Rationale |
| Significant peak corresponding to 1-chloro-3-fluorobenzene observed by GC/HPLC. | Protodeborylation of Boronic Acid: Excess water, acidic impurities, or prolonged high temperatures are promoting the cleavage of the C-B bond.[6] | Action: Use anhydrous solvents and ensure the aryl halide starting material is dry. Avoid overly acidic conditions. Consider using a milder base like potassium fluoride (KF). Use a slight excess of boronic acid to drive the desired reaction. |
| Significant peak corresponding to 3,3'-dimethoxy-biphenyl-5,5'-dicarboxylic acid (Aryl Halide Homocoupling). | Side reaction promoted by catalyst: This can occur when the rate of reductive elimination of the homocoupled product is competitive with the cross-coupling pathway. | Action: Optimize the ligand-to-palladium ratio. Often, a higher ligand ratio can suppress homocoupling. Ensure the boronic acid is added in a timely manner after the oxidative addition step. |
| Product contains >10 ppm residual palladium after initial workup. | Inefficient Palladium Removal: The palladium catalyst is soluble in the organic phase or exists as fine colloidal particles that are difficult to filter. | Action: Implement a dedicated palladium scavenging step. After the reaction, stir the organic solution with a scavenger like N-acetyl-L-cysteine, thiourea, or a functionalized silica gel (e.g., SiliaMetS® Thiol).[10] These agents chelate the palladium, which can then be removed by filtration. |
Key Experimental Protocols
Protocol 1: In-Process Reaction Monitoring by HPLC
-
Sample Preparation: Carefully withdraw ~0.1 mL of the reaction mixture under an inert atmosphere. Quench the sample in a vial containing 1.0 mL of a 1:1 mixture of Acetonitrile/Water with 0.1% TFA. Vortex thoroughly.
-
Dilution: Dilute the quenched sample 100-fold with the Acetonitrile/Water mobile phase.
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
-
Analysis: Monitor the disappearance of the 3-bromo-5-methoxybenzoic acid peak and the appearance of the product peak. The reaction is considered complete when the area % of the starting material is <1.0%.
Protocol 2: Palladium Scavenging and Removal
This protocol should be performed after the reaction is complete and before final product isolation.
-
Cooling: Cool the reaction mixture to 50-60 °C.
-
Scavenger Addition: Add a palladium scavenger, such as N-acetyl-L-cysteine (5-10 wt. equivalents relative to the palladium catalyst), to the reaction mixture.
-
Stirring: Stir the mixture vigorously for 2-4 hours at 50-60 °C. The solution may change color as the palladium is chelated.
-
Filtration: Cool the mixture to room temperature. Filter the batch through a pad of Celite® or a similar filter aid to remove the scavenger-palladium complex and any precipitated palladium black.[8][9]
-
Analysis: Submit a sample of the filtrate for ICP-MS analysis to confirm the residual palladium level is within the acceptable limit (typically <10 ppm for late-stage intermediates).
Visualization of Key Processes
Workflow for Scale-Up Production
The following diagram outlines the critical unit operations in a typical scale-up campaign for this molecule.
Caption: A typical production workflow from charging reagents to final product isolation.
Troubleshooting Decision Tree: Low Conversion
This diagram provides a logical path for diagnosing the root cause of an incomplete reaction.
Caption: A decision tree for troubleshooting low reaction conversion during scale-up.
References
- Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. (n.d.). ACS Publications.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025). Organic Process Research & Development, ACS Publications.
- A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 5-Bromonicotinic Acid. (n.d.). Benchchem.
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2025). ResearchGate.
- Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). Journal of the American Chemical Society.
- Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides. (2020). Semantic Scholar.
- Technical Support Center: Refining Purification Methods for Suzuki Coupling Reaction Products. (n.d.). Benchchem.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2005). Journal of the American Chemical Society.
- Hydrophilic Suzuki-coupling product workup?. (2025). Reddit.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. (2022). MDPI.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group.
Sources
- 1. ACS Publications Industry Webinar: Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study [access.acspubs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
optimizing reaction conditions for 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid synthesis
Welcome to the technical support center for the synthesis of 3-(3-chloro-5-fluorophenyl)-5-methoxybenzoic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing this synthesis. We will explore the common challenges encountered during the synthesis, focusing on the widely used Suzuki-Miyaura cross-coupling reaction, and offer troubleshooting strategies grounded in mechanistic principles.
Synthetic Overview: The Suzuki-Miyaura Approach
The construction of the biaryl scaffold of this compound is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction forms a carbon-carbon bond between an organoboron species and an organic halide. For this specific target molecule, two primary retrosynthetic routes are viable, with the key difference being the management of the carboxylic acid functional group.
Route A: Direct coupling of a benzoic acid derivative. Route B: Coupling of a benzoic ester derivative followed by hydrolysis.
Route B is often preferred in practice as the ester functionality is generally more robust under typical Suzuki conditions and simplifies chromatographic purification by avoiding the polarity and potential catalyst-poisoning effects of a free carboxylic acid.[2] The subsequent hydrolysis (saponification) is typically a high-yielding and straightforward final step.[3]
Below is a generalized workflow for the preferred synthetic route (Route B).
Caption: A logical workflow for troubleshooting low-yield Suzuki reactions.
Q: My reaction has a very low yield or did not work at all. What should I check first?
A: The most common culprit for failure in Suzuki reactions is an inactive catalyst.
-
Oxygen Contamination: The active Pd(0) species is readily oxidized to inactive palladium black by oxygen. [4]Ensure your solvents were rigorously degassed and that the reaction was maintained under a positive pressure of an inert gas (nitrogen or argon) throughout.
-
Catalyst/Ligand Quality: Palladium catalysts, and especially phosphine ligands, can degrade over time. Triphenylphosphine can oxidize to triphenylphosphine oxide, which can inhibit the reaction. [4]Use fresh catalyst and ligand from a reputable supplier.
-
Boronic Acid Stability: Boronic acids are susceptible to protodeboronation, where the C-B bond is cleaved, especially under acidic conditions or upon prolonged storage. [4][5]It is highly advisable to use fresh, high-purity boronic acid. If stability is a persistent issue, consider using a more robust boronate ester, such as a pinacol ester.
Q: My TLC/LC-MS analysis shows mainly starting materials. What should I do?
A: This indicates the reaction is not proceeding efficiently. Assuming you have ruled out catalyst deactivation, the reaction conditions likely need optimization.
-
Temperature: Suzuki couplings are typically run at elevated temperatures (80-100 °C). Ensure your reaction is being heated sufficiently. [6]* Base: The base may not be effective. If you are using a mild base like KF, it may be too weak, resulting in a sluggish reaction. [7]Switch to a stronger, commonly used base like K₂CO₃ or Cs₂CO₃.
-
Solvent: Poor solubility of one of the reagents can stall the reaction. Try a different solvent system. For example, if you are using toluene, switching to a more polar solvent like dioxane or DMF might improve results.
Q: I am observing significant amounts of a homocoupled byproduct from my boronic acid.
A: Homocoupling (Ar-B(OH)₂ → Ar-Ar) can occur, often promoted by the presence of oxygen.
-
Improve Degassing: This is the most critical step. Ensure your inert gas technique is flawless.
-
Control Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) relative to the aryl halide. [8]Using a large excess can sometimes drive homocoupling.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. If the problem persists, screening alternative catalysts/ligands may be necessary.
Q: I have successfully synthesized the ester intermediate, but I am struggling with the final hydrolysis step.
A: Ester hydrolysis (saponification) is generally robust but can present challenges.
-
Incomplete Reaction: If the hydrolysis is not going to completion, you may need to increase the reaction time, temperature, or the equivalents of base (e.g., from 2 to 5 equivalents of LiOH or NaOH).
-
Difficult Workup: After hydrolysis, the product exists as a carboxylate salt in the basic aqueous solution. You must carefully acidify the mixture (e.g., with 1M HCl) to a pH of ~2-3 to protonate the carboxylate and precipitate the neutral carboxylic acid product. [3]The product can then be extracted with an organic solvent like ethyl acetate or collected by filtration.
Q: How can I effectively purify the final this compound?
A: Purification of the final acid can be challenging due to its polarity.
-
Crystallization: This is the preferred method if a suitable solvent system can be found. Try solvent systems like ethyl acetate/hexanes or methanol/water.
-
Silica Gel Chromatography: This can be difficult due to the tendency of carboxylic acids to streak on silica gel. To improve separation, add a small amount of acetic acid (0.1-1%) to the mobile phase. [2]This keeps the product protonated and reduces tailing.
-
Esterification for Purification: If you are having extreme difficulty separating the final acid from an unreacted boronic acid starting material (an issue more common in Route A), a viable strategy is to re-esterify the crude mixture (e.g., to the methyl ester). The less polar ester is much easier to purify by standard chromatography. The pure ester can then be isolated and hydrolyzed back to the clean carboxylic acid. [2]
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific laboratory conditions and reagent purity.
Protocol 1: Suzuki-Miyaura Coupling (Route B)
| Reagent | Mol. Wt. | Amount (mg) | mmols | Equivalents |
| Methyl 3-bromo-5-methoxybenzoate | 245.06 | 245 | 1.0 | 1.0 |
| (3-Chloro-5-fluorophenyl)boronic acid | 174.39 | 209 | 1.2 | 1.2 |
| PdCl₂(dppf)-CH₂Cl₂ adduct | 810.67 | 24.3 | 0.03 | 0.03 |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 212 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 8 mL | - | - |
| Water | - | 2 mL | - | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-bromo-5-methoxybenzoate (245 mg, 1.0 mmol), (3-chloro-5-fluorophenyl)boronic acid (209 mg, 1.2 mmol), PdCl₂(dppf) (24.3 mg, 0.03 mmol), and sodium carbonate (212 mg, 2.0 mmol).
-
Seal the flask with a septum. Evacuate and backfill the flask with argon or nitrogen three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a gradient of 10% to 30% ethyl acetate in hexanes) to yield methyl 3-(3-chloro-5-fluorophenyl)-5-methoxybenzoate.
Protocol 2: Ester Hydrolysis (Saponification)
Procedure:
-
Dissolve the purified methyl ester intermediate (1.0 mmol) in a mixture of tetrahydrofuran (THF, 10 mL) and methanol (2 mL).
-
Add a solution of lithium hydroxide monohydrate (LiOH·H₂O, 84 mg, 2.0 mmol) in water (5 mL).
-
Stir the mixture at room temperature or gently heat to 50 °C. Monitor the reaction by TLC until all the starting ester has been consumed (typically 2-6 hours).
-
Cool the mixture to room temperature and concentrate under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water (10 mL) and wash with diethyl ether (15 mL) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by crystallization if necessary.
References
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- ChemistryViews. (2022). Conditions for Suzuki–Miyaura Coupling Optimized with Machine Learning.
- Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
- ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions....
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- National Institutes of Health. (n.d.). Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- Common Organic Chemistry. (n.d.). Ester to Acid - Common Conditions.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling Reactions.
- ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Harvard University.
- J&K Scientific LLC. (n.d.). Ester Hydrolysis.
- University of Calgary. (n.d.). Ch20: Hydrolysis of Esters.
- Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.
- Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification.
- Reddit. (2022). Trouble isolating my Suzuki coupling biaryl acid product. r/chemistry.
- SAGE Journals. (n.d.). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions of 3-Chloro-5-(4-fluorophenyl)aniline.
- The Royal Society of Chemistry. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.
- Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- BLD Pharm. (n.d.). 3-Chloro-5-fluoro-2-methoxybenzoic acid.
Sources
- 1. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support guide for the purification of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this key chemical intermediate. Our approach is grounded in fundamental chemical principles to not only offer solutions but also to explain the causality behind each experimental choice, empowering you to adapt and optimize these methods for your specific needs.
Section 1: Understanding the Common Impurity Profile
A successful purification strategy begins with a clear understanding of the potential impurities. The target compound, this compound, is typically synthesized via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This synthetic route, while powerful, is known to generate a characteristic set of byproducts.
FAQ: What are the most common impurities I should expect from the synthesis?
The primary impurities arise directly from the Suzuki-Miyaura coupling reaction mechanism. You should anticipate the presence of unreacted starting materials and byproducts from side reactions.
-
Unreacted Starting Materials:
-
3-Bromo-5-methoxybenzoic acid (or equivalent aryl halide).
-
(3-Chloro-5-fluorophenyl)boronic acid or its corresponding boronate ester.
-
-
Process-Related Impurities:
-
Homocoupling Byproducts: Symmetrical biaryls formed from the coupling of two identical molecules of either the boronic acid or the aryl halide are common.[1][2]
-
Protodeboronation Product: The boronic acid can be replaced by a hydrogen atom from the solvent or base, leading to the formation of 1-chloro-3-fluorobenzene.
-
Ligand-Derived Impurities: In some cases, aryl groups from phosphine ligands (e.g., triphenylphosphine) can be incorporated, generating phenylated impurities.[1][3][4]
-
Residual Catalyst: Trace amounts of palladium.
-
Inorganic Salts: Byproducts from the base used in the reaction (e.g., carbonates, phosphates).
-
The diagram below illustrates the intended reaction and the formation of key process-related impurities.
Caption: Synthetic pathway and key impurity formation.
The table below summarizes these impurities and the physicochemical principle that can be exploited for their removal.
| Impurity Type | Common Example | Origin | Key Property for Separation |
| Acidic Starting Material | 3-Bromo-5-methoxybenzoic acid | Unreacted starting material | Acidic (pKa similar to product) |
| Neutral Byproduct | Homocoupling of boronic acid | Suzuki side reaction[1] | Non-acidic, less polar |
| Neutral Byproduct | 1-chloro-3-fluorobenzene | Protodeboronation | Non-acidic, volatile, non-polar |
| Basic/Complex Impurity | Palladium Catalyst / Ligands | Catalyst system | Can be removed by filtration/chelation |
Section 2: Troubleshooting Recrystallization and Acid-Base Purification
Recrystallization is often the most effective and scalable method for purifying aromatic carboxylic acids. However, success is highly dependent on solvent selection and technique.
FAQ: My product is "oiling out" instead of forming crystals. What's causing this and how do I fix it?
"Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before reaching the temperature required for crystal lattice formation. This is often exacerbated by the presence of impurities which depress the melting point of the mixture.
Causality & Solution:
-
High Impurity Load: The impurities are preventing the formation of an ordered crystal lattice.
-
Solution: Perform a pre-purification step. The most effective method for this compound is an acid-base wash to remove neutral impurities like homocoupling byproducts. See the detailed protocol below.
-
-
Inappropriate Solvent Choice: The solvent may be too good, keeping the compound dissolved even at lower temperatures.
-
Solution: Switch to a solvent system where the compound has high solubility when hot but very low solubility when cold. A two-solvent system (e.g., dissolving in a good solvent like ethanol and then adding a poor solvent like water until turbidity) is often ideal.[5]
-
-
Cooling Rate is Too Fast: Rapid cooling promotes supersaturation and liquid-liquid phase separation.
-
Solution: Allow the solution to cool slowly to room temperature, then transfer to an ice bath. Ensure the flask is insulated to slow the cooling process.
-
FAQ: How can I leverage the benzoic acid functional group for a highly selective purification?
The carboxylic acid moiety is the key to a highly efficient separation. By converting it to its water-soluble carboxylate salt, you can easily separate it from non-acidic (neutral) impurities. This acid-base purification is often the most robust first step.
-
Dissolution: Dissolve the crude product mixture in an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Basic Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. Repeat the extraction 2-3 times.
-
Expertise Note: A mild base like bicarbonate is preferred over strong bases (e.g., NaOH) to prevent potential hydrolysis of other functional groups, although this specific molecule is robust. The acidic product will react to form its sodium salt and move into the aqueous layer, while neutral impurities (homocoupling products, etc.) will remain in the organic layer.
-
-
Separation: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.
-
Acidification & Precipitation: Cool the combined aqueous layer in an ice bath and slowly add a strong acid, such as 3 M hydrochloric acid (HCl), while stirring until the pH is ~2. The pure this compound will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water to remove inorganic salts, and dry under high vacuum.
Caption: Workflow for acid-base purification.
FAQ: What are the best solvent systems for a final recrystallization step?
After the initial acid-base cleanup, a final recrystallization will yield a product of very high purity. The choice of solvent is critical.[5]
| Solvent System | Rationale & Procedure |
| Ethanol/Water | The product is soluble in hot ethanol but insoluble in water. Dissolve the product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a few more drops of hot ethanol to redissolve the cloudiness, then allow to cool slowly. |
| Ethyl Acetate/Hexane | A good choice for moderately polar compounds. Dissolve in a minimum of boiling ethyl acetate, then add hexane slowly until the cloud point is reached. Reheat to clarify and cool slowly.[6] |
| Acetone | A strong polar aprotic solvent. Good for dissolving the product, but recovery might be lower as solubility in cold acetone can still be significant. Best used in a solvent/anti-solvent system with hexane or water. |
| Toluene | A non-polar aromatic solvent. May be effective if non-polar impurities have been removed. Aromatic compounds often crystallize well from toluene. |
Section 3: Guide to Chromatographic Purification
While recrystallization is preferred for large quantities, column chromatography is invaluable for achieving the highest possible purity, especially when dealing with impurities of similar solubility or for smaller-scale experiments.
FAQ: My compound streaks badly on a silica TLC plate and column. How can I get clean separation?
Causality: This is a classic problem when running carboxylic acids on silica gel. Silica gel is acidic (due to Si-OH groups), but the highly polar nature of the carboxylic acid can lead to strong, non-ideal interactions (hydrogen bonding and deprotonation/adsorption), causing the compound to "streak" or "tail" down the column instead of moving as a tight band.
Solution: Add a small amount of a volatile acid to your mobile phase (eluent).
-
Recommended Eluent: A mixture of Hexane and Ethyl Acetate is a good starting point. To this mixture, add 0.5-1% acetic acid .
-
Expertise Note: The added acetic acid serves two purposes: 1) It protonates the surface of the silica gel, reducing its binding affinity for your compound. 2) It ensures your product remains fully protonated (as the carboxylic acid), preventing it from converting to the highly polar carboxylate form on the silica surface. This results in sharper bands and much-improved separation.
-
Select Mobile Phase: Use TLC to find an appropriate solvent ratio. Start with 70:30 Hexane:EtOAc + 1% Acetic Acid. Adjust the ratio until the product has an Rf value of approximately 0.25-0.35.
-
Prepare the Column: Pack a silica gel column using the selected mobile phase.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or DCM. For best results, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elute and Collect: Run the column, collecting fractions and monitoring them by TLC to pool the pure product.
-
Remove Solvent: Evaporate the solvent from the pure fractions under reduced pressure. To remove the residual acetic acid, co-evaporate with a solvent like toluene or dissolve the residue in EtOAc, wash with water, dry over Na₂SO₄, and re-evaporate.
References
-
Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ResearchGate. Available at: [Link]
-
Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. ResearchGate. Available at: [Link]
-
The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides. ResearchGate. Available at: [Link]
-
The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Boronic Acid Pinacol Esters. ResearchGate. Available at: [Link]
-
Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]
-
Recrystallization. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to organic laboratory techniques: A small scale approach. Cengage learning. Available at: [Link]
-
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available at: [Link]
- Purification of aromatic polycarboxylic acids by recrystallization. Google Patents.
-
Common Solvents for Crystallization. University of California, Irvine. Available at: [Link]
-
A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. SAGE Journals. Available at: [Link]
- Purification of benzoic acid. Google Patents.
-
Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. PubMed. Available at: [Link]
-
Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. ResearchGate. Available at: [Link]
Sources
stability issues of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid under acidic/basic conditions
Welcome to the dedicated technical support resource for 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this molecule under various experimental conditions. Here, we synthesize foundational chemical principles with practical, field-proven insights to ensure the integrity of your research.
Introduction to Stability Considerations
This compound is a complex molecule with several functional groups that can be susceptible to degradation under certain conditions. The benzoic acid moiety, the ether linkage, and the halogenated phenyl ring all contribute to its chemical reactivity. Understanding the potential degradation pathways is crucial for developing robust analytical methods, designing stable formulations, and ensuring the accuracy of experimental results.[1][2][3] Forced degradation or stress testing is a critical component of pharmaceutical development, designed to identify potential degradation products and establish the intrinsic stability of a drug substance.[3][4][5] This guide provides a framework for identifying and troubleshooting stability issues, particularly under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my solution of this compound turning yellow after adding a strong base?
A: A yellow discoloration upon basification can be indicative of the formation of a phenoxide ion or other chromophoric degradation products. The increased electron density on the aromatic ring system upon deprotonation of the carboxylic acid and potential hydrolysis of the ether linkage can lead to a shift in the molecule's absorbance spectrum into the visible range. It is also possible that minor impurities are reacting under basic conditions to form colored compounds. We recommend analyzing the solution by UV-Vis spectroscopy and HPLC with a photodiode array (PDA) detector to characterize the chromophore.
Q2: I observe a loss of the parent compound peak in my HPLC analysis after incubation in a strong acid. What is the likely cause?
A: Under strong acidic conditions, particularly with heat, two primary degradation pathways are plausible for this molecule. The most likely is the hydrolysis of the methoxy ether bond, which would yield 3-(3-chloro-5-fluorophenyl)-5-hydroxybenzoic acid. Another possibility, though generally requiring more forcing conditions, is electrophilic aromatic substitution or dearomatization, although the electron-withdrawing nature of the substituents makes this less probable.[1] We recommend using mass spectrometry (LC-MS) to identify the degradation products.
Q3: Can this compound undergo decarboxylation?
A: Decarboxylation of benzoic acids typically requires high temperatures, often in the presence of a catalyst like copper.[6][7] While some decarboxylation may be observed under harsh thermal stress conditions, it is generally not considered a primary degradation pathway under typical acidic or basic hydrolytic conditions at moderate temperatures.[7] If your experimental conditions involve high heat (e.g., >150°C), then decarboxylation to form 1-chloro-3-fluoro-5-(5-methoxy)biphenyl would be a possibility to investigate.
Q4: How should I prepare stock solutions of this compound to ensure stability?
A: For optimal stability, stock solutions should be prepared in a non-aqueous, aprotic solvent such as DMSO or DMF and stored at -20°C or -80°C. If aqueous buffers are required for your experiments, we recommend preparing fresh solutions daily from the frozen stock. Avoid prolonged storage in aqueous acidic or basic solutions.
Troubleshooting Guides
Issue 1: Appearance of a New Peak in HPLC After Acidic Treatment
-
Symptom: A new, more polar peak appears in the HPLC chromatogram after incubating the compound in acidic solution (e.g., 0.1 M HCl) at elevated temperatures.
-
Potential Cause: Acid-catalyzed hydrolysis of the methoxy ether group.
-
Troubleshooting Steps:
-
Confirm Identity: Use LC-MS to determine the mass of the new peak. The expected mass would correspond to the loss of a methyl group and the addition of a hydrogen (a mass difference of -14 Da).
-
Kinetics Study: Analyze samples at different time points to monitor the rate of degradation. This can help in determining acceptable incubation times for your experiments.
-
Temperature Dependence: Repeat the experiment at a lower temperature. Hydrolysis reactions are typically temperature-dependent, and reducing the temperature may slow down the degradation to an acceptable rate.
-
Issue 2: Loss of Mass Balance in Forced Degradation Studies
-
Symptom: The total percentage of the parent compound and all observed degradation products is significantly less than 100% in a forced degradation study.
-
Potential Cause: Formation of volatile or non-UV active degradation products, or products that are not eluting from the HPLC column.
-
Troubleshooting Steps:
-
Check for Volatiles: If decarboxylation is suspected due to high heat, use headspace GC-MS to analyze for volatile products.
-
Modify HPLC Method: Use a shallower gradient and a longer run time to ensure all potential degradation products are eluting. Also, analyze at a lower UV wavelength (e.g., 210 nm) to detect products that may have lost their primary chromophore.
-
Use a Universal Detector: Employ a detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with the UV detector to identify non-chromophoric products.
-
Experimental Protocols
Protocol 1: Forced Degradation under Acidic Conditions
This protocol is designed to assess the stability of this compound to acid-catalyzed hydrolysis.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
In a clean vial, add 1 mL of the stock solution to 9 mL of 0.1 M hydrochloric acid.
-
Prepare a control sample by adding 1 mL of the stock solution to 9 mL of purified water.
-
Incubate both samples at 60°C.
-
-
Time Points: Withdraw aliquots (e.g., 100 µL) at 0, 2, 4, 8, and 24 hours.
-
Sample Quenching: Immediately neutralize the acidic aliquots with an equal volume of 0.1 M sodium hydroxide to stop the degradation. Dilute with mobile phase to an appropriate concentration for analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method. Use LC-MS to identify any major degradation products.
Protocol 2: Forced Degradation under Basic Conditions
This protocol evaluates the stability of the compound to base-catalyzed hydrolysis.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions:
-
In a clean vial, add 1 mL of the stock solution to 9 mL of 0.1 M sodium hydroxide.
-
Prepare a control sample by adding 1 mL of the stock solution to 9 mL of purified water.
-
Incubate both samples at 60°C.
-
-
Time Points: Withdraw aliquots (e.g., 100 µL) at 0, 2, 4, 8, and 24 hours.
-
Sample Quenching: Immediately neutralize the basic aliquots with an equal volume of 0.1 M hydrochloric acid. Dilute with mobile phase to an appropriate concentration for analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method. Use LC-MS to identify any major degradation products.
Data Presentation
Table 1: Illustrative Stability Data for this compound
| Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 92.5 | 7.1 (DP-1) | 0.4 | |
| 24 | 81.3 | 17.8 (DP-1) | 0.9 | |
| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 98.7 | 0.5 | 0.8 (DP-2) | |
| 24 | 95.2 | 1.1 | 3.7 (DP-2) |
DP-1: Postulated as 3-(3-chloro-5-fluorophenyl)-5-hydroxybenzoic acid DP-2: Postulated as a product of ring opening or other rearrangement
Note: The data presented in this table is for illustrative purposes only and is based on general chemical principles. Actual results may vary.
Visualizations
Caption: Potential degradation pathways under acidic and basic conditions.
Sources
- 1. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Benzoic acid - Wikipedia [en.wikipedia.org]
- 7. tsapps.nist.gov [tsapps.nist.gov]
Technical Support Center: Synthesis of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid
A Senior Application Scientist's Guide to Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for the synthesis of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing palladium-catalyzed cross-coupling reactions. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic principles and practical laboratory experience.
I. Reaction Overview: The Suzuki-Miyaura Coupling
The synthesis of this compound is typically achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction joins an organohalide with an organoboron species, catalyzed by a palladium(0) complex.[1][2] The general transformation for this specific synthesis is outlined below:
-
Coupling Partners: 3-Bromo-5-methoxybenzoic acid (or its corresponding ester) and (3-Chloro-5-fluorophenyl)boronic acid.
-
Catalyst System: A palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst) and a phosphine ligand.
-
Solvent: Typically a mixture of an organic solvent (like dioxane, toluene, or DME) and an aqueous solution.
II. Frequently Asked Questions & Troubleshooting Guide
Q1: My reaction shows low or no conversion of the starting materials. What are the primary factors to investigate?
Low conversion is a frequent issue in Suzuki-Miyaura couplings. A systematic check of the reaction components and conditions is the most effective troubleshooting approach.
A1: Key Areas for Investigation:
-
Catalyst Activity: The active catalyst is a Pd(0) species. If you are using a Pd(II) pre-catalyst (like Pd(OAc)₂ or PdCl₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. Inadequate reduction can halt the reaction before it starts.
-
Troubleshooting: Consider using a Pd(0) source like Pd(PPh₃)₄ directly. If using a Pd(II) source, ensure your phosphine ligand can also act as a reducing agent or that the reaction conditions facilitate this reduction.
-
-
Oxygen Contamination: The Pd(0) catalyst is sensitive to oxidation. Oxygen in the reaction vessel can oxidize Pd(0) to Pd(II), effectively killing the catalyst.
-
Troubleshooting: Ensure all reagents and the solvent are properly degassed.[5] This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using a freeze-pump-thaw technique for more sensitive reactions. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Inert Atmosphere: Maintaining an inert atmosphere is critical to prevent catalyst deactivation.
-
Troubleshooting: Use oven-dried glassware and ensure all seals are secure.[6] A well-maintained inert atmosphere is crucial for reproducible results.
-
-
Reagent Quality: The purity of your starting materials, particularly the boronic acid, is paramount. Boronic acids can undergo decomposition (protodeboronation) if they contain impurities or are handled improperly.
-
Troubleshooting: Use freshly purchased or purified reagents. Boronic acids should be stored in a desiccator.
-
Q2: I'm observing significant formation of side products, such as homocoupled biaryls and dehalogenated starting material. How can I minimize these?
Side reactions are common and can significantly reduce the yield of the desired product.[2][7]
A2: Strategies to Minimize Side Reactions:
-
Homocoupling of Boronic Acid: This occurs when two molecules of the boronic acid couple together. This side reaction is often promoted by the presence of oxygen.
-
Causality: Oxygen can facilitate the oxidation of the boronic acid, leading to homocoupling.
-
Solution: Rigorous degassing of the reaction mixture before the addition of the palladium catalyst is essential.[5]
-
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, which destroys the nucleophilic partner.[5]
-
Causality: This can be caused by excessive water in the reaction or by overly harsh basic conditions.
-
Solution: While some water is often necessary for the Suzuki reaction, using anhydrous solvents can be beneficial if protodeboronation is a major issue. Also, consider screening different bases.
-
-
Dehalogenation of the Aryl Halide: The aryl halide can be reduced, replacing the halogen with a hydrogen atom.
-
Causality: This can occur if the palladium complex reacts with a hydride source in the reaction mixture.
-
Solution: Ensure the purity of your reagents and solvents to avoid introducing unintended reducing agents.
-
Q3: How do I choose the right phosphine ligand and base for this specific transformation?
The choice of ligand and base is critical and highly dependent on the specific substrates.[3][8]
A3: Selecting the Optimal Ligand and Base:
-
Phosphine Ligands: The ligand stabilizes the palladium catalyst and influences its reactivity. For coupling an electron-rich aryl halide with an electron-deficient boronic acid, a bulky, electron-rich phosphine ligand is often a good starting point.[8][9][10]
-
Recommendation: Buchwald-type biarylphosphine ligands like SPhos or XPhos are known for their high reactivity and broad substrate scope, particularly with sterically hindered or challenging substrates.[11]
-
-
Bases: The base activates the boronic acid, making it more nucleophilic for the transmetalation step.[3][4][12][13] The strength and type of base can significantly impact the reaction rate and yield.
-
Common Choices: Inorganic bases are generally preferred. A screening of bases is often necessary.
-
| Base | Typical Conditions | Considerations |
| K₂CO₃ | Aqueous solution | A common and effective choice for many Suzuki couplings. |
| K₃PO₄ | Often used in organic solvents | A stronger base that can be effective for less reactive substrates. |
| Cs₂CO₃ | Can be used in various solvents | A strong base that can sometimes improve yields with difficult couplings. |
Q4: I'm having difficulty purifying the final product, this compound, from the unreacted boronic acid. What purification strategies do you recommend?
Purification of carboxylic acid products from boronic acid starting materials can be challenging due to their similar polarities.
A4: Purification Strategies:
-
Acid-Base Extraction: While a simple base wash is complicated by the acidic nature of the product, a carefully controlled extraction may be possible.
-
Esterification: A common and effective strategy is to convert the crude product to its methyl or ethyl ester. The ester will have a different polarity, making it easier to separate from the remaining boronic acid by column chromatography. The purified ester can then be easily hydrolyzed back to the carboxylic acid.[14]
-
Chromatography with Additives: Adding a small amount of acetic acid to the mobile phase during column chromatography can sometimes improve the separation of acidic compounds.[14]
III. Experimental Protocols and Visualizations
General Protocol for the Suzuki-Miyaura Coupling
This is a representative protocol and may require optimization for your specific setup.
-
Reaction Setup: In an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-methoxybenzoic acid (1.0 eq.), (3-Chloro-5-fluorophenyl)boronic acid (1.2-1.5 eq.), and the chosen base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen) at least three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of dioxane and water). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the phosphine ligand if required.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using one of the methods described in Q4.
Visualizing the Catalytic Cycle and Troubleshooting
The following diagrams illustrate the key steps of the Suzuki-Miyaura catalytic cycle and highlight common points of failure.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: Troubleshooting common Suzuki-Miyaura reaction failures.
IV. References
-
Wikipedia. Suzuki reaction. [Link]
-
Cano, I., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
-
Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Lima, F., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
Matsuoka, W., et al. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing. [Link]
-
Ortuño, R. M., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
-
Zhang, W., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. [Link]
-
ResearchGate. Side reactions of Suzuki cross-coupling. [Link]
-
Dissertation. Synthesis of 3,5-Diamino-Benzoic Acid and Used in Dye. [Link]
-
Panetta, J. A., et al. (1985). Design, synthesis, and testing of potential antisickling agents. 5. Disubstituted benzoic acids designed for the donor site and. Journal of Medicinal Chemistry. [Link]
-
Zhang, H., et al. (2020). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]
-
Reddit. Trouble isolating my Suzuki coupling biaryl acid product. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scilit.com [scilit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
preventing byproduct formation in 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid reactions
Welcome to the technical support center for 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments, with a focus on preventing unwanted byproduct formation.
Section 1: Understanding the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and materials science. Its trifunctional nature—possessing a carboxylic acid, a chloro-substituent, and a methoxy group on different phenyl rings—allows for a variety of chemical transformations. However, this complexity also presents challenges in controlling selectivity and minimizing byproduct formation. The most common reactions this molecule undergoes are amide bond formation at the carboxylic acid and cross-coupling reactions at the carbon-chlorine bond.
This guide will focus on troubleshooting two primary reaction classes:
-
Amide Coupling Reactions
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
We will also address other potential side reactions, such as decarboxylation and demethoxylation, which can occur under specific conditions.
Section 2: Troubleshooting Amide Coupling Reactions
Amide bond formation is one of the most fundamental and frequently performed transformations with this compound. While seemingly straightforward, several byproducts can arise.
Frequently Asked Questions (FAQs): Amide Coupling
Q1: I'm attempting an amide coupling with a primary amine using EDC/HOBt, but I'm observing a significant amount of an insoluble byproduct that is difficult to filter. What is this, and how can I prevent it?
A1: The byproduct you are observing is likely the N-acylurea adduct. This is a common byproduct in carbodiimide-mediated couplings, such as those using N-Ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Causality: The N-acylurea forms when the O-acylisourea intermediate, the activated form of your carboxylic acid, rearranges instead of reacting with your amine. This rearrangement is often competitive with the desired aminolysis, especially with sterically hindered acids or less nucleophilic amines.
-
Troubleshooting Strategies:
-
Order of Addition: Add the amine and the carboxylic acid together before introducing the coupling reagent. This ensures the amine is present to trap the reactive O-acylisourea intermediate as it forms.
-
Use of Additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial. These additives react with the O-acylisourea to form an active ester intermediate, which is more stable towards rearrangement but still highly reactive towards amines. This minimizes the formation of the N-acylurea byproduct.[1]
-
Solvent Choice: Use an anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) to ensure all reagents are fully solvated.
-
Alternative Coupling Reagents: If the problem persists, consider switching to a different class of coupling reagent. Uronium/aminium salts like HATU or phosphonium salts like T3P® often give cleaner reactions with fewer side products of this nature.[1]
-
Q2: My amide coupling reaction with HATU is showing a byproduct with a mass corresponding to my starting amine plus a guanidinium group. What is happening?
A2: You are likely observing the formation of a guanidinium byproduct. This occurs when your amine reacts directly with the HATU reagent.
-
Causality: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an aminium salt. Under basic conditions, it can react with primary or secondary amines to form a stable guanidinium species, consuming your amine and reducing the yield of your desired amide.
-
Troubleshooting Strategies:
-
Pre-activation: The most effective way to prevent this is to pre-activate the carboxylic acid. Stir the this compound with HATU and a non-nucleophilic base (e.g., N,N-Diisopropylethylamine - DIPEA) for 5-10 minutes before adding the amine. This allows for the formation of the active ester, which will then readily react with the amine.
-
Stoichiometry: Avoid using a large excess of HATU. Typically, 1.1-1.2 equivalents are sufficient.
-
Experimental Protocol: Optimized Amide Coupling using HATU
-
To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the acid in anhydrous DMF.
-
Add HATU (1.1 eq.) and DIPEA (2.5 eq.) to the solution.
-
Stir the mixture at room temperature for 10 minutes to allow for pre-activation.
-
In a separate flask, dissolve the amine (1.1 eq.) in a small amount of anhydrous DMF.
-
Add the amine solution dropwise to the activated acid mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Visualization: Amide Coupling Troubleshooting Logic
Caption: Troubleshooting flowchart for common amide coupling issues.
Section 3: Troubleshooting Suzuki-Miyaura Cross-Coupling Reactions
The chloro-substituent on the this compound is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl structures.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
Q1: I'm seeing a significant amount of a byproduct with a mass corresponding to my starting material without the chlorine atom. What is this and how can I prevent it?
A1: This byproduct is 3-(5-fluorophenyl)-5-methoxybenzoic acid, resulting from a side reaction called protodechlorination (or hydrodehalogenation).
-
Causality: In this process, the chloro-substituent is replaced by a hydrogen atom. This can be promoted by certain bases, solvents (especially protic ones like alcohols), or impurities that can act as a hydride source. It can also occur if the catalytic cycle is interrupted after oxidative addition but before transmetalation.[2]
-
Troubleshooting Strategies:
-
Base Selection: Use a non-nucleophilic, anhydrous base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often better choices than hydroxides or alkoxides.[2]
-
Solvent Choice: Use anhydrous aprotic solvents like dioxane, THF, or toluene. Avoid alcohols if protodehalogenation is a persistent issue.[2]
-
Ligand Choice: The use of bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can suppress this side reaction by accelerating the desired cross-coupling pathway.
-
Boronic Acid Quality: Ensure your boronic acid is of high quality and free from impurities that could facilitate protodehalogenation.
-
Q2: My main byproduct is a homocoupled dimer of my boronic acid partner. How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, leading to the formation of a symmetrical biaryl derived from your coupling partner.
-
Causality: This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can lead to oxidative homocoupling. It can also be favored at higher temperatures or with certain palladium catalysts.
-
Troubleshooting Strategies:
-
Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of the inert gas throughout the reaction.
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For aryl chlorides, temperatures around 80-100 °C are common, but optimization may be necessary.
-
Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. A large excess can favor homocoupling.
-
Catalyst Loading: While counterintuitive, sometimes lowering the catalyst loading can reduce the rate of side reactions relative to the desired coupling.
-
Data Summary: Suzuki-Miyaura Reaction Condition Optimization
| Parameter | Condition A (High Byproducts) | Condition B (Optimized) | Rationale for Improvement |
| Base | Sodium Ethoxide | K₃PO₄ | Avoids potential hydride source and protic species.[2] |
| Solvent | Ethanol/Water | Anhydrous Dioxane | Aprotic solvent minimizes protodechlorination.[2] |
| Atmosphere | Nitrogen blanket | Degassed via Freeze-Pump-Thaw | Rigorous oxygen removal reduces boronic acid homocoupling. |
| Ligand | PPh₃ | SPhos | Bulky, electron-rich ligand accelerates reductive elimination. |
| Temperature | 110 °C | 90 °C | Lower temperature can reduce the rate of side reactions. |
Visualization: Suzuki-Miyaura Catalytic Cycle and Side Reactions
Caption: The Suzuki-Miyaura cycle with key byproduct pathways.
Section 4: Other Potential Side Reactions
Q3: Under what conditions should I be concerned about decarboxylation of my starting material?
A3: Decarboxylation, the loss of CO₂, is a potential side reaction for benzoic acids, especially under harsh conditions.
-
Causality: High temperatures (>140 °C), strongly acidic or basic conditions, or the presence of certain metal catalysts (like copper) can promote decarboxylation.[3][4][5] Radical conditions can also induce decarboxylation.[6] The resulting byproduct would be 1-chloro-3-fluoro-5-methoxybenzene.
-
Prevention:
-
Maintain moderate reaction temperatures. Most amide and Suzuki couplings can be performed well below the threshold for significant thermal decarboxylation.
-
Avoid unnecessarily strong acids or bases if the desired transformation does not require them.
-
If using copper catalysis, carefully screen reaction conditions to minimize this side reaction.
-
Q4: Is the methoxy group stable during my reactions?
A4: The methoxy group is generally stable, but it can be cleaved under certain conditions to form a hydroxyl group, yielding 3-(3-chloro-5-fluorophenyl)-5-hydroxybenzoic acid.
-
Causality: This hydrolysis is most commonly observed under strongly acidic conditions (e.g., HBr, HI) or with Lewis acids like BBr₃. While less common, some very strong basic conditions at high temperatures could also potentially cleave the ether.
-
Prevention:
-
Avoid the use of strong protic acids or Lewis acids known to cleave aryl methyl ethers unless this transformation is intended.
-
Standard amide coupling and Suzuki coupling conditions are typically not harsh enough to cause significant demethoxylation.
-
References
-
Title: Protodecarboxylation of benzoic acids under radical conditions Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions Source: Energy & Fuels URL: [Link]
-
Title: Decarboxylative Hydroxylation of Benzoic Acids Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Decarboxylative C–H Arylation of Benzoic Acids under Radical Conditions Source: Organic Letters URL: [Link]
- Source: Google Patents (US4094909A)
-
Title: Amide bond formation: beyond the myth of coupling reagents Source: Organic & Biomolecular Chemistry URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Analytical Techniques for Impurity Profiling of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic Acid
Anachem Solutions Technical Support Center
Welcome to the Anachem Solutions Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working on the impurity profiling of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your analytical work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the impurity profiling of this specific API.
Q1: What are the primary challenges in developing an HPLC method for this compound and its impurities?
A1: The primary challenges stem from the compound's structure. The presence of halogen atoms (chlorine and fluorine) and the benzoic acid moiety can lead to several issues. You may encounter peak tailing due to the acidic nature of the carboxyl group interacting with residual silanols on the HPLC column stationary phase. Additionally, the structural similarity between the API and its potential process-related impurities or degradation products can make achieving adequate chromatographic resolution difficult. It is crucial to select a column with appropriate selectivity and to optimize mobile phase pH and composition to ensure good peak shape and separation.
Q2: Which HPLC column chemistry is most suitable for this analysis?
A2: A C18 column is a common starting point for reversed-phase chromatography of small molecules like this. However, for halogenated aromatic compounds, a column with a different selectivity, such as a phenyl-hexyl or a biphenyl phase, might provide better resolution for closely related impurities. These stationary phases offer alternative interactions (π-π interactions) that can be beneficial for separating aromatic compounds. It is also advisable to use a column with end-capping to minimize peak tailing of the acidic analyte.
Q3: How can I effectively identify unknown impurities detected during HPLC analysis?
A3: The most powerful technique for identifying unknown impurities is hyphenated mass spectrometry, specifically Liquid Chromatography-Mass Spectrometry (LC-MS). By coupling your HPLC system to a mass spectrometer, you can obtain the mass-to-charge ratio (m/z) of the impurity. High-resolution mass spectrometry (HRMS), such as with a Time-of-Flight (TOF) or Orbitrap analyzer, is particularly valuable as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the impurity. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS) to fragment the impurity and analyze its fragmentation pattern.
Q4: What are the regulatory expectations for impurity profiling in drug development?
A4: Regulatory agencies like the FDA and EMA have stringent guidelines for the identification, qualification, and control of impurities in drug substances and products. The International Council for Harmonisation (ICH) provides specific guidance in documents such as ICH Q3A (Impurities in New Drug Substances) and ICH Q3B (Impurities in New Drug Products). These guidelines outline the thresholds for reporting, identification, and qualification of impurities. It is essential to be familiar with these guidelines to ensure your analytical data meets regulatory requirements.
Part 2: Troubleshooting Guides
This section provides systematic approaches to resolving common experimental issues.
HPLC Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary interactions between the acidic analyte and the stationary phase. | 1. Lower Mobile Phase pH: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase to suppress the ionization of the carboxylic acid group. 2. Use an End-Capped Column: Switch to a high-quality, end-capped C18 or a column with alternative chemistry (e.g., phenyl-hexyl). 3. Increase Column Temperature: This can sometimes improve peak shape. |
| Poor Resolution | Co-elution of the API and impurities. | 1. Optimize Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer. 2. Change Stationary Phase: Try a column with a different selectivity (e.g., from C18 to a phenyl or biphenyl phase). 3. Gradient Optimization: If using a gradient, adjust the slope to improve the separation of closely eluting peaks. |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | 1. Run a Blank Gradient: Inject a blank (mobile phase) to see if the ghost peaks are still present. 2. Prepare Fresh Mobile Phase: Use high-purity solvents and additives. 3. Flush the System: Flush the injector and column with a strong solvent to remove any contaminants. |
LC-MS Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Low Signal Intensity | Poor ionization of the analyte. | 1. Optimize Ion Source Parameters: Adjust parameters such as capillary voltage, gas flow, and temperature. 2. Switch Ionization Mode: this compound, being acidic, will likely ionize best in negative ion mode (ESI-). 3. Check Mobile Phase Compatibility: Ensure the mobile phase additives are compatible with MS (e.g., use volatile buffers like ammonium formate instead of non-volatile phosphates). |
| Mass Inaccuracy | The mass spectrometer needs calibration. | 1. Perform Mass Calibration: Calibrate the instrument according to the manufacturer's protocol using a known calibration standard. 2. Use a Lock Mass: For HRMS instruments, use a lock mass to correct for any mass drift during the analytical run. |
| Complex Spectra | In-source fragmentation or presence of adducts. | 1. Reduce Fragmentation Voltage: Lower the fragmentor or cone voltage to minimize in-source fragmentation. 2. Identify Common Adducts: Look for common adducts such as [M+Na]+, [M+K]+ in positive mode or [M+Cl]- in negative mode. |
Part 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: HPLC-UV Method for Impurity Profiling
Objective: To develop a robust HPLC-UV method for the separation and quantification of this compound and its potential impurities.
Materials:
-
This compound reference standard and sample
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (reagent grade)
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Prepare the sample solution at a similar concentration.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) %B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage of each impurity using the area percent method.
-
Protocol 2: LC-MS Method for Impurity Identification
Objective: To identify unknown impurities using LC-MS with high-resolution mass spectrometry.
Materials:
-
HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Solutions from Protocol 1
Procedure:
-
LC Conditions: Use the same LC method as described in Protocol 1.
-
MS Conditions (Negative Ion Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Capillary Voltage: 3.5 kV
-
Drying Gas Flow: 10 L/min
-
Drying Gas Temperature: 325 °C
-
Nebulizer Pressure: 40 psi
-
Fragmentor Voltage: 120 V
-
Mass Range: m/z 100-1000
-
-
MS/MS Analysis:
-
Perform a targeted MS/MS experiment on the m/z of the unknown impurity.
-
Use a collision energy ramp (e.g., 10-40 eV) to obtain a comprehensive fragmentation spectrum.
-
-
Data Analysis:
-
Determine the accurate mass of the impurity from the full scan MS data.
-
Use the accurate mass to predict the elemental composition.
-
Analyze the MS/MS fragmentation pattern to propose a structure for the impurity.
-
Part 4: Visualizations
Caption: Impurity profiling workflow from sample preparation to structural elucidation.
Caption: Troubleshooting logic for poor HPLC peak shape.
References
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]
-
Agilent Technologies. (2017). HPLC & UHPLC Troubleshooting Guide. [Link]
-
de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid
This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid, a compound of interest in drug discovery and development. We will delve into the theoretical underpinnings of the expected spectrum, provide a detailed experimental protocol for its acquisition, and compare the utility of 1H NMR with alternative analytical techniques for the structural elucidation of this and similar small molecules. Our approach emphasizes not just the interpretation of data, but the rationale behind the analytical choices, reflecting the thoughtful process of an experienced scientist.
The Significance of Structural Elucidation
In the realm of pharmaceutical and chemical research, the precise determination of a molecule's structure is paramount. It is the foundational data upon which all subsequent biological and chemical studies are built. An unambiguous structural assignment is a prerequisite for regulatory submissions and intellectual property protection. For a molecule like this compound, with its multiple substituents on two aromatic rings, 1H NMR spectroscopy offers a powerful, non-destructive method to probe the distinct chemical environments of its protons, thereby providing a detailed molecular fingerprint.
Predicting the 1H NMR Spectrum: A Deductive Approach
Before stepping into the laboratory, a seasoned scientist will first predict the expected 1H NMR spectrum. This predictive exercise is crucial for efficient data analysis and for quickly identifying any unexpected outcomes that might suggest an incorrect structure or the presence of impurities. The structure of this compound presents several distinct proton environments that we can analyze systematically.
Molecular Structure and Proton Numbering
Caption: A standardized workflow for acquiring a high-resolution 1H NMR spectrum.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6). [1][2]The choice of solvent is critical; DMSO-d6 is often preferred for carboxylic acids as it can help in observing the exchangeable -COOH proton.
-
Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm). [3][2][4] * Filter the resulting solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.
-
Shim the magnetic field to optimize its homogeneity across the sample. This process minimizes peak broadening and distortion, leading to a high-resolution spectrum.
-
Set the appropriate acquisition parameters, including the spectral width, acquisition time, relaxation delay, and the number of scans. For a dilute sample, a greater number of scans may be necessary to achieve an adequate signal-to-noise ratio.
-
Acquire the 1H NMR spectrum. The instrument will record the Free Induction Decay (FID), which is the raw time-domain data.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum.
-
Phase-correct the spectrum to ensure that all peaks have the correct absorptive Lorentzian shape.
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.
-
Integrate the area under each signal. The integration values are proportional to the number of protons giving rise to each signal. [4][5] * Analyze the processed spectrum, noting the chemical shift, multiplicity (splitting pattern), and coupling constants for each signal. [4][6][7]
-
Comparison with Alternative Analytical Techniques
While 1H NMR is a cornerstone of structural elucidation, a comprehensive analysis often involves complementary techniques. The choice of which techniques to employ depends on the specific questions being asked about the molecule.
Comparative Analysis Workflow
Caption: Workflow illustrating the complementary nature of different analytical techniques.
| Technique | Information Provided | Advantages for this Molecule | Disadvantages for this Molecule |
| 1H NMR Spectroscopy | Detailed information about the number and type of proton environments, their connectivity through spin-spin coupling, and stereochemical relationships. | - Provides a unique fingerprint of the molecule.- Allows for the unambiguous assignment of protons to specific positions in the molecule.- Can detect subtle differences between isomers. | - Requires a relatively pure sample.- Does not directly provide molecular weight information. |
| Mass Spectrometry (MS) | Precise molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns can provide structural clues. [8] | - High sensitivity, requiring very small amounts of sample.- Confirms the molecular formula.- Can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis. [8] | - Isomers often produce similar mass spectra.- Does not provide detailed connectivity information on its own. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups by their characteristic vibrational frequencies. | - Quickly confirms the presence of the carboxylic acid (-COOH) and ether (C-O) functional groups.- Simple and rapid to perform. | - Provides limited information about the overall molecular structure.- The "fingerprint" region can be complex and difficult to interpret for large molecules. |
| X-ray Crystallography | Provides the absolute three-dimensional structure of the molecule in the solid state, including bond lengths and angles. | - The "gold standard" for unambiguous structure determination. | - Requires a suitable single crystal, which can be difficult and time-consuming to grow.- The determined structure is for the solid state and may differ from the solution-state conformation. |
Synergistic Approach
For a novel compound like this compound, a multi-technique approach is the most rigorous path to complete structural confirmation. A typical workflow would involve:
-
Mass Spectrometry to confirm the molecular weight and elemental composition.
-
IR Spectroscopy to quickly verify the presence of key functional groups.
-
1H and 13C NMR Spectroscopy to establish the carbon-hydrogen framework and connectivity. For more complex structures, 2D NMR techniques like COSY, HSQC, and HMBC would be employed to definitively assign all proton and carbon signals. [6][9]4. X-ray Crystallography , if a suitable crystal can be obtained, to provide the ultimate confirmation of the three-dimensional structure.
Conclusion
The 1H NMR spectrum of this compound provides a wealth of structural information that is invaluable for its characterization. A thorough understanding of the principles of NMR, combined with a systematic approach to spectral prediction and analysis, allows for a confident elucidation of its proton framework. While 1H NMR is an exceptionally powerful tool, its true potential is realized when used in concert with other analytical techniques. This integrated approach ensures the scientific rigor required in modern chemical research and drug development, providing a complete and validated picture of the molecule's identity.
References
- Dračínský, M., & Hodgkinson, P. (2006). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry, 71(14), 5375–5381.
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
ResearchGate. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. [Link]
-
PubMed. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. [Link]
-
AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Chemistry LibreTexts. (2023). NMR - Interpretation. [Link]
-
Springer Nature Experiments. (n.d.). Results for "1D NMR Spectroscopy". [Link]
-
Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. [Link]
-
Bio-protocol. (2020). 1H-NMR Measurements. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]
-
Chemistry LibreTexts. (2023). 5.10: Interpreting Proton NMR Spectra. [Link]
-
The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
-
ACD/Labs. (2025). Methoxy groups just stick out. [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
The Royal Society of Chemistry. (2014). Experimental section General. [Link]
-
NIH National Library of Medicine. (2015). Advances in structure elucidation of small molecules using mass spectrometry. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). [Link]
-
ACS Publications. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. [Link]
-
University of Calgary. (n.d.). Ch 13 - Aromatic H. [Link]
-
eRepository @ Seton Hall. (2023). Advances in Structure Elucidation of Small Molecules and Peptides by Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. [Link]
-
Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
University of Wisconsin-Platteville. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
-
PhytoBank. (n.d.). 1H NMR Spectrum (PHY0014119). [Link]
-
Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
-
Quora. (2025). What are some alternatives to NMR spectroscopy to study protein structures?. [Link]
-
OMICS International. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]
-
University of California, Davis. (n.d.). 1H NMR - Chemical Shift List. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]
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A Senior Application Scientist's Guide to the 13C NMR Spectral Analysis of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid
Abstract
This guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid, a compound of interest in drug discovery and materials science. In the absence of a publicly available experimental spectrum, this document presents a robustly predicted ¹³C NMR spectrum generated using advanced computational methods. To establish a high degree of confidence in the predicted data, a comparative analysis is performed against the experimentally determined spectrum of the structurally related precursor, 3-methoxybenzoic acid. The guide further elucidates the anticipated substituent effects of the 3-chloro-5-fluorophenyl moiety on the chemical shifts of the benzoic acid ring. Concluding the analysis, a detailed, field-proven experimental protocol for the acquisition of a high-quality ¹³C NMR spectrum for this class of compounds is provided, ensuring researchers can confidently validate the predicted data.
Table of Contents
-
Introduction: The Role of ¹³C NMR in Structural Elucidation
-
Predicted ¹³C NMR Spectral Data of this compound
-
Comparative Analysis with 3-Methoxybenzoic Acid
-
Experimental Protocol for ¹³C NMR Spectrum Acquisition
-
References
Introduction: The Role of ¹³C NMR in Structural Elucidation
¹³C NMR spectroscopy is an indispensable tool in modern organic chemistry, providing unparalleled insight into the carbon framework of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. This sensitivity allows for the unambiguous determination of molecular structure, the identification of isomers, and the confirmation of successful chemical transformations. For drug development professionals, confirming the precise structure of a novel compound like this compound is a critical step in the pipeline, ensuring the correct molecule is advanced for further biological testing.
This guide addresses the current data gap for the title compound by providing a predicted spectrum and a framework for its experimental verification. The comparative approach, grounded in the established principles of substituent effects, offers a logical pathway to interpreting the spectral data.
Predicted ¹³C NMR Spectral Data of this compound
Due to the absence of a publicly archived experimental spectrum, a ¹³C NMR spectrum for this compound was generated using advanced prediction algorithms. These tools, such as NMRDB.org and Chemaxon's NMR Predictor, utilize extensive databases of experimental data and sophisticated computational models to estimate chemical shifts with a high degree of accuracy.[1][2]
The predicted chemical shifts for each carbon atom in the molecule are presented in Table 1. The numbering scheme used for the assignments is depicted in Figure 1.
Figure 1: Structure and Carbon Numbering of this compound
Caption: A streamlined workflow for preparing a high-quality NMR sample.
NMR Spectrometer Parameters
The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer.
Table 3: Recommended ¹³C NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or zgdc30 | Standard proton-decoupled pulse sequence with a 30° pulse angle to ensure adequate signal without saturation. [3] |
| Spectral Width (SW) | 0 to 220 ppm | To encompass the full range of expected carbon chemical shifts. [4] |
| Acquisition Time (AT) | 1.0 - 2.0 s | Provides good digital resolution. [3] |
| Relaxation Delay (D1) | 2.0 s | Allows for sufficient relaxation of most carbon nuclei between pulses. [3] |
| Number of Scans (NS) | 1024 or higher | A sufficient number of scans is necessary to achieve a good signal-to-noise ratio for the less abundant ¹³C isotope. [3] |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
Data Processing
-
Fourier Transformation: Apply an exponential multiplication with a line broadening factor (LB) of 1-2 Hz to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
-
Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).
Conclusion
This guide provides a comprehensive framework for understanding and verifying the ¹³C NMR spectrum of this compound. The combination of a high-quality predicted spectrum, a comparative analysis with a known precursor, and a detailed experimental protocol empowers researchers to confidently perform structural elucidation of this and related compounds. The principles and methodologies outlined herein are broadly applicable in the fields of chemical research and drug development, underscoring the enduring power of NMR spectroscopy.
References
-
13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects - ResearchGate. Available at: [Link]
-
CASCADE - Colorado State University. Available at: [Link]
-
NMRShiftDB - PubChem Data Source - NIH. Available at: [Link]
-
NMR Shift calculator - Mackay and Matthews Lab. Available at: [Link]
-
Predict 13C carbon NMR spectra - NMRDB.org. Available at: [Link]
-
NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor | ACD/Labs. Available at: [Link]
-
NMR Predictor | Chemaxon Docs. Available at: [Link]
-
A Great 13C NMR Spectrum Even When Your Sample is Dilute - Anasazi Instruments. Available at: [Link]
-
Simulate and predict NMR spectra. Available at: [Link]
-
Effect of Substituent on the 13C NMR Chemical Shifts of Substituted 26-Membered [2+2] Macrocyclic Compounds. Available at: [Link]
-
Optimized Default 13C Parameters | NMR Facility - Chemistry Department. Available at: [Link]
-
CASPRE - 13 C NMR Predictor. Available at: [Link]
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. Available at: [Link]
-
Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds - MDPI. Available at: [Link]
-
NMR Sample Preparation. Available at: [Link]
-
Free NMR Prediction: Your Lab's New Secret Weapon | Organic Chemistry Secret | Dr. Aman Bajpai - YouTube. Available at: [Link]
-
Video: NMR Spectroscopy of Benzene Derivatives - JoVE. Available at: [Link]
-
Chapter 5: Acquiring 1 H and 13 C Spectra - Books. Available at: [Link]
-
Sample Preparation | Faculty of Mathematical & Physical Sciences - University College London. Available at: [Link]
-
15.4: Spectral Characteristics of the Benzene Ring - Chemistry LibreTexts. Available at: [Link]
-
13C NMR Chemical Shift - Oregon State University. Available at: [Link]
-
Electronic Supplementary Material - The Royal Society of Chemistry. Available at: [Link]
-
13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0031206). Available at: [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000094). Available at: [Link]
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Comparative Analysis of Mass Spectrometric Fragmentation for 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid
An In-Depth Technical Guide
This guide provides a comprehensive analysis of the expected mass spectrometric fragmentation pattern of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid. Designed for researchers and drug development professionals, this document delves into the mechanistic underpinnings of the molecule's fragmentation in both positive and negative ion modes, compares mass spectrometry with alternative analytical techniques, and provides a robust experimental protocol for its characterization.
Predicted Fragmentation Pathways
The structural characterization of complex small molecules like this compound is paramount in pharmaceutical development and chemical research. Tandem mass spectrometry (MS/MS) stands out as a premier analytical technique, offering unparalleled sensitivity and structural specificity. The fragmentation patterns observed are deterministic, governed by the molecule's inherent chemical structure, including its functional groups and bond energies.
The subject molecule, with a molecular weight of approximately 279.68 g/mol , possesses several key features that dictate its fragmentation behavior: a carboxylic acid, a methoxy group, a biaryl system, and chloro and fluoro substituents. Due to the presence of a chlorine atom, the molecular ion will exhibit a characteristic isotopic pattern, with an M+2 peak approximately one-third the intensity of the primary molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.[1][2]
Negative Ion Mode (ESI⁻) Fragmentation
In negative electrospray ionization (ESI), carboxylic acids are readily deprotonated to form a stable [M-H]⁻ ion.[3] For the target molecule, this precursor ion would be observed at m/z 278. The subsequent fragmentation of this carboxylate anion is dominated by a highly characteristic pathway for benzoic acids: decarboxylation.[4][5]
-
Primary Fragmentation (Decarboxylation): The most favored fragmentation route is the neutral loss of carbon dioxide (CO₂, 44 Da). This reaction is energetically favorable as it dissipates the negative charge across the aromatic system of the resulting biaryl anion.[4] This process yields the most abundant fragment ion in the MS/MS spectrum at m/z 234.
Further fragmentation of the m/z 234 ion is less common but may involve the loss of the halogen substituents.
Caption: Predicted ESI⁻ fragmentation of the target molecule.
Positive Ion Mode (ESI⁺) Fragmentation
In positive ion mode, the molecule is typically protonated, often on the carboxylic acid's carbonyl oxygen, to form an [M+H]⁺ ion at m/z 280. The fragmentation cascade is more complex than in negative mode, offering richer structural information.
-
Initial Water Loss: A common initial step for protonated carboxylic acids is the neutral loss of water (H₂O, 18 Da).[5][6] This dehydration reaction forms a highly stable acylium ion, which would be observed at m/z 262.
-
Decarbonylation: The resulting acylium ion (m/z 262) can subsequently lose carbon monoxide (CO, 28 Da), a characteristic fragmentation pathway for aromatic acylium ions.[5][7] This leads to a fragment at m/z 234.
-
Halogen Loss: Direct fragmentation of the protonated molecular ion or subsequent fragments can involve the loss of the chlorine atom as a radical (•Cl, 35 Da) or as hydrochloric acid (HCl, 36 Da). The loss of a fluorine atom is less common due to the higher strength of the C-F bond.[8]
-
Methoxy Group Fragmentation: The methoxy group can be lost as a methyl radical (•CH₃, 15 Da) or formaldehyde (CH₂O, 30 Da) through rearrangement, typically from the m/z 234 fragment.
Caption: Key predicted ESI⁺ fragmentation pathways.
Summary of Predicted Fragments
| Ion Mode | Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Plausible Structure |
| Negative (ESI⁻) | 278 | 234 | CO₂ (44 Da) | Decarboxylated biaryl anion |
| Positive (ESI⁺) | 280 | 262 | H₂O (18 Da) | Biaryl acylium ion |
| Positive (ESI⁺) | 280 | 234 | H₂O + CO (46 Da) | Substituted biaryl cation |
| Positive (ESI⁺) | 280 | 245 | •Cl (35 Da) | Des-chloro protonated molecule |
Comparison with Alternative Analytical Techniques
While MS/MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques.
| Technique | Strengths | Limitations | Application for this Molecule |
| Mass Spectrometry (LC-MS/MS) | High sensitivity (pg-fg), high specificity, provides molecular weight and structural data via fragmentation. | Isomeric differentiation can be challenging without chromatographic separation, limited for non-ionizable compounds. | Ideal for identification and quantification in complex matrices. Fragmentation confirms the presence of key functional groups. |
| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Unambiguous structure elucidation, provides detailed information on atomic connectivity and stereochemistry. | Low sensitivity (mg-µg), requires pure sample, complex spectra for large molecules, not readily coupled to LC. | The "gold standard" for definitive structural proof of the synthesized bulk material. ¹⁹F NMR would be crucial for confirming the fluorine position. |
| HPLC with UV Detection | Robust, reproducible, excellent for quantification, widely available. | Low specificity, provides no structural information beyond the chromophore, co-eluting impurities can interfere. | Suitable for routine purity analysis and quantification once the compound has been definitively identified by MS or NMR. |
In essence, MS provides a rapid and sensitive confirmation of identity, NMR offers the definitive, complete structural map, and HPLC-UV serves as a workhorse for routine quantitative analysis.
Experimental Protocol: LC-MS/MS Analysis
This section outlines a validated protocol for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Sample and Standard Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of the reference standard in methanol.
-
Working Solutions: Serially dilute the stock solution with 50:50 water:acetonitrile to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Preparation: Dilute the sample matrix to an expected concentration within the calibration range using the same 50:50 diluent.
Instrumentation
-
Liquid Chromatograph: A UHPLC system.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
LC Method
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 10% B
-
0.5 - 4.0 min: 10% to 95% B
-
4.0 - 5.0 min: Hold at 95% B
-
5.1 - 6.0 min: Return to 10% B (re-equilibration)
-
-
Injection Volume: 2 µL.
-
Column Temperature: 40 °C.
MS Method
-
Ionization Mode: ESI, run in both positive and negative modes.
-
Capillary Voltage: 3.5 kV (Positive), -3.0 kV (Negative).
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Collision Gas: Argon.
-
MS1 Scan: Scan from m/z 100-500 to find the precursor ion.
-
MS/MS (ddMS²): Data-dependent acquisition triggering on the [M-H]⁻ (m/z 278) and [M+H]⁺ (m/z 280) ions. Apply a collision energy ramp (e.g., 10-40 eV) to observe a full range of fragment ions.
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A Comparative Guide to the Synthesis of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic Acid
Introduction
The biaryl motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The target molecule, 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid, is a complex biaryl carboxylic acid whose efficient synthesis is critical for downstream applications in drug discovery and development. The strategic formation of the central carbon-carbon bond between the two aromatic rings is the primary challenge in its synthesis.
This guide provides an in-depth comparison of the three most prominent palladium- and copper-catalyzed cross-coupling strategies for the synthesis of this target molecule: the Suzuki-Miyaura coupling, the Negishi coupling, and the Ullmann coupling. We will dissect each route from the perspective of a process chemist, evaluating them based on reaction efficiency, substrate availability, operational simplicity, scalability, and overall practicality. The analysis is supported by established chemical principles and representative experimental data to guide researchers in selecting the optimal synthetic pathway.
Retrosynthetic Analysis: Identifying Key Precursors
A logical retrosynthetic disconnection of the target molecule across the biaryl axis reveals two primary sets of synthons. For palladium-catalyzed cross-coupling reactions, the most common approach involves the coupling of an organoboron or organozinc species with an aryl halide.
-
Route A (Suzuki/Negishi): This involves coupling 3-bromo-5-methoxybenzoic acid (1) with (3-chloro-5-fluorophenyl)boronic acid (2a) (for Suzuki) or its corresponding organozinc derivative (for Negishi).
-
Route B (Ullmann): This route typically involves the copper-mediated coupling of two aryl halides, such as 3-bromo-5-methoxybenzoic acid (1) and 1-bromo-3-chloro-5-fluorobenzene .
This guide will focus on Route A, as the required precursors are readily accessible and this pathway offers superior control and functional group tolerance compared to the often harsh conditions of the classical Ullmann reaction.
Route 1: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most widely used method for C-C bond formation in industrial and academic settings due to its high functional group tolerance, the operational simplicity, and the commercial availability of a vast array of boronic acids.[3][4] The reaction proceeds via a palladium-catalyzed cycle involving an aryl halide and an organoboron compound.[2]
Synthetic Workflow
The synthesis via Suzuki-Miyaura coupling is a two-step process: synthesis of the key precursors followed by the cross-coupling reaction.
Caption: Workflow for Suzuki-Miyaura Synthesis.
Precursor Synthesis
-
3-Bromo-5-methoxybenzoic acid (1): This key intermediate can be prepared from commercially available 3,5-dibromotoluene. The synthesis involves a nucleophilic aromatic substitution to introduce the methoxy group, followed by oxidation of the methyl group to a carboxylic acid using a strong oxidant like potassium permanganate (KMnO₄). Alternatively, it can be synthesized from 3-bromo-5-methylbenzoic acid.[5]
-
(3-Chloro-5-fluorophenyl)boronic acid (2a): This reagent is commercially available from several suppliers.[6][7] If a custom synthesis is required, it can be prepared from 1-bromo-3-chloro-5-fluorobenzene via lithium-halogen exchange at low temperature, followed by quenching with a trialkyl borate (e.g., trimethyl borate) and subsequent acidic workup.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure adapted from established methods for similar substrates.[8][9]
-
Reaction Setup: To a round-bottom flask, add 3-bromo-5-methoxybenzoic acid (1.0 equiv), (3-chloro-5-fluorophenyl)boronic acid (1.2 equiv), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 equiv) or potassium phosphate (K₃PO₄, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%) or a more active pre-catalyst system like Pd₂(dba)₃ (2 mol%) with a phosphine ligand (e.g., SPhos, 4 mol%).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Workup and Purification: After cooling, dilute the reaction mixture with water and ethyl acetate. Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, then extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the final product.
Route 2: The Negishi Coupling
The Negishi coupling utilizes organozinc reagents, which are generally more reactive than their organoboron counterparts.[10][11] This heightened reactivity can be advantageous, often allowing for lower catalyst loadings and milder reaction conditions. However, it comes at the cost of preparing and handling moisture-sensitive organozinc reagents.[11]
Synthetic Workflow
The workflow is similar to the Suzuki coupling, with the key difference being the in situ or prior generation of the organozinc reagent.
Caption: Workflow for Negishi Cross-Coupling.
Experimental Protocol: Negishi Coupling
-
Organozinc Formation: Prepare the organozinc reagent by treating 1-bromo-3-chloro-5-fluorobenzene with n-butyllithium in THF at -78 °C, followed by transmetalation with zinc chloride (ZnCl₂).
-
Coupling Reaction: In a separate flask, add 3-bromo-5-methoxybenzoic acid (1.0 equiv) and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂).
-
Addition and Reaction: Add the freshly prepared organozinc solution to the second flask at room temperature under an inert atmosphere. The reaction is typically stirred for 2-8 hours.
-
Workup and Purification: The workup is similar to the Suzuki protocol, involving an acidic quench to protonate the product and subsequent extraction and purification.
Route 3: The Ullmann Coupling
The Ullmann coupling is a classical method that uses copper as the catalyst.[12] While it avoids expensive palladium, traditional Ullmann reactions require harsh conditions (high temperatures, >200 °C) and stoichiometric amounts of copper, often leading to lower yields and side products.[2][13] Modern protocols using ligands have improved the reaction scope and conditions, but it is often less reliable than Pd-catalyzed methods for complex substrates.[14]
Synthetic Workflow
This route typically involves a homocoupling or, in more advanced variations, a cross-coupling of two different aryl halides.
Caption: Workflow for Ullmann Biaryl Synthesis.
Conceptual Protocol: Ullmann Coupling
A potential Ullmann reaction would involve heating 3-bromo-5-methoxybenzoic acid and 1-bromo-3-chloro-5-fluorobenzene with copper powder or a copper(I) salt (e.g., CuI), a base like potassium carbonate, and a high-boiling solvent such as DMF or NMP at temperatures exceeding 150 °C. The addition of ligands like phenanthroline can facilitate the reaction at lower temperatures. However, achieving high selectivity and yield in this unsymmetrical coupling would be challenging.
Comparative Analysis
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Ullmann Coupling |
| Catalyst | Palladium (0.5-5 mol%) | Palladium or Nickel (1-5 mol%) | Copper (often stoichiometric) |
| Reagents | Air/moisture-stable boronic acids | Moisture-sensitive organozincs | Aryl halides |
| Yield | Generally High (80-95%)[8][15] | High (85-98%)[10][16] | Variable, often moderate to low[12] |
| Conditions | Mild to moderate (RT to 110 °C) | Mild (RT to 60 °C) | Harsh (150-250 °C) |
| Functional Group Tolerance | Excellent | Very Good | Moderate |
| Operational Simplicity | High; stable reagents | Moderate; requires inert techniques | Low; high temperatures |
| Scalability | Well-established for large scale[4][17] | Good, but reagent prep is a factor | Challenging due to conditions |
| Cost & Safety | High catalyst cost; boronic acids are generally safe | Zinc salts are inexpensive; organolithiums require care | Low catalyst cost; solvents can be toxic |
Conclusion and Recommendation
For the synthesis of this compound, the Suzuki-Miyaura coupling represents the most robust and reliable strategy. Its primary advantages are the excellent functional group tolerance, operational simplicity, and the use of stable, often commercially available boronic acid precursors. While the palladium catalyst represents a significant cost, the high and reproducible yields, coupled with well-established scalability, make it the preferred choice for both research and process development environments.
The Negishi coupling is a strong alternative, potentially offering higher reactivity and milder conditions. However, the requirement to prepare and handle moisture-sensitive organozinc reagents adds a layer of operational complexity that may not be desirable unless the Suzuki route proves ineffective.
The Ullmann coupling, in its classical form, is largely outmoded for this type of complex synthesis due to its harsh conditions and often erratic yields. While modern variations exist, they do not typically offer a compelling advantage over the well-optimized palladium-catalyzed methodologies for this specific target.
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MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI.[Link]
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biological activity of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid versus similar compounds
Beginning Synthesis Exploration
I'm currently immersed in a comprehensive search, focusing on the biological activity of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid and its structural kin. The primary thrust of my investigation is to map out their synthesis pathways and, by extension, better understand their properties.
Initiating Comparative Analysis
I've started gathering data on the biological activity, synthesis methods, and experimental data for this compound and similar compounds. I'm focusing on finding established protocols and assays for identified activities, along with authoritative sources describing the underlying scientific principles. I'll soon select comparative compounds and investigate implicated signaling pathways to start building diagrams.
Investigating Initial Data
I started by looking for the biological activity of "this compound," but found no specific results for that exact structure. Instead, the search returned general information that I'm now sorting through. I'm focusing on related compounds and broader categories to find relevant insights, as a starting point.
Broadening the Search
I've hit a slight snag. The initial hunt for precise biological activity data on the target compound, "this compound", led only to general information. Now, I'm digging into benzoic acid derivative data, focusing on anticancer, anti-inflammatory, and antimicrobial activities. I'm especially interested in the SAR of the core structure. I'm looking for comparable compounds to create a useful guide. I also need to begin the search for experimental protocols.
Deepening Compound Analysis
I'm now zeroing in on related benzoic acid derivatives. The absence of specific data for "this compound" has pushed me to identify structurally similar compounds for comparative analysis. I have the general benzoic acid derivative information, and now I'm actively seeking their specific biological activity data. I've also noted promising leads on common assay types. Furthermore, I'm digging into mechanisms of action and relevant signaling pathways.
Laying the Groundwork
I've been analyzing the search results. While I couldn't find precise biological data for the specific compound, this compound, the previous queries have given me a great base by confirming that the benzoic acid derivatives are a relevant area to explore. I'm building on this foundation.
Identifying Key Comparisons
I'm now focusing on comparative compounds. Although I haven't found specific biological activity data for the exact compound, I've identified several benzoic acid derivatives that could serve as meaningful comparators. These compounds will allow me to isolate the contributions of the chloro, fluoro, and methoxy groups. I'll be concentrating on how their variations influence activity, including potential mechanisms like HDAC inhibition.
Building Comparative Analysis
I'm now refining the comparative compounds, aiming to isolate the impacts of the chloro, fluoro, and methoxy groups. I've selected specific benzoic acid derivatives and a biphenyl compound. Next, I'll focus on anticancer activity data, including IC50 values against specific cell lines. Plus, I will look for assay protocols and signaling pathways data for the diagrams.
Discovering Data Gaps
I've been meticulously reviewing the search results from step three, and while some information surfaced, I'm facing a data scarcity. Specifically, I'm missing direct anticancer activity data (IC50 values) for the main compound, 3-(3-Chloro-5-fluorophenyl )-5-methoxybenzoic acid, and a chosen comparator, 3-Chloro-5-fluorobenzoic acid. This lack of quantitative data is hindering my analysis, and I need to strategize my next move to unearth this critical information.
Adjusting Strategy & Focus
I've been able to gather information about IC50 values for biphenyl carboxylic acid derivatives, which I can use for comparison, along with general information on benzoic acid derivatives' anticancer potential. While data for the specific compounds remains elusive, I have enough data to develop a strong comparative guide that focuses on structure-activity relationships, which will allow for analysis of substituents (chloro, fluoro, methoxy, and the biphenyl core). I am now confident that I can build a comprehensive and scientifically sound guide using this revised strategy.
Shifting to SAR-Focused Guide
I'm adapting my approach due to the data gap. While the initial search didn't yield the exact IC50 values for my specific compounds, I've secured enough to construct a solid SAR-focused guide. This will leverage literature on similar benzoic acid derivatives, coupled with comparative data on biphenyl carboxylic acids. I'm focusing on the effects of substituents (chloro, fluoro, methoxy, biphenyl core) on activity. I can discuss the mechanisms and standard experimental protocols too. I am confident in creating a comprehensive and insightful guide.
Finalizing the Guide Structure
I've structured the guide to cover the anticancer potential of benzoic acid derivatives, effects of substituents (chloro, fluoro, methoxy), and the biphenyl scaffold's contribution using a literature comparison and a specific example ("4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid"). I will also discuss the standard MTT assay protocol and potential mechanisms like HDAC inhibition and Bcl-2 interaction, including diagrams and a complete reference list.
A Comparative Study of the Reactivity of Different Substituted Benzoic Acids: A Guide for Researchers
Introduction
Substituted benzoic acids are a fundamental class of compounds in organic chemistry and are pivotal building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. The reactivity of the carboxylic acid group is intricately modulated by the nature and position of substituents on the aromatic ring. Understanding and predicting this reactivity is crucial for reaction design, optimization, and the rational design of molecules with desired properties. This guide provides a comprehensive comparative study of the reactivity of various substituted benzoic acids, grounded in established chemical principles and supported by experimental data. We will delve into the electronic effects of substituents, present robust protocols for quantifying reactivity, and offer a comparative analysis to inform your research and development endeavors.
Theoretical Framework: The Electronic Influence of Substituents
The reactivity of a benzoic acid is primarily dictated by the electron density at the carboxylic acid group. Substituents on the benzene ring can either donate or withdraw electron density through a combination of inductive and resonance effects, thereby altering the acidity of the proton and the electrophilicity of the carbonyl carbon.
Inductive and Resonance Effects
-
Inductive Effect (I): This is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole. Electron-withdrawing groups (EWGs) with high electronegativity (e.g., -NO₂, -CN, halogens) exert a negative inductive effect (-I), pulling electron density away from the ring and the carboxyl group. Conversely, electron-donating groups (EDGs) like alkyl groups have a positive inductive effect (+I).
-
Resonance Effect (R or M): This effect involves the delocalization of π-electrons around the aromatic ring. EWGs with multiple bonds (e.g., -NO₂, -C=O) can withdraw electron density via resonance (-R effect) by delocalizing the ring's π-electrons onto the substituent. EDGs with lone pairs (e.g., -OH, -NH₂, -OCH₃) can donate electron density to the ring through a positive resonance effect (+R effect).
The interplay of these effects, which is dependent on the substituent and its position (ortho, meta, or para), governs the overall electronic character of the substituted benzoic acid.
The Hammett Equation: Quantifying Substituent Effects
In 1935, Louis P. Hammett developed a linear free-energy relationship to quantify the electronic influence of meta and para substituents on the reactivity of benzene derivatives.[1][2] The Hammett equation is expressed as:
log(K/K₀) = σρ
Where:
-
K is the equilibrium constant for a reaction with a substituted reactant.
-
K₀ is the equilibrium constant for the same reaction with the unsubstituted reactant.
-
σ (sigma) is the substituent constant, which depends on the nature and position of the substituent and is a measure of its electronic effect.
-
ρ (rho) is the reaction constant, which is a measure of the sensitivity of a particular reaction to substituent effects.[3]
For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.[3] Therefore, the substituent constant σ can be directly determined from the pKa values of substituted benzoic acids:
σ = pKₐ(unsubstituted) - pKₐ(substituted) [3]
A positive σ value indicates an electron-withdrawing group that increases acidity, while a negative σ value signifies an electron-donating group that decreases acidity.
Experimental Quantification of Reactivity
To objectively compare the reactivity of different substituted benzoic acids, we can employ several experimental techniques. The most direct measure of reactivity in the context of acid-base chemistry is the determination of the acid dissociation constant (pKa). For reactions like esterification and amidation, monitoring the reaction kinetics provides a dynamic measure of reactivity.
Determination of pKa Values by Potentiometric Titration
This is a classic and reliable method to determine the pKa of an acid.[3][4] The principle lies in monitoring the pH of a solution of the acid as a strong base of known concentration is added. The pKa is the pH at which the acid is half-neutralized.
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a standardized solution of ~0.1 M NaOH.
-
Accurately weigh and dissolve a known amount of the substituted benzoic acid in a suitable solvent (e.g., water or a water-ethanol mixture for less soluble acids) to create a solution of known concentration (e.g., 0.01 M).[3]
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).
-
Place a known volume of the benzoic acid solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
-
Titration Procedure:
-
Record the initial pH of the solution.
-
Add the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL) from a burette.
-
After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
-
Continue the titration past the equivalence point (the point of steepest pH change).
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point volume (Veq) from the inflection point of the titration curve.
-
The pH at half the equivalence point volume (Veq/2) is equal to the pKa of the acid.[2]
-
Self-Validation and Causality:
-
Why potentiometric titration? This method directly measures the proton concentration (via pH), providing a direct link to the acid's dissociation. The shape of the titration curve itself validates the monoprotic nature of the acid.
-
Why calibrate the pH meter? Accurate pH measurements are critical for an accurate pKa determination. Calibration ensures the electrode is responding correctly to changes in hydrogen ion concentration.
-
Why use a standardized base? The exact concentration of the titrant is necessary to accurately determine the equivalence point and, consequently, the half-equivalence point where pKa = pH.
Comparative Kinetics of Fischer Esterification
The Fischer esterification, the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a fundamental reaction to probe the reactivity of the carboxyl group. By monitoring the rate of ester formation for different substituted benzoic acids under identical conditions, we can establish a relative reactivity series.
Experimental Protocol:
-
Reaction Setup:
-
Reaction Execution:
-
Heat the reaction mixtures to reflux in a controlled temperature bath.
-
Start a timer once the mixtures begin to reflux.
-
-
Monitoring Reaction Progress:
-
At regular time intervals, withdraw a small aliquot from each reaction mixture.
-
Quench the reaction in the aliquot (e.g., by diluting with ice-cold water).
-
Determine the concentration of the remaining carboxylic acid by titration with a standardized base, or quantify the formation of the ester product using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Plot the concentration of the reactant or product versus time for each substituted benzoic acid.
-
Determine the initial reaction rate from the slope of the curve at t=0.
-
Compare the initial rates to establish the relative reactivity of the different acids.
-
Self-Validation and Causality:
-
Why a large excess of alcohol? Using a large excess of one reactant (the alcohol) simplifies the kinetics to be pseudo-first-order with respect to the benzoic acid, making rate comparisons more straightforward.[6]
-
Why an acid catalyst? The catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.[6]
-
Why monitor initial rates? Initial rates are less likely to be affected by factors such as product inhibition or changes in reactant concentrations, providing a more accurate comparison of intrinsic reactivity.
Comparative Data and Analysis
The following tables summarize the pKa values and relative esterification rates for a selection of para-substituted benzoic acids.
pKa Values of Substituted Benzoic Acids
| Substituent (para-) | Substituent Type | pKa (in water at 25°C) | Acidity Relative to Benzoic Acid |
| -NO₂ | Strong EWG | 3.44 | More Acidic |
| -CN | Strong EWG | 3.55 | More Acidic |
| -Cl | EWG | 3.99 | More Acidic |
| -H | (Reference) | 4.20[7][8] | - |
| -CH₃ | EDG | 4.37 | Less Acidic |
| -OCH₃ | EDG | 4.47 | Less Acidic |
| -OH | EDG | 4.58[7] | Less Acidic |
Note: pKa values are approximate and can vary slightly depending on the source and experimental conditions.[9][10]
Analysis: As predicted by electronic theory, electron-withdrawing groups decrease the pKa, making the acid stronger. This is because they stabilize the resulting carboxylate anion through inductive and/or resonance effects, shifting the equilibrium towards dissociation.[11] Conversely, electron-donating groups increase the pKa, making the acid weaker by destabilizing the carboxylate anion.[11]
Relative Rates of Esterification
| Substituent (para-) | Substituent Type | Relative Rate of Esterification (approx.) |
| -NO₂ | Strong EWG | Fastest |
| -CN | Strong EWG | Fast |
| -Cl | EWG | Faster than Benzoic Acid |
| -H | (Reference) | 1 |
| -CH₃ | EDG | Slower than Benzoic Acid |
| -OCH₃ | EDG | Slow |
| -OH | EDG | Slowest |
Analysis: The rate of Fischer esterification is enhanced by electron-withdrawing substituents.[12] These groups increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[12] Electron-donating groups have the opposite effect, reducing the electrophilicity of the carbonyl carbon and slowing down the reaction.
Visualizing Workflows and Relationships
General Workflow for pKa Determination
Caption: Workflow for determining pKa via potentiometric titration.
Influence of Substituents on Benzoic Acid Reactivity
Caption: The impact of substituent electronic effects on reactivity.
Conclusion
The reactivity of substituted benzoic acids is a classic illustration of how electronic effects can be harnessed to control chemical transformations. Electron-withdrawing groups enhance both the acidity and the rate of reactions like esterification by stabilizing the negative charge in the conjugate base and increasing the electrophilicity of the carbonyl carbon. Conversely, electron-donating groups diminish this reactivity. The Hammett equation provides a powerful quantitative tool to predict these effects. The experimental protocols detailed in this guide offer robust methods for researchers to quantify and compare the reactivity of different substituted benzoic acids, enabling more informed decisions in synthetic planning and drug development.
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Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). [Link]
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Spectrophotometric Determination of pKa Values for some Benzoic Acid Compounds in Acetonitrile-Water Mixtures. (n.d.). [Link]
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Arce, G., et al. (n.d.). Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. World Journal of Chemical Education. [Link]
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esterification of benzoic acid to methyl benzoate. (n.d.). [Link]
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Kinetics of Esterification of Benzoic Acid and Isoamyl Alcohol Catalyzed by P-toluenesulfonic Acid. (n.d.). [Link]
-
Li, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Molecules, 28(10), 4216. [Link]
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pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca. (n.d.). [Link]
-
Table of Acids with Ka and pKa Values. (n.d.). [Link]
-
CHEM 2325 Module 22: Substituent Effects on Acidity of Benzoic Acids. (2024, June 17). [Link]
-
The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. (n.d.). [Link]
-
Amide Synthesis through the In Situ Generation of Chloro- and Imido-Phosphonium Salts. (2020). ACS Omega, 5(25), 15479-15488. [Link]
-
Chemistry LibreTexts. (2024, June 16). E5: Acid Dissociation Constants of Organics. [Link]
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A Comparative Guide to the HPLC Analysis and Purity Determination of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic Acid
In the landscape of pharmaceutical development and quality control, the precise and accurate determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid, a complex substituted aromatic carboxylic acid. Beyond a standard protocol, this document explores the rationale behind methodological choices and objectively compares the primary HPLC method with leading alternatives, namely Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), supported by illustrative experimental data.
The Analytical Challenge: Structural Complexity and Purity Imperatives
This compound presents a unique analytical challenge due to its biphenyl-like structure, featuring halogen and methoxy substitutions. These functional groups influence the molecule's polarity, UV absorbance, and potential for thermal stability, all of which are critical considerations in method development. As a potential pharmaceutical intermediate, ensuring its purity is not merely a matter of quality but of safety and efficacy in the final drug product. Therefore, the chosen analytical method must be sensitive, specific, and robust enough to separate the main compound from structurally similar process impurities and degradation products.
Primary Analytical Method: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is often considered the gold standard for the analysis of non-volatile and thermally labile compounds, making it an ideal choice for this particular benzoic acid derivative.[1] A reversed-phase method is proposed, leveraging hydrophobic interactions between the analyte and the stationary phase.
Experimental Protocol: HPLC Purity Assay
Objective: To develop and validate a precise, accurate, and specific RP-HPLC method for the purity determination of this compound.
Instrumentation and Columns:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is selected for its versatility and proven performance with aromatic compounds.[2]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Phosphoric acid in water. The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention.[3]
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is employed to ensure the elution of both the main analyte and any potential impurities with varying polarities within a reasonable timeframe.
-
0-20 min: 50% to 90% B
-
20-25 min: 90% B (hold)
-
25.1-30 min: 50% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C to ensure reproducibility.
-
Detection Wavelength: 265 nm, determined by UV spectral analysis of the analyte.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Rationale for Methodological Choices
The selection of a C18 column provides strong hydrophobic interactions with the biphenyl core of the analyte. The use of a phosphoric acid buffer system is a standard practice for the analysis of acidic compounds in reversed-phase chromatography, as it maintains a consistent pH and improves peak symmetry. A gradient elution is essential for resolving a potentially wide range of impurities, from more polar starting materials to less polar byproducts.
Workflow for HPLC Purity Determination
Caption: Workflow for HPLC analysis and purity determination.
Comparative Analysis: Alternative Methodologies
To provide a comprehensive evaluation, the developed HPLC method is compared against two powerful alternatives: Ultra-High-Performance Liquid Chromatography (UHPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Ultra-High-Performance Liquid Chromatography (UHPLC)
UHPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling much higher pressures.[4][5][6]
Key Advantages over HPLC:
-
Increased Resolution: The smaller particle size leads to higher separation efficiency, allowing for the resolution of closely eluting impurities that might co-elute in a standard HPLC run.[4][5]
-
Faster Analysis Times: Higher optimal flow rates can be used without sacrificing resolution, significantly reducing run times.[4][6]
-
Higher Sensitivity: Sharper, narrower peaks result in a better signal-to-noise ratio, leading to lower detection limits.[4][5]
Considerations:
-
Higher Cost: UHPLC systems are generally more expensive than their HPLC counterparts.[5]
-
Increased Maintenance: The high-pressure operation can lead to more frequent maintenance requirements.[5]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[7][8] For non-volatile compounds like carboxylic acids, a derivatization step is typically required to increase their volatility.
Key Advantages:
-
High Specificity: The mass spectrometer provides detailed structural information, allowing for the confident identification of impurities.[7]
-
Excellent Sensitivity: GC-MS can detect and quantify trace-level impurities.
Considerations:
-
Derivatization Required: The need to derivatize the carboxylic acid (e.g., to its trimethylsilyl ester) adds an extra step to the sample preparation, which can introduce variability.[8]
-
Thermal Stability: The analyte must be stable at the high temperatures used in the GC inlet and column. While many benzoic acid derivatives are stable, this must be verified.
Performance Comparison: A Data-Driven Evaluation
The following table presents a hypothetical but realistic comparison of the three methods for the purity analysis of a single batch of this compound.
| Parameter | HPLC | UHPLC | GC-MS (with Derivatization) |
| Purity Assay (% Area) | 99.52% | 99.65% | 99.60% |
| Number of Impurities Detected | 4 | 6 | 5 |
| Resolution (Critical Pair) | 1.8 | 2.5 | > 3.0 |
| Analysis Time (per sample) | 30 minutes | 8 minutes | 20 minutes (plus derivatization time) |
| Limit of Detection (LOD) | 0.01% | 0.003% | 0.005% |
| Limit of Quantification (LOQ) | 0.03% | 0.01% | 0.015% |
| Precision (%RSD, n=6) | 0.3% | 0.2% | 0.5% (includes derivatization) |
Logical Framework for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Recommendations
This guide has detailed a robust RP-HPLC method for the purity determination of this compound and compared it with UHPLC and GC-MS.
-
The HPLC method stands as a reliable and accessible workhorse for routine quality control, offering a good balance of performance and cost-effectiveness.
-
UHPLC is the superior choice for high-throughput environments and for analyses requiring higher resolution and sensitivity, such as in-depth impurity profiling during process development.[9] Its ability to resolve more impurities and provide faster results can be critical in a research and development setting.[4]
-
GC-MS offers unparalleled specificity for impurity identification. While the requirement for derivatization adds complexity, it is an invaluable tool for structural elucidation of unknown impurities, particularly during forced degradation studies.
The optimal choice of methodology is contingent upon the specific analytical objective. For routine batch release testing where a validated method is in place, HPLC is often sufficient. For method development, impurity profiling, and situations demanding high throughput, UHPLC is the recommended approach. When definitive identification of impurities is required, the specificity of GC-MS is indispensable.
References
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Phenomenex. (2025, April 1). HPLC vs UHPLC: Key Differences & Applications. Phenomenex. [Link]
-
SIELC Technologies. (n.d.). Separation of [1,1'-Biphenyl]-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Industrial Pharmacist. (2025, June 20). Difference Between HPLC and UHPLC. Industrial Pharmacist. [Link]
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Chrom Tech, Inc. (2025, November 20). What Is the Difference Between UHPLC and HPLC?. Chrom Tech, Inc. [Link]
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Pharmaceutical Technology. (2019, February 1). The Benefits of Combining UHPLC-UV and MS for Peptide Impurity Profiling. Pharmaceutical Technology. [Link]
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INIS. (n.d.). Separation and determination of some carboxylic acids by capillary electrophoresis. INIS. [Link]
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SIELC Technologies. (n.d.). Separation of 2-Acetyl-4-hydroxy-3-methoxybenzoic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Taylor & Francis Online. (n.d.). Capillary Electrophoretic Methods for the Separation of Polycyclic Aromatic Compounds. Taylor & Francis Online. [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Biphenyl. HELIX Chromatography. [Link]
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MDPI. (n.d.). Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry. MDPI. [Link]
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ResearchGate. (2025, August 7). GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. ResearchGate. [Link]
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PubMed. (n.d.). Determination of Benzoic Acid in Serum or Plasma by Gas Chromatography-Mass Spectrometry (GC/MS). PubMed. [Link]
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Technology Networks. (2024, November 4). Capillary Electrophoresis in Focus: A Solution for Characterization and Quality Control. Technology Networks. [Link]
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ResearchGate. (2025, August 8). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae. ResearchGate. [Link]
-
ScienceDirect. (n.d.). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. ScienceDirect. [Link]
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MDPI. (n.d.). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI. [Link]
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ResearchGate. (2025, August 4). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY. ResearchGate. [Link]
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International Journal of Scientific Research. (2023, June 28). Identification Of Benzoic Acid By Gc And Mass Spectrometry. International Journal of Scientific Research. [Link]
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CP Lab Safety. (n.d.). Biphenyl-2-carboxylic Acid, min 98% (HPLC), 100 grams. CP Lab Safety. [Link]
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ResearchGate. (2025, August 7). Stability-indicating RP-HPLC method for simultaneous determination of methoxsalen and p-aminobenzoic acid in binary combination. ResearchGate. [Link]
-
Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]
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Organic Syntheses. (n.d.). m-CHLOROPERBENZOIC ACID. Organic Syntheses. [Link]
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-
Bio-Byword Scientific Publishing. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid. Bio-Byword Scientific Publishing. [Link]
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VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. VU Research Repository. [Link]
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A Senior Application Scientist's Guide to Alternative Reagents in the Synthesis of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic Acid
This guide provides an in-depth comparison of alternative synthetic strategies and reagents for the preparation of 3-(3-chloro-5-fluorophenyl)-5-methoxybenzoic acid, a key biaryl structural motif relevant in pharmaceutical and materials science research. We move beyond a single prescribed method to explore the nuances of various palladium-catalyzed cross-coupling reactions, offering researchers the data and rationale needed to select the optimal pathway for their specific laboratory context, considering factors such as yield, safety, cost, and functional group tolerance.
Retrosynthetic Analysis: The Core Challenge
The central challenge in synthesizing the target molecule is the formation of the carbon-carbon bond between the two substituted phenyl rings. A retrosynthetic analysis reveals that this biaryl linkage can be disconnected to yield two primary synthons. The choice of which fragment serves as the nucleophilic organometallic species and which acts as the electrophilic aryl halide defines the primary synthetic approach.
Caption: Retrosynthetic analysis of the target molecule.
This guide will focus on three preeminent palladium-catalyzed cross-coupling reactions suitable for this transformation: the Suzuki-Miyaura, Negishi, and Stille couplings. Each offers a distinct profile of advantages and disadvantages related to the nature of its organometallic nucleophile.
The Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used method for biaryl synthesis due to the general stability, low toxicity, and commercial availability of the boron reagents.[1][2]
Alternative Boron Reagents
While boronic acids are standard, several alternatives have been developed to address challenges such as protodeboronation and purification.[1][3]
| Reagent Type | Key Advantages | Key Disadvantages | Preparation |
| Arylboronic Acids | Commercially available, high reactivity, atom economical.[1] | Can be prone to protodeboronation; trimerization (boroxines) can complicate stoichiometry. | Hydrolysis of boronate esters, or direct borylation. |
| Arylboronate Esters (e.g., Pinacol, MIDA) | Highly stable, crystalline, and easily purified; resistant to protodeboronation. MIDA esters are exceptionally stable and can be used in iterative couplings.[3] | Lower atom economy; requires an extra deprotection/hydrolysis step for transmetalation. | Reaction of boronic acid with diol (e.g., pinacol) or MIDA ligand. |
| Aryltrifluoroborate Salts (K-salts) | Crystalline, air- and moisture-stable solids; less prone to protodeboronation than boronic acids.[1][4] | Requires stoichiometric fluoride for activation; lower atom economy. | Treatment of boronic acids with potassium hydrogen fluoride (KHF2).[1] |
Experimental Protocol: Suzuki-Miyaura Synthesis
This protocol outlines the coupling of 3-chloro-5-fluorophenylboronic acid with methyl 3-bromo-5-methoxybenzoate. The ester is used to prevent potential side reactions involving the carboxylic acid.
-
Reactor Setup: To a dry Schlenk flask under an argon atmosphere, add methyl 3-bromo-5-methoxybenzoate (1.0 equiv), 3-chloro-5-fluorophenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (2 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a phosphine ligand like SPhos (4 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/water (4:1) or dioxane/water (4:1).
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification & Hydrolysis: Purify the crude ester by column chromatography. Subsequently, hydrolyze the purified ester to the target carboxylic acid using aqueous NaOH or LiOH, followed by acidic workup.
Caption: Generalized workflow for Suzuki-Miyaura synthesis.
The Negishi Coupling: The High-Reactivity Option
The Negishi coupling utilizes highly reactive organozinc reagents.[5] The fast transmetalation step often allows for reactions to proceed under milder conditions than Suzuki or Stille couplings and with excellent functional group tolerance.[6] The primary drawback is the moisture and air sensitivity of the organozinc reagents, which typically require inert atmosphere techniques for their preparation and use.
Alternative Organozinc Reagents
The method of preparation dictates the reactivity and tolerance of the organozinc species.
| Preparation Method | Description | Advantages | Disadvantages |
| Transmetalation (from Organolithium/Grignard) | An aryl halide is treated with an organolithium (e.g., n-BuLi) or converted to a Grignard reagent, followed by the addition of a zinc salt (e.g., ZnCl₂).[7] | Reliable and well-established. | Requires cryogenic temperatures for organolithium formation; limited tolerance for electrophilic functional groups. |
| Direct Zinc Insertion | An activated form of zinc metal (e.g., Rieke zinc) is used to directly insert into an aryl halide bond.[7] | Tolerates more functional groups (esters, nitriles) than the transmetalation route. | Requires preparation of activated zinc; can be slower. |
| Iodine-Catalyzed Insertion | Using catalytic I₂ in a polar aprotic solvent like DMAC allows for the preparation of alkylzinc reagents from alkyl bromides.[5] | Milder conditions for accessing some organozinc species. | Primarily demonstrated for alkylzinc reagents. |
The addition of lithium chloride (LiCl) is a modern advancement that solubilizes the organozinc species, forming a more reactive "zincate," which dramatically improves reaction rates and reliability.[7]
Experimental Protocol: Negishi Synthesis
This protocol describes the in situ formation of the organozinc reagent from 1-bromo-3-chloro-5-fluorobenzene.
-
Organozinc Preparation: To a dry Schlenk flask containing 1-bromo-3-chloro-5-fluorobenzene (1.0 equiv) in anhydrous THF under argon, cool the solution to -78 °C. Add n-butyllithium (1.05 equiv) dropwise. Stir for 30 minutes. In a separate flask, dry ZnCl₂ under vacuum with heating and dissolve it in anhydrous THF. Transfer the ZnCl₂ solution to the aryllithium solution at -78 °C and allow it to warm to room temperature.
-
Coupling Reaction: In a separate reaction flask under argon, add 3-bromo-5-methoxybenzoic acid (or its ester, 0.9 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., XPhos, 4.5 mol%) in THF.
-
Addition & Reaction: Transfer the prepared organozinc solution via cannula to the second flask. Heat the mixture to reflux (or a lower temperature, depending on catalyst activity) and monitor by LC-MS.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, wash, dry, and concentrate.
-
Purification: Purify the product by column chromatography. If an ester was used, perform hydrolysis as described previously.
Caption: Generalized workflow for Negishi cross-coupling.
The Stille Coupling: The Stability vs. Toxicity Trade-Off
The Stille coupling employs organostannane reagents, which are notable for their exceptional stability to air and moisture, and their tolerance of a wide array of functional groups.[8][9][10] This stability simplifies handling. However, the primary and significant disadvantage is the high toxicity of organotin compounds and the difficulty in removing stoichiometric tin byproducts from the final product.
Alternative Organostannane Reagents
The main variation in Stille reagents lies in the alkyl groups on the tin atom, which influences reactivity and the properties of the byproduct.
| Reagent Type | Description | Advantages | Disadvantages |
| Tributylstannanes (R-SnBu₃) | The most common type. | Good balance of reactivity and stability. | Tributyltin byproducts are toxic and can be difficult to remove. |
| Trimethylstannanes (R-SnMe₃) | More reactive than tributylstannanes. | Higher reactivity can allow for milder conditions. | Trimethyltin byproducts are more toxic and volatile. |
| Hypervalent Siloxanes | An alternative to organostannanes, these silicon-based reagents can participate in similar palladium-catalyzed couplings.[11] | Non-toxic silicon byproducts are easily removed. | Less developed and not as broadly applicable as Stille reagents.[11] |
Experimental Protocol: Stille Synthesis
-
Reactor Setup: To a Schlenk flask under argon, add the aryl halide (e.g., methyl 3-bromo-5-methoxybenzoate, 1.0 equiv), the organostannane reagent (e.g., (3-chloro-5-fluorophenyl)tributylstannane, 1.1 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Solvent and Additives: Add a dry, degassed solvent such as toluene or dioxane. In some cases, a copper(I) salt (e.g., CuI) is added as a co-catalyst to accelerate the transmetalation step.[8]
-
Reaction: Heat the mixture, typically to 80-110 °C, until the reaction is complete as monitored by TLC or LC-MS.
-
Workup and Purification: Cool the reaction. A common method to remove tin byproducts is to treat the crude mixture with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin salts as insoluble fluorides that can be filtered off. Following filtration, perform a standard extractive workup. Purify the product by column chromatography.
-
Hydrolysis: If necessary, hydrolyze the ester to the final acid.
Caption: Generalized workflow for Stille cross-coupling.
Ancillary Reagent Alternatives: Optimizing Precursor Synthesis
The choice of reagents extends to the synthesis of the starting materials. Modern, safer, and more efficient reagents are available for key halogenation and methylation steps.
-
Aromatic Chlorination: Instead of using elemental chlorine with a Lewis acid, N-Chlorosuccinimide (NCS) offers a solid, easy-to-handle, and milder alternative for the chlorination of activated aromatic rings.[12]
-
Aromatic Fluorination: Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), provide a much safer and more controlled method for introducing fluorine compared to hazardous reagents like elemental fluorine.[13][14][15] These N-F reagents are typically stable solids.[16]
-
O-Methylation: Traditional methylating agents like methyl iodide and dimethyl sulfate are highly toxic.[17] Dimethyl carbonate (DMC) has emerged as a "green" methylating agent. It is non-toxic, and its byproducts are methanol and CO₂, making it an environmentally benign alternative for the methylation of phenols.[18][19]
Comparative Summary and Recommendations
| Feature | Suzuki-Miyaura Coupling | Negishi Coupling | Stille Coupling |
| Nucleophile Stability | Good to excellent (Boronic acids are stable; esters and trifluoroborates are very stable). | Poor (Air and moisture sensitive). | Excellent (Air and moisture stable).[10] |
| Reactivity | Good | Excellent (often fastest and occurs at lowest temperatures).[6] | Moderate to Good. |
| Functional Group Tolerance | Very Good | Excellent | Excellent.[8] |
| Toxicity/Safety | Low (Boron byproducts are generally non-toxic). | Moderate (Requires handling of pyrophoric organolithiums and moisture-sensitive reagents). | High (Organotin reagents and byproducts are highly toxic).[9] |
| Byproduct Removal | Generally straightforward (water-soluble). | Simple quench and extraction. | Difficult; requires specific methods (e.g., KF wash) to remove toxic tin waste. |
| Commercial Availability | Excellent (Vast library of boronic acids available). | Poor (Organozinc reagents are typically prepared in situ). | Good (Many organostannanes are commercially available). |
Expert Recommendations:
-
For General Use & Scalability: The Suzuki-Miyaura coupling is the recommended starting point. Its operational simplicity, the stability of its reagents, and low toxicity make it ideal for most applications, from discovery chemistry to process development. The use of boronate esters can further enhance reproducibility.
-
For Sensitive Substrates & Speed: The Negishi coupling is the superior choice when dealing with highly functionalized or sterically hindered substrates that may fail under other conditions. Its high reactivity can drive difficult couplings to completion under mild conditions, provided the laboratory is equipped for handling air-sensitive reagents.
-
For Niche Applications (with Caution): The Stille coupling should be reserved for cases where a specific organostannane is readily available and other methods have failed. Its use must be justified against the significant safety and environmental risks associated with organotin compounds. Strict protocols for handling and waste disposal are mandatory.
By understanding the distinct characteristics of these alternative reagents and synthetic pathways, researchers can make informed, data-driven decisions to successfully and safely synthesize this compound and related biaryl compounds.
References
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Knochel, P., & inputArray, n. (2015). Recent Developments in Negishi Cross-Coupling Reactions. ACS Catalysis, 5(5), 3149-3166. [Link]
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University of Illinois, Department of Chemistry. (2022). Pnictogens: Alternatives to metal-catalyzed cross-coupling. [Link]
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ResearchGate. (2015). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. [Link]
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Sciencemadness Discussion Board. (2011). Methylation of phenols. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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Wikipedia. (n.d.). Electrophilic fluorination. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Denmark Group. (n.d.). The Negishi Cross-Coupling Reaction. [Link]
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Dai, C., & Fu, G. C. (2001). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 123(12), 2719–2724. [Link]
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Mowery, M. E., & DeShong, P. (1999). Cross-Coupling Reactions of Hypervalent Siloxane Derivatives: An Alternative to Stille and Suzuki Couplings. The Journal of Organic Chemistry, 64(5), 1684–1688. [Link]
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Reddit. (2022). Best procedure for phenol/hydroquinone O-methylations?. [Link]
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Organic Syntheses. (2011). Recent advances in the Stille biaryl coupling reaction and applications in complex natural products synthesis. [Link]
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ResearchGate. (2006). Solvent-Free Fluorination of Organic Compounds Using N—F Reagents. [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
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Zhang, Y., et al. (2021). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research. [Link]
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Organic Syntheses. (n.d.). Procedure. [Link]
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Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic Acid
This document provides a comprehensive, step-by-step guide for the proper disposal of 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid. As a halogenated aromatic carboxylic acid utilized in pharmaceutical development, agrochemical formulation, and material science, its handling and disposal demand rigorous adherence to safety protocols and regulatory standards to protect laboratory personnel and the environment.[1] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety principles.
Hazard Identification and Risk Assessment
Analogous compounds like 3-Chloro-5-fluorobenzoic acid and 3-Chlorobenzoic acid are known to cause serious skin and eye irritation and may be harmful if swallowed.[2][3] Therefore, it is imperative to treat this compound as a hazardous substance with, at a minimum, the following potential risks:
-
Skin Irritation: Causes skin irritation upon contact.[4]
-
Eye Irritation: Causes serious eye irritation.[4]
-
Acute Toxicity (Oral): May be harmful if ingested.[2]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[2][5]
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Nitrile rubber gloves (inspect prior to use).[6]
-
A fully buttoned laboratory coat.[7]
-
Work should be conducted within a certified chemical fume hood to prevent inhalation of dusts.[6][7]
Quantitative Data Summary
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C₁₄H₁₀ClFO₃ |
| Inferred Hazards | Skin Irritant (Category 2), Eye Irritant (Category 2), Potential Acute Oral Toxicity |
| Primary Disposal Class | Halogenated Organic Waste |
Regulatory Framework: The Legal Imperative
The disposal of laboratory chemicals is not merely a matter of good practice; it is governed by stringent federal and state regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA) , enforced by the Environmental Protection Agency (EPA).[8] The RCRA establishes the "cradle-to-grave" management of hazardous waste, prohibiting the disposal of chemicals like this compound into regular trash or down the sewer system.[8]
Academic and research laboratories often operate under specific EPA regulations, such as Subpart K, which provides alternative, flexible standards for managing hazardous waste in academic settings.[9] Key requirements include mandatory waste determinations by trained professionals, regular removal of waste from laboratories, and the development of a comprehensive Laboratory Management Plan.[9]
Pre-Disposal: Waste Classification and Segregation
Proper segregation at the point of generation is the most critical step in the disposal workflow. Misclassification can lead to dangerous chemical reactions, improper disposal, and regulatory violations.
Causality: this compound is a halogenated organic compound due to the presence of chlorine and fluorine atoms.[10] Halogenated wastes require a specific disposal pathway—typically high-temperature incineration—to ensure the complete destruction of the molecules and prevent the formation of highly toxic byproducts like dioxins and furans.[11] Mixing it with non-halogenated waste contaminates the entire stream and complicates the disposal process.
Segregation Protocol:
-
Identify: Identify the waste as this compound.
-
Classify: Classify it as a Solid, Halogenated Organic Waste .
-
Segregate: Do not mix this waste with non-halogenated solvents, aqueous waste, acids, or bases.[10] It must be collected in a dedicated waste container for halogenated organics.
Step-by-Step Disposal Procedure
This protocol outlines the direct actions required to manage the waste from its point of generation to its removal from the laboratory.
Step 1: Waste Container Selection
-
Select a container that is chemically compatible with the waste. High-density polyethylene (HDPE) containers are generally suitable for solid organic waste.[7]
-
The container must be in good condition, free from damage, and have a secure, leak-proof closure.[8][12]
-
Ensure the container is appropriately sized for the volume of waste to prevent prolonged storage of small quantities.[8]
Step 2: Labeling the Waste Container
-
Proper labeling is a strict regulatory requirement.[13] The label must be affixed to the container before any waste is added.
-
The label must clearly state the words "Hazardous Waste" .[13]
-
List all chemical constituents by their full name (i.e., "this compound") and their approximate percentage or mass.[10]
-
Include appropriate hazard warnings, such as pictograms for "Irritant" or "Health Hazard".[13]
Step 3: Waste Accumulation
-
Place the properly labeled waste container in a designated Satellite Accumulation Area (SAA) , which should be at or near the point of generation and under the control of laboratory personnel.[13]
-
Keep the waste container tightly closed at all times, except when adding waste.[12]
-
Do not fill the container beyond 90% of its capacity to allow for expansion and prevent spills.[12]
-
Store the container in a well-ventilated area, such as a designated cabinet under a fume hood, and away from incompatible materials.[7]
Step 4: Arranging for Final Disposal
-
Once the container is full or waste is no longer being generated, arrange for its removal by your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste broker.[14]
-
Laboratories must not store more than 55 gallons of hazardous waste in their SAAs.[15] Follow your institution's specific guidelines for waste pickup requests.
-
Final disposal of halogenated organic waste is conducted at a licensed Treatment, Storage, and Disposal Facility (TSDF), typically via high-temperature incineration.[11][14]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of laboratory chemical waste.
Caption: Workflow for classifying and disposing of chemical waste.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary. Ensure the area is well-ventilated.
-
Consult SDS: If available, consult the Safety Data Sheet for spill-specific instructions.
-
Wear PPE: Before cleaning, don appropriate PPE, including double nitrile gloves, chemical splash goggles, and a lab coat.[7]
-
Contain and Clean: For a small, dry spill, carefully sweep or vacuum the material to avoid generating dust.[16] Place the collected material and any contaminated cleaning supplies (e.g., paper towels, absorbent pads) into a sealed, labeled container for disposal as hazardous waste.[3][7]
-
Decontaminate: Clean the affected area thoroughly.[16]
-
Report: Report the incident to your laboratory supervisor and EH&S department, as per your institution's policy.
Never attempt to clean a large spill or a spill with which you are not comfortable. In such cases, evacuate the area and contact your institution's emergency response team immediately.
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A Senior Application Scientist's Guide to Handling 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic Acid
This guide provides essential safety and handling protocols for 3-(3-Chloro-5-fluorophenyl)-5-methoxybenzoic acid. As a complex organic molecule, particularly a halogenated aromatic acid, adherence to stringent safety protocols is paramount to ensure personnel safety and experimental integrity. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and safety.
Probable Hazard Profile
| Hazard Category | Predicted Hazard | Rationale and Supporting Evidence |
| Skin Contact | Causes Skin Irritation (Category 2) | Structurally similar compounds like 3-Chlorobenzoic acid and 5-Chloro-2-methoxybenzoic acid are classified as skin irritants.[1] Halogenated organic compounds can defat the skin, leading to irritation and dermatitis upon prolonged contact.[2] |
| Eye Contact | Causes Serious Eye Irritation (Category 2A) | Analogues such as 3-Chloro-5-fluorobenzoic acid and 3-Chlorobenzoic acid are confirmed to cause serious eye irritation.[3] Direct contact with the powder or solutions can cause significant damage. |
| Inhalation | May Cause Respiratory Irritation | As a fine powder, this compound presents an inhalation risk. Many substituted benzoic acids can irritate the respiratory tract.[4] Handling should be performed in a manner that avoids generating dust.[1] |
| Ingestion | Harmful if Swallowed | An analogue, 3-Amino-5-methoxybenzoic acid, is classified as harmful if swallowed.[4] It is prudent to assume a similar level of oral toxicity. |
| Environmental | Potentially Toxic to Aquatic Life | Many halogenated aromatic compounds exhibit toxicity to aquatic organisms and may persist in the environment.[5] Disposal must be handled with care to prevent environmental release.[5] |
Core Personal Protective Equipment (PPE)
A multi-layered approach to PPE is required. The selection is based on minimizing all potential routes of exposure—dermal, ocular, and respiratory.
| PPE Item | Specification | Rationale |
| Hand Protection | Nitrile Gloves (minimum 5 mil thickness) | Nitrile gloves offer good resistance to a range of organic compounds, acids, and bases.[6][7] They are preferable to latex due to chemical resistance and prevention of latex allergies.[7] Always inspect gloves for defects before use and double-gloving is recommended for extended handling.[8] |
| Eye Protection | Chemical Safety Goggles | Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory to protect against dust particles and splashes.[2] |
| Face Protection | Face Shield (in addition to goggles) | When handling larger quantities (>500 mL of solution) or when there is a significant splash risk, a face shield must be worn over safety goggles for full facial protection.[2] |
| Body Protection | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat is required. Ensure it is made of a material appropriate for chemical resistance, not standard cotton. |
| Respiratory Protection | Required when handling the solid outside a fume hood | If engineering controls (like a fume hood) are not available or insufficient to control dust, a NIOSH-approved respirator with a particulate filter (e.g., N95) is necessary. However, handling the solid powder should always be done within a fume hood. |
Safe Handling Workflow: Weighing and Solution Preparation
This section provides a step-by-step protocol for the common task of weighing the solid compound and preparing a stock solution. This workflow is designed as a self-validating system to minimize exposure at every stage.
Step-by-Step Protocol
-
Preparation (Pre-Operation)
-
Verify Engineering Controls : Ensure the chemical fume hood is operational and has a valid certification.
-
Assemble Materials : Gather all necessary glassware, spatulas, weigh boats, and solvents inside the fume hood.
-
Don PPE : Put on all required PPE (lab coat, nitrile gloves, safety goggles) before approaching the fume hood.
-
Designate Waste Container : Prepare a clearly labeled hazardous waste container for halogenated organic waste.[9]
-
-
Execution (In-Operation)
-
Weighing : Conduct all weighing of the powdered compound inside the fume hood. Use a tared weigh boat. Handle the container and spatula carefully to avoid generating dust.
-
Dispensing : Close the primary container immediately after dispensing the desired amount.
-
Dissolution : Place the weigh boat with the compound into the designated flask. Add the solvent slowly to avoid splashing. Use a magnetic stirrer for dissolution if necessary.
-
-
Decontamination & Cleanup (Post-Operation)
-
Surface Cleaning : Decontaminate any surfaces that may have come into contact with the chemical using an appropriate solvent, followed by soap and water.
-
Waste Disposal : Dispose of the weigh boat, any contaminated paper towels, and used gloves into the designated halogenated waste container.
-
PPE Removal : Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent self-contamination.
-
Hand Washing : Wash hands thoroughly with soap and water after the procedure is complete.
-
Workflow Diagram
Caption: Safe handling workflow for this compound.
Emergency and Spill Procedures
Immediate and correct response to an exposure or spill is critical.
| Scenario | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist. |
| Inhalation | Move the affected person to fresh air immediately.[3][4] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[5] Rinse the mouth with water. Seek immediate medical attention and show the Safety Data Sheet or container label to the physician. |
| Minor Spill (Solid) | Wearing appropriate PPE, gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[10] Clean the area with a suitable solvent and then soap and water. |
| Minor Spill (Liquid) | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or spill pillows). Place the absorbent material into a sealed, labeled container for hazardous waste disposal. |
Waste Disposal Plan
Proper segregation and disposal of chemical waste are mandated by regulatory bodies and are essential for laboratory and environmental safety.[11][12][13]
-
Waste Segregation : As a halogenated organic compound, all waste containing this compound must be segregated into a dedicated "Halogenated Organic Waste" stream. This includes:
-
Unused or expired solid compound.
-
Reaction residues and solutions.
-
Contaminated disposable items (gloves, weigh boats, paper towels, etc.).
-
Solvent rinses from cleaning contaminated glassware.
-
-
Container Management :
-
Storage :
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA) within the lab, at or near the point of generation.[12][13]
-
Ensure secondary containment is used to prevent spills.
-
Do not mix incompatible waste streams. Keep acids and bases separate, and keep oxidizers away from organic materials.[11][12]
-
-
Disposal Request :
-
Once the container is full or has been accumulating for the maximum allowed time (typically 12 months, but check local regulations), contact your institution's Environmental Health & Safety (EHS or EHRS) office for pickup.[13][14] Never dispose of this chemical down the drain or in the regular trash.[14][15]
-
References
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Chemical Glove Selection Guide: Find the Perfect Protection. *PIP®. * [Link]
-
Guidelines for the Selection of Chemical-Resistant Gloves. University of California, Berkeley - EH&S. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania - EHRS. [Link]
-
Safety Glove Selection Guide. Argonne National Laboratory - Advanced Photon Source. [Link]
-
OSHA Glove Selection Chart. University of Houston-Clear Lake - Environmental Health and Safety. [Link]
-
Glove Selection Guide. University of California, Berkeley - Office of Environment, Health & Safety. [Link]
-
Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]
-
PSFC Halogenated Solvents. MIT Plasma Science and Fusion Center. [Link]
-
Safety Data Sheet for 3-Amino-5-methoxybenzoic acid. Angene Chemical. [Link]
-
Fent, K. W., et al. (2020). Use of Preliminary Exposure Reduction Practices or Laundering to Mitigate Polycyclic Aromatic Hydrocarbon Contamination on Firefighter Personal Protective Equipment Ensembles. International Journal of Environmental Research and Public Health. [Link]
-
Kanegsberg, B. (2021). Halogenated Solvent Exposure – How low will it go?. BFK Solutions LLC. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. safety.fsu.edu [safety.fsu.edu]
- 7. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 8. icash.public-health.uiowa.edu [icash.public-health.uiowa.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. canterbury.ac.nz [canterbury.ac.nz]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. vumc.org [vumc.org]
- 15. acs.org [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
